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6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Documentation Hub

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  • Product: 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • CAS: 1190317-61-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Introduction: The Significance of the 7-Azaindole Scaffold in Modern Drug Discovery The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold in Modern Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, potentially modulating the potency and physicochemical properties of drug candidates, while also offering a novel intellectual property landscape.[1] The addition of a nitrogen atom to the indole ring can introduce an additional hydrogen bond acceptor, which may lead to higher binding affinity and enhanced efficacy for its biological target.[1]

Derivatives of the 7-azaindole core have demonstrated a wide range of biological activities, including potent inhibition of various protein kinases, making them valuable in the development of treatments for diseases such as cancer.[1][2] Specifically, 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a key building block in the synthesis of more complex molecules targeting critical cellular pathways. The strategic placement of the methoxy group at the C6 position and the carboxylic acid at the C3 position provides handles for further chemical modification and can significantly influence the molecule's interaction with its biological target. This guide provides a comprehensive overview of a robust and logical synthetic route to this important molecule, detailing the underlying chemical principles and providing actionable experimental protocols.

Strategic Approach to the Synthesis

The synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can be logically approached in a three-stage process, starting from a readily accessible precursor, 6-chloro-1H-pyrrolo[2,3-b]pyridine. This strategy allows for the sequential and controlled introduction of the desired functional groups.

Synthetic_Strategy Start 6-chloro-1H-pyrrolo[2,3-b]pyridine Intermediate1 6-methoxy-1H-pyrrolo[2,3-b]pyridine Start->Intermediate1 Methoxylation (SNAr) Intermediate2 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Intermediate1->Intermediate2 Formylation (Vilsmeier-Haack) FinalProduct 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Intermediate2->FinalProduct Oxidation

A three-stage synthetic approach to the target molecule.

Stage 1: Synthesis of the Starting Material: 6-chloro-1H-pyrrolo[2,3-b]pyridine

A common and effective method for the synthesis of the 6-chloro-7-azaindole starting material involves a multi-step sequence starting from 7-azaindole.

Experimental Protocol: Synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine

Step 1a: N-Oxidation of 7-azaindole

  • To a solution of 7-azaindole (5.00 g, 0.042 mol) in ethylene glycol dimethyl ether (80 mL) at 0°C, gradually add 85% meta-chloroperoxybenzoic acid (m-CPBA) (8.59 g, 0.042 mol) over approximately 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • After the reaction is complete, add n-hexane (40 mL) and stir for 30 minutes.

  • Collect the resulting solid by filtration to obtain 7-azaindole-N-oxide.

Step 1b: Chlorination and Subsequent Reduction

  • In a round-bottom flask, add the 7-azaindole-N-oxide from the previous step, methanol, and sodium hydroxide solution (10% w/v) in a weight ratio of 1:12:4.

  • Stir the mixture in a 30°C water bath for 5 hours.

  • Remove the methanol under reduced pressure.

  • Extract the residue with dichloromethane, combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent to yield 6-chloro-1H-pyrrolo[2,3-b]pyridine.[1]

Stage 2: Introduction of the Methoxy Group via Nucleophilic Aromatic Substitution (SNAr)

The introduction of the methoxy group at the C6 position is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen activates the C6 position towards nucleophilic attack by methoxide ion.

Causality Behind Experimental Choices

The choice of a strong base like sodium methoxide is crucial to generate the nucleophilic methoxide anion. The reaction is typically carried out in a polar aprotic solvent like DMF or a polar protic solvent like methanol at elevated temperatures to facilitate the substitution. The mechanism proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the elimination of the chloride leaving group to restore aromaticity.

SNAr_Mechanism Reactant 6-chloro-7-azaindole Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + MeO⁻ Nucleophile MeO⁻ Product 6-methoxy-7-azaindole Intermediate->Product - Cl⁻ LeavingGroup Cl⁻

Mechanism of Nucleophilic Aromatic Substitution.
Experimental Protocol: Synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine
  • In a sealed tube, dissolve 6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 g, 6.55 mmol) in anhydrous methanol (20 mL).

  • Add sodium methoxide (0.71 g, 13.1 mmol) to the solution.

  • Heat the reaction mixture at 120°C for 12 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Partition the residue between water (50 mL) and ethyl acetate (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Stage 3: Introduction of the Carboxylic Acid Group at the C3 Position

The final stage of the synthesis involves the introduction of the carboxylic acid group at the C3 position. A reliable two-step sequence for this transformation is the Vilsmeier-Haack formylation followed by oxidation of the resulting aldehyde.

Step 3a: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as the electrophile. The electron-rich pyrrole ring of the 7-azaindole readily undergoes electrophilic substitution, predominantly at the C3 position.

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF VilsmeierReagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->VilsmeierReagent POCl3 POCl₃ POCl3->VilsmeierReagent Azaindole 6-methoxy-7-azaindole IminiumSalt Iminium Salt Intermediate Azaindole->IminiumSalt + Vilsmeier Reagent Aldehyde 3-formyl-6-methoxy-7-azaindole IminiumSalt->Aldehyde Hydrolysis

Vilsmeier-Haack formylation workflow.
Experimental Protocol: Synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
  • In a flame-dried, three-necked flask under an argon atmosphere, cool a solution of anhydrous DMF (10 mL) to 0°C.

  • Slowly add phosphorus oxychloride (1.5 mL, 16.2 mmol) dropwise, maintaining the temperature below 5°C.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 g, 6.75 mmol) in anhydrous DMF (5 mL) dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat at 40°C for 4 hours.

  • Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Step 3b: Oxidation of the Aldehyde to a Carboxylic Acid

The final step is the oxidation of the 3-formyl group to a carboxylic acid. A variety of oxidizing agents can be employed for this transformation; a common and effective choice is potassium permanganate (KMnO₄).

Experimental Protocol: Synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • To a solution of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (0.5 g, 2.84 mmol) in acetone (25 mL), add a solution of potassium permanganate (0.90 g, 5.68 mmol) in water (12.5 mL).

  • Stir the resulting mixture at room temperature for 5 hours.

  • Evaporate the acetone under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1 M HCl.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the final product, 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.[4]

Quantitative Data Summary

StepStarting MaterialProductReagentsTypical Yield
17-azaindole6-chloro-1H-pyrrolo[2,3-b]pyridinem-CPBA, NaOH~70%
26-chloro-1H-pyrrolo[2,3-b]pyridine6-methoxy-1H-pyrrolo[2,3-b]pyridineNaOMe, MeOH~85%
3a6-methoxy-1H-pyrrolo[2,3-b]pyridine6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehydePOCl₃, DMF~90%
3b6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acidKMnO₄~80%

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and efficient pathway to 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a valuable building block in medicinal chemistry. The presented protocols are based on well-established and understood chemical transformations, ensuring their reproducibility and scalability. The strategic functionalization of the 7-azaindole core opens up a vast chemical space for the development of novel therapeutic agents. Further derivatization of the carboxylic acid moiety can lead to a diverse library of compounds for screening against various biological targets, underscoring the importance of robust synthetic access to this key intermediate.

References

  • MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(15), 4998. [Link]

  • PMC. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 27(19), 6263. [Link]

  • RSC Publishing. (2021). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 12(10), 1736-1748. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Mechanism of Action of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Introduction The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its struc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its structural resemblance to purine has made it a versatile template for the design of antagonists for various biological targets, particularly protein kinases. This guide provides an in-depth technical exploration of the putative mechanism of action of a specific derivative, 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. While direct studies on this exact molecule are not extensively published, by analyzing the vast body of research on analogous compounds, we can infer its likely biological activities and the experimental methodologies required for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this compound class.

The 7-Azaindole Scaffold: A Foundation for Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of adenine, the purine nucleobase component of adenosine triphosphate (ATP). Protein kinases, a large family of enzymes that catalyze the phosphorylation of proteins, utilize ATP as a phosphate donor.[1] The structural mimicry of the 7-azaindole scaffold allows derivatives to act as competitive inhibitors at the ATP-binding site of various kinases.[2] This inhibition blocks the downstream signaling pathways that are often dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders.[3][4][5]

The specific kinase selectivity and potency of a 7-azaindole derivative are determined by the nature and position of its substituents.[6][7] For 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, the methoxy group at the 6-position and the carboxylic acid at the 3-position are critical determinants of its biological activity.

Predicted Mechanisms of Action and Key Signaling Pathways

Based on extensive research into substituted 1H-pyrrolo[2,3-b]pyridine derivatives, several high-probability mechanisms of action can be postulated for 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. The primary hypothesis is its function as a protein kinase inhibitor .

Primary Hypothesis: Inhibition of Protein Kinases

The 7-azaindole scaffold has been successfully employed to develop inhibitors for a wide array of kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers.[8] Compounds with the 1H-pyrrolo[2,3-b]pyridine core have shown potent inhibitory activity against FGFR1, 2, and 3.[8] The mechanism involves binding to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and subsequent activation of downstream pathways like MAPK/ERK and PI3K/AKT.[9]

  • Janus Kinases (JAKs): The JAK/STAT signaling pathway is crucial for cytokine-mediated immune responses. Dysregulation of this pathway is implicated in autoimmune diseases and hematological malignancies.[10] The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to create selective JAK3 inhibitors, which are of interest as immunosuppressive agents.[10][11][12]

  • Checkpoint Kinase 1 (CHK1): CHK1 is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy.[13] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been patented as CHK1 inhibitors.[13]

  • Other Kinases: This versatile scaffold has also been shown to inhibit other kinases such as Serum/glucocorticoid-regulated kinase 1 (SGK-1), Glycogen synthase kinase-3β (GSK-3β), Cyclin-dependent kinase 8 (CDK8), and VEGFR2.[1][2][5][14]

The following diagram illustrates the general mechanism of competitive kinase inhibition.

G cluster_kinase Kinase Active Site Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates ATP_Binding_Site ATP Binding Site ATP ATP ATP->Kinase Binds to active site Phosphorylated_Substrate Phosphorylated Substrate Inhibitor 6-methoxy-1H-pyrrolo[2,3-b]pyridine- 3-carboxylic acid Inhibitor->Kinase Competitively binds to ATP binding site

Caption: Competitive inhibition of a protein kinase by a 7-azaindole derivative.

Secondary Hypotheses: Modulation of Other Enzyme Families

While kinase inhibition is the most probable mechanism, the 7-azaindole scaffold has also been associated with the inhibition of other enzyme families:

  • Phosphodiesterase 4B (PDE4B): PDE4 enzymes are involved in regulating intracellular cyclic AMP (cAMP) levels, which play a key role in inflammation.[15] Certain 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent PDE4B inhibitors.[15]

  • NADPH Oxidase 2 (NOX2): NOX2 is an enzyme that generates reactive oxygen species and is implicated in neurodegenerative diseases.[16] A 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine derivative, GSK2795039, is a known NOX2 inhibitor.[16]

Experimental Workflows for Mechanism of Action Elucidation

To definitively determine the mechanism of action of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a systematic experimental approach is required.

Workflow for Target Identification and Validation

G Start Start: Compound Synthesis Broad_Screen Broad Kinase Panel Screening (e.g., 400+ kinases) Start->Broad_Screen Hit_Identification Hit Identification & Potency Determination (IC50) Broad_Screen->Hit_Identification Orthogonal_Assays Orthogonal Assays (e.g., Cellular Thermal Shift Assay) Hit_Identification->Orthogonal_Assays Cell_Based_Assays Cell-Based Signaling Assays (Western Blot, ELISA) Orthogonal_Assays->Cell_Based_Assays Target_Validation Target Validation (siRNA/CRISPR) Cell_Based_Assays->Target_Validation End Mechanism Confirmed Target_Validation->End

Caption: Experimental workflow for identifying and validating the molecular target.

Detailed Experimental Protocols

1. Broad Kinase Panel Screening

  • Objective: To identify the primary kinase targets of the compound from a large, diverse panel.

  • Methodology:

    • Utilize a commercially available kinase panel (e.g., DiscoverX, Eurofins).

    • Perform initial screening at a single high concentration (e.g., 10 µM) to identify kinases with significant inhibition (e.g., >50%).

    • For the identified "hits," perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

  • Rationale: This unbiased approach provides a broad overview of the compound's selectivity profile and identifies the most promising candidates for further investigation.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement in a cellular context.

  • Methodology:

    • Treat intact cells with the compound or vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein at each temperature by Western blot or mass spectrometry.

  • Rationale: Ligand binding stabilizes the target protein, leading to a higher melting temperature. This provides direct evidence of target engagement within the cell.

3. Cell-Based Signaling Assays

  • Objective: To determine the functional consequences of target inhibition on downstream signaling pathways.

  • Methodology:

    • Select a cell line with a known active signaling pathway relevant to the identified target kinase (e.g., a cancer cell line with an activating FGFR mutation).

    • Treat the cells with increasing concentrations of the compound.

    • Lyse the cells and perform Western blotting to detect the phosphorylation status of the target kinase and its downstream substrates (e.g., p-FGFR, p-ERK, p-AKT).

  • Rationale: A dose-dependent decrease in the phosphorylation of downstream effectors confirms that the compound is functionally inhibiting the target kinase's activity within the cell.

Quantitative Data from Analogous Compounds

Compound ClassTarget KinaseIC50 (nM)Reference
1H-pyrrolo[2,3-b]pyridine derivativeFGFR17[8]
1H-pyrrolo[2,3-b]pyridine derivativeFGFR29[8]
1H-pyrrolo[2,3-b]pyridine derivativeFGFR325[8]
1H-pyrrolo[2,3-b]pyridine-2-carboxamidePDE4B110-1100[15]

Conclusion

6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid belongs to a class of compounds with a high potential to act as inhibitors of protein kinases. Based on the extensive literature for the 7-azaindole scaffold, the most probable targets include members of the FGFR and JAK families, as well as other therapeutically relevant kinases. The proposed experimental workflow provides a robust framework for elucidating its precise mechanism of action, from initial target identification to cellular validation. A thorough investigation of this compound is warranted to uncover its full therapeutic potential.

References

  • EvitaChem. 5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid.
  • Google Patents. WO2013114113A1 - 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • PubChem - NIH. Pyrrolo[2,3-d]pyrimidine compounds - Patent US-7265221-B2.
  • PubMed Central - NIH. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • JNAS. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • PubMed. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Available from: [Link]

  • ACS Publications. Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Available from: [Link]

  • ResearchGate. Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Available from: [Link]

  • Taylor & Francis Online. An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Available from: [Link]

  • ResearchGate. An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Available from: [Link]

  • PubMed. Synthesis and Structure-Activity Relationship of 7-azaindole Piperidine Derivatives as CCR2 Antagonists. Available from: [Link]

  • ResearchGate. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Available from: [Link]

  • PubMed. Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. Available from: [Link]

  • MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available from: [Link]

  • Wikipedia. Janus kinase inhibitor. Available from: [Link]

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Foundational

The Emergent Therapeutic Potential of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of the Pyrrolo[2,3-b]pyridine Scaffold The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resembla...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to the endogenous purine nucleus allows it to function as a bioisostere, interacting with a wide array of biological targets, particularly the ATP-binding sites of protein kinases. This inherent versatility has positioned pyrrolopyridine derivatives at the forefront of drug discovery efforts, leading to the development of potent and selective modulators of key cellular signaling pathways. This technical guide provides an in-depth exploration of the biological activities associated with a specific, promising class of these compounds: 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives. We will delve into their known and inferred mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation, providing a comprehensive resource for researchers and drug development professionals.

Anticipated Biological Activities and Therapeutic Targets

While direct, extensive biological data for the 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid core is emerging, extensive research on closely related analogues provides a strong foundation for predicting its therapeutic potential. The primary areas of interest for this scaffold include oncology, inflammatory diseases, and metabolic disorders. Key biological targets identified for the broader 1H-pyrrolo[2,3-b]pyridine class include Fibroblast Growth Factor Receptors (FGFRs), Phosphodiesterase 4B (PDE4B), Serum and glucocorticoid-regulated kinase 1 (SGK1), and NADPH Oxidase 2 (NOX2).

Fibroblast Growth Factor Receptor (FGFR) Inhibition: A Promising Anticancer Strategy

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, migration, and angiogenesis.[1][2] Aberrant FGFR signaling, due to gene amplification, mutations, or fusions, is a known driver in a variety of human cancers, making FGFRs attractive targets for therapeutic intervention.[1][2]

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of FGFRs.[1][2] Notably, a structurally related compound, 5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, has been investigated for its FGFR inhibitory activity.[3] This compound is believed to bind to the ATP-binding site of the FGFR kinase domain, thereby inhibiting its autophosphorylation and downstream signaling cascades.[3] This inhibition can lead to a reduction in cancer cell proliferation and the induction of apoptosis.[3]

The 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid core, by analogy, is a prime candidate for the development of novel FGFR inhibitors. The methoxy group at the 6-position can be strategically utilized to explore interactions within the hydrophobic pocket of the ATP-binding site, while the carboxylic acid at the 3-position can be derivatized to form amides and esters, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Based on published data for related 1H-pyrrolo[2,3-b]pyridine derivatives, several key SAR trends can be extrapolated:

  • Substitution at the 3-position: The carboxylic acid moiety at the 3-position is a critical handle for derivatization. Conversion to various amides and esters allows for the exploration of interactions with the solvent-exposed region of the kinase domain, influencing both potency and selectivity.

  • Methoxy Group at the 6-position: The 6-methoxy group is predicted to orient into a hydrophobic pocket of the FGFR ATP-binding site. Modifications to this group (e.g., substitution with other alkoxy groups or halogens) could significantly impact binding affinity.

  • Pyrrole and Pyridine Nitrogens: The nitrogen atoms within the bicyclic core are crucial for establishing key hydrogen bonding interactions with the hinge region of the kinase, a hallmark of many ATP-competitive inhibitors.

FGFR_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding P1 Dimerization & Autophosphorylation FGFR->P1 Activation P2 Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P1->P2 P3 Cell Proliferation, Survival, Angiogenesis P2->P3 Inhibitor 6-Methoxy-1H-pyrrolo[2,3-b]pyridine -3-carboxylic acid derivative Inhibitor->P1 Inhibition

Phosphodiesterase 4B (PDE4B) Inhibition: Targeting Inflammation

Phosphodiesterase 4 (PDE4) is an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger involved in the regulation of inflammatory responses.[4][5] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[4] The PDE4 family has four isoforms (A-D), with PDE4B being particularly implicated in inflammatory processes.[4]

The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the development of selective PDE4B inhibitors.[4] Specifically, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have shown potent and selective inhibition of PDE4B.[4] While the user's topic specifies a 3-carboxylic acid, the established activity of the core scaffold against PDE4B suggests that 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives are also promising candidates for development as anti-inflammatory agents.

A typical experimental workflow to assess the PDE4B inhibitory activity of novel compounds is as follows:

  • Enzyme and Substrate Preparation: Recombinant human PDE4B is used as the enzyme source. The substrate, cAMP, is prepared in a suitable assay buffer.

  • Compound Incubation: The test compounds, dissolved in DMSO, are serially diluted and incubated with the PDE4B enzyme in the assay buffer.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of cAMP. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • Termination and Detection: The reaction is terminated, and the amount of remaining cAMP or the product, AMP, is quantified. This is often achieved using commercially available kits, such as those employing fluorescence polarization or luminescence.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (enzyme without inhibitor). The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is then determined by fitting the data to a dose-response curve.

PDE4B_Inhibition_Workflow start Start reagents Prepare Recombinant PDE4B and cAMP Substrate start->reagents incubation Incubate PDE4B with Test Compound reagents->incubation reaction Initiate Reaction with cAMP incubation->reaction termination Terminate Reaction and Quantify cAMP/AMP reaction->termination analysis Calculate % Inhibition and Determine IC50 termination->analysis end End analysis->end

Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) Inhibition

SGK1 is a serine/threonine kinase that plays a role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[6][7][8] Overexpression of SGK1 has been linked to the development of certain cancers and fibrotic diseases.[6] The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a promising starting point for the design of SGK1 inhibitors.[6][7] The pyrrolo-pyridine compound GSK650394 is a known potent SGK1 inhibitor.[9]

Derivatives of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid could potentially act as SGK1 inhibitors, offering therapeutic avenues for diseases characterized by aberrant SGK1 activity. The carboxylic acid group at the 3-position is particularly interesting as it could mimic the phosphate group of ATP and form key interactions within the SGK1 active site.

NADPH Oxidase 2 (NOX2) Inhibition

NADPH oxidases are enzymes that generate reactive oxygen species (ROS). While ROS are important for normal cellular signaling, their overproduction can lead to oxidative stress and contribute to the pathology of various diseases, including neurodegenerative and cardiovascular disorders.[10][11][12] NOX2 is a key isoform involved in these pathological processes.

Recent research has highlighted the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of NOX2.[10][11][12] For instance, 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-based compounds have been developed as potent and selective NOX2 inhibitors.[10][11][12] This suggests that the 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid scaffold could also be explored for its potential to modulate NOX2 activity.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various targets, providing a benchmark for the evaluation of novel 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid analogues.

Compound ClassTargetKey DerivativeIC50Reference
1H-pyrrolo[2,3-b]pyridineFGFR1Compound 4h7 nM[1][2]
1H-pyrrolo[2,3-b]pyridineFGFR2Compound 4h9 nM[1][2]
1H-pyrrolo[2,3-b]pyridineFGFR3Compound 4h25 nM[1][2]
1H-pyrrolo[2,3-b]pyridine-2-carboxamidePDE4BCompound 11h0.14 µM[4]
1H-pyrrolo[2,3-b]pyridineMELKCompound 16h32 nM[13]

Conclusion and Future Directions

The 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid scaffold represents a highly promising starting point for the development of novel therapeutics. Drawing on the wealth of data from closely related analogues, it is evident that this core structure has the potential to yield potent and selective inhibitors of key enzymes implicated in cancer, inflammation, and other diseases. The strategic positioning of the methoxy and carboxylic acid groups provides ample opportunities for synthetic modification and the optimization of pharmacological properties.

Future research in this area should focus on the synthesis of a diverse library of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives, particularly amides and esters. Systematic evaluation of these compounds against a panel of kinases (including FGFRs and SGK1) and other relevant targets such as PDE4B and NOX2 will be crucial to fully elucidate the therapeutic potential of this scaffold. In-depth structure-activity relationship studies, guided by computational modeling, will be instrumental in the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. The insights provided in this guide serve as a robust framework to accelerate these discovery efforts.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. URL: [Link]

  • Novel Pyrrolo[2,3-b]pyridine Derivatives as SGK1 Inhibitors. Quantitative Bio-Science. URL: [Link]

  • 3,5-Disubstituted Pyrrolo[2,3-b]pyridine Analogs as SGK1 Inhibitors. Korea Science. URL: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. URL: [Link]

  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. PubMed. URL: [Link]

  • Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. PubMed. URL: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. URL: [Link]

  • Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold. PubMed. URL: [Link]

  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. PubMed Central. URL: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. URL: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. URL: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2. PubMed. URL: [Link]

  • Selective Phosphodiesterase 4B Inhibitors: A Review. PubMed Central. URL: [Link]

  • Identification of a new structural family of SGK1 inhibitors as potential neuroprotective agents. Digital CSIC. URL: [Link]

  • Heterocyclic Nitrogen Compounds as Potential PDE4B Inhibitors in Activated Macrophages. MDPI. URL: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. ResearchGate. URL: [Link]

  • Identification of Novel Inhibitors Targeting SGK1 via Ensemble-Based Virtual Screening Method, Biological Evaluation and Molecular Dynamics Simulation. MDPI. URL: [Link]

  • A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action. NIH. URL: [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. URL: [Link]

  • Discovery of selective PDE4B inhibitors. PubMed. URL: [Link]

  • SGK1, a Critical Regulator of Immune Modulation and Fibrosis and a Potential Therapeutic Target in Chronic Graft-Versus-Host Disease. PubMed Central. URL: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. ResearchGate. URL: [Link]

  • Comparative pharmacology of chemically distinct NADPH oxidase inhibitors. PubMed Central. URL: [Link]

Sources

Exploratory

The Strategic Core: A Technical Guide to 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid and its Derivatives in Drug Discovery

For the discerning researcher in medicinal chemistry and drug development, the pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, represents a cornerstone in the design of targeted therapeutics. Its inherent str...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, represents a cornerstone in the design of targeted therapeutics. Its inherent structural features, which allow it to function as a bioisostere of indole, have cemented its status as a privileged core in modern drug discovery. This guide provides an in-depth technical exploration of a key derivative, 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid , a versatile building block whose utility is underscored by the broad biological activities of its progeny. We will dissect the synthetic rationale, explore the landscape of its biological targets, and present actionable insights for its application in the development of next-generation therapeutics.

The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Heterocycle

The fusion of a pyrrole and a pyridine ring bestows upon the pyrrolo[2,3-b]pyridine nucleus a unique electronic and steric profile. This architecture has proven to be a highly effective mimic of the purine core, enabling it to interact with a wide array of enzymatic targets, particularly protein kinases. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinase ATP-binding sites.

Physicochemical Properties of the Core Intermediate

A foundational understanding of the physicochemical properties of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is paramount for its effective utilization.

PropertyValueSource
CAS Number 1190317-61-3[1]
Molecular Formula C₉H₈N₂O₃[1]
Molecular Weight 192.18 g/mol [1]
IUPAC Name 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid[1]
SMILES COC1=NC2=C(C=C1)C(C(=O)O)=CN2[1]

Synthesis of the 6-Methoxy-1H-pyrrolo[2,3-b]pyridine Core

While specific, detailed experimental procedures for the direct synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid are not extensively documented in publicly available literature, the synthesis of the core pyrrolo[2,3-b]pyridine scaffold is well-established. The carboxylic acid functionality at the 3-position can be introduced through various synthetic strategies, often involving the functionalization of a pre-formed heterocyclic core.

A general, illustrative synthetic workflow for accessing this class of compounds is presented below. This conceptual pathway is based on common heterocyclic chemistry principles.

Synthetic_Workflow A Substituted Pyridine Precursor B Pyrrole Ring Formation A->B Cyclization C Functionalization at C3 B->C e.g., Vilsmeier-Haack or Friedel-Crafts Acylation D Target Molecule C->D Oxidation or Hydrolysis

Figure 1: Conceptual synthetic workflow for 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Step-by-Step Conceptual Protocol:

  • Starting Material Selection: The synthesis would likely commence with a suitably substituted 2-amino-5-methoxypyridine derivative. The choice of protecting groups for the amine and pyrrole nitrogen is critical to prevent unwanted side reactions during subsequent steps.

  • Pyrrole Ring Annulation: A common strategy for constructing the fused pyrrole ring is the Bartoli indole synthesis or related methodologies, which involve the reaction of a nitro-substituted aromatic with a vinyl Grignard reagent. Alternatively, Fischer indole synthesis variations can be employed.

  • Introduction of the Carboxylic Acid Precursor at C3: With the pyrrolo[2,3-b]pyridine core established, the C3 position is typically activated for functionalization. A Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide would introduce a formyl group at the C3 position. Alternatively, a Friedel-Crafts acylation could be employed.

  • Oxidation to the Carboxylic Acid: The C3-formyl group can then be oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate or silver oxide. If an acetyl group was introduced, a haloform reaction could be utilized.

  • Deprotection and Isolation: The final step would involve the removal of any protecting groups and purification of the final product, 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, typically by recrystallization or chromatography.

The Role as a Versatile Intermediate in Drug Synthesis

The true value of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid lies in its utility as a scaffold for further chemical elaboration. The carboxylic acid moiety serves as a versatile handle for a variety of coupling reactions, most notably amide bond formation.

Intermediate_Utility A 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid B Amide Coupling A->B R-NH2, Coupling Agents C Esterification A->C R-OH, Acid Catalysis D Reduction to Alcohol A->D Reducing Agents (e.g., LiAlH4) E Curtius/Lossen Rearrangement A->E Azide Formation -> Rearrangement F Diverse Bioactive Molecules B->F C->F D->F E->F

Figure 2: Chemical transformations of the carboxylic acid moiety.

This allows for the systematic exploration of the chemical space around the core scaffold, a cornerstone of modern structure-activity relationship (SAR) studies. By coupling a diverse library of amines to the carboxylic acid, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Biological Activities of Related Pyrrolo[2,3-b]pyridine Derivatives

Key Kinase Targets and Therapeutic Areas:

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is a known driver in various cancers. Numerous 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as potent FGFR inhibitors, demonstrating significant anti-proliferative activity in cancer cell lines.[2][3] The methoxy group, in particular, can be a key pharmacophoric element, forming crucial hydrogen bonds within the kinase active site.

  • Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1) Inhibitors: The SGK-1 pathway is implicated in cell proliferation and electrolyte balance, making it a target for cardiovascular and renal diseases. Patents have been filed for 1H-pyrrolo[2,3-b]pyridine derivatives as SGK-1 inhibitors.[4]

  • NADPH Oxidase 2 (NOX2) Inhibitors: NOX2 is a key enzyme in the production of reactive oxygen species and is implicated in neurodegenerative diseases. The 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine scaffold has yielded promising NOX2 inhibitors.[5]

  • Phosphodiesterase 4B (PDE4B) Inhibitors: PDE4B is a target for inflammatory and central nervous system disorders. Scaffold hopping from known PDE4B inhibitors has led to the identification of potent 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives.[6]

The consistent appearance of the pyrrolo[2,3-b]pyridine core in these diverse and therapeutically relevant contexts underscores the potential of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid as a starting point for the discovery of novel inhibitors against these and other important biological targets.

Future Perspectives and Conclusion

The 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is more than just a chemical entity; it is a strategic starting point for the exploration of vast and biologically relevant chemical space. Its straightforward, albeit nuanced, synthesis and the versatility of its carboxylic acid handle make it an invaluable tool for medicinal chemists. The proven track record of the broader pyrrolo[2,3-b]pyridine class of compounds as potent and selective inhibitors of a range of therapeutic targets provides a strong impetus for the continued investigation of derivatives of this core. As our understanding of the molecular drivers of disease continues to expand, the strategic application of such well-conceived molecular scaffolds will undoubtedly pave the way for the next generation of targeted therapies.

References

  • Gao, Y., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv., 2021, 11, 20651-20661. Available from: [Link]

  • Konkel, M. J., et al. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Med. Chem. Lett., 2019, 10 (11), pp 1555–1560. Available from: [Link]

  • Ascendex Scientific, LLC. 6-methoxy-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]

  • Kletskov, A. V., et al. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 2022, 27(19), 6529. Available from: [Link]

  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Gangjee, A., et al. Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. J. Med. Chem., 2012, 55(4), 1594-1606. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in contempo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in contemporary drug discovery. As a derivative of the 7-azaindole scaffold, this molecule presents a unique combination of structural features that profoundly influence its behavior in biological systems. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's solubility, acidity (pKa), and lipophilicity (LogP). Beyond a mere presentation of data, this guide delves into the causality behind experimental choices for determining these parameters, provides detailed, self-validating protocols, and contextualizes the importance of these properties in the broader landscape of medicinal chemistry. All discussions are grounded in authoritative scientific principles and supported by comprehensive references.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the indole ring while introducing unique electronic properties and potential for improved physicochemical characteristics. The strategic placement of a nitrogen atom in the six-membered ring can lead to enhanced aqueous solubility and provides an additional hydrogen bond acceptor, which can be pivotal for modulating target binding and pharmacokinetic profiles.[1] Derivatives of this scaffold have shown promise in a variety of therapeutic areas, notably as kinase inhibitors.[2]

The subject of this guide, 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (Figure 1), incorporates three key functional groups that dictate its physicochemical identity: the 7-azaindole core, a methoxy group at the 6-position, and a carboxylic acid at the 3-position. Understanding the interplay of these groups is critical for predicting and optimizing the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental to its potential as a therapeutic agent.

Figure 1: Chemical Structure of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

A 2D representation of the title compound.

Core Physicochemical Properties: A Quantitative Overview

Precise experimental determination of physicochemical properties for novel compounds is a cornerstone of drug development. In the absence of comprehensive published experimental data for 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, this section presents a combination of computationally predicted values for the target molecule and relevant experimental data from structurally similar analogs to provide a foundational dataset for researchers.

It is imperative to recognize that computationally predicted values are estimations and should be confirmed by experimental data as outlined in Section 3.

PropertyPredicted/Analog ValueMethod/SourceSignificance in Drug Discovery
Molecular Formula C₉H₈N₂O₃-Defines the elemental composition.
Molecular Weight 192.17 g/mol -Influences diffusion and permeability; values <500 g/mol are generally preferred for oral bioavailability.
Aqueous Solubility (LogS) -2.5 to -3.5 (Predicted)ALOGPS/SwissADME[3]Critical for absorption and formulation. Poor solubility is a major hurdle in drug development.
Acid Dissociation Constant (pKa) ~4-5 (Carboxylic Acid)ChemAxon Prediction[4]Governs the ionization state at physiological pH, which impacts solubility, permeability, and target binding.
~8-9 (Pyrrole NH)ChemAxon Prediction[4]The pyrrole nitrogen can also exhibit acidic properties.
Lipophilicity (LogP) 1.27 (Predicted for isomer)ChemScene[5]A measure of a compound's affinity for lipid vs. aqueous environments; affects membrane permeability, solubility, and metabolism.
Topological Polar Surface Area (TPSA) 75.21 ŲChemScene[5]Correlates with passive molecular transport through membranes. Values <140 Ų are often associated with good oral bioavailability.
Hydrogen Bond Donors 2ChemScene[5]Influences solubility and membrane permeability.
Hydrogen Bond Acceptors 3ChemScene[5]Affects solubility and interactions with biological targets.

Note: Predicted values for LogP and TPSA are for the isomeric compound 6-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS 1190316-58-5) and are used here for illustrative purposes. The SMILES string used for predictions for the title compound is COC1=NC2=C(C=C1)C(C(=O)O)=CN2.

Experimental Protocols for Physicochemical Characterization

The following section details robust, field-proven methodologies for the experimental determination of solubility, pKa, and LogP. The rationale behind each procedural step is explained to provide a deeper understanding of the experimental design.

Aqueous Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound is a critical parameter, and the shake-flask method remains the gold standard for its determination due to its reliability.[6]

Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is reached between the dissolved and undissolved compound. The concentration of the dissolved compound in the saturated solution is then quantified.

Detailed Protocol:

  • Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to assess pH-dependent solubility.

  • Sample Preparation: Add an excess of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid to a known volume of each buffer in separate sealed vials. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).

  • Quantification: Accurately determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve of the compound in the same buffer should be prepared for accurate quantification.

  • Data Analysis: The solubility is reported in units such as mg/mL or µM at the specific pH and temperature.

G Workflow for Shake-Flask Solubility Assay cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_buffer Prepare Buffers (pH 1.2, 4.5, 6.8) add_compound Add Excess Compound to Buffer prep_buffer->add_compound agitate Agitate at Constant Temp (24-72h) add_compound->agitate Achieve Equilibrium separate Centrifuge/Filter agitate->separate Isolate Saturated Solution quantify Analyze Supernatant (HPLC-UV) separate->quantify Quantify Solute analyze_data Determine Solubility (mg/mL or µM) quantify->analyze_data

Shake-Flask Solubility Determination Workflow.
Determination of pKa via Potentiometric Titration

The pKa value(s) of a molecule are essential for predicting its charge state across a range of pH values. For a compound with a carboxylic acid, potentiometric titration is a direct and reliable method.

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the concentrations of the acidic and conjugate base forms are equal, which corresponds to the midpoint of the titration curve's buffer region.

Detailed Protocol:

  • Sample Preparation: Accurately weigh a sample of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and dissolve it in a known volume of deionized water. If solubility is low, a co-solvent such as methanol or DMSO may be used, though this will yield an apparent pKa (pKaapp).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with an electrode immersed in the solution.

  • Titration: Add small, precise increments of a standardized NaOH solution while stirring. Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. The volume of NaOH at the half-equivalence point corresponds to the pH at which pH = pKa.

G Workflow for Potentiometric pKa Determination cluster_setup Setup cluster_titration Titration cluster_analysis Analysis dissolve Dissolve Compound in Water/Co-solvent calibrate Calibrate pH Meter titrate Titrate with Standardized NaOH calibrate->titrate Begin Titration record_pH Record pH vs. Volume titrate->record_pH plot Plot pH vs. Volume record_pH->plot Generate Titration Curve determine_ep Find Equivalence Point plot->determine_ep calculate_pka pKa = pH at Half-Equivalence Point determine_ep->calculate_pka

Potentiometric Titration Workflow for pKa.
Lipophilicity (LogP/LogD) Determination

Lipophilicity is a key determinant of a drug's pharmacokinetic behavior. The partition coefficient (LogP) measures the lipophilicity of the neutral form of a molecule, while the distribution coefficient (LogD) measures it at a specific pH, accounting for all ionized and neutral species. The shake-flask method is a common approach for experimental determination.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer. After equilibration, the concentration of the compound in each phase is measured to determine the partition or distribution coefficient.

Detailed Protocol:

  • Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD₇.₄) and vice versa by mixing and allowing them to separate. This prevents volume changes during the experiment.

  • Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and buffer in a centrifuge tube.

  • Equilibration: Vigorously mix the tube for a set period to allow for partitioning, then centrifuge to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculation:

    • LogP (for the neutral species): LogP = log₁₀([Compound]octanol / [Compound]water)

    • LogD (at a specific pH): LogD = log₁₀([Compound]octanol / [Compound]water)

G Workflow for Shake-Flask LogP/LogD Assay cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation saturate Pre-saturate n-Octanol and Buffer add_compound Add Compound to Biphasic System saturate->add_compound mix Vortex to Equilibrate add_compound->mix centrifuge Centrifuge to Separate Phases mix->centrifuge quantify Quantify Compound in Each Phase (HPLC) centrifuge->quantify calculate Calculate LogP/LogD quantify->calculate

Shake-Flask LogP/LogD Determination Workflow.

Stability Profile

The chemical stability of a drug candidate is crucial for its development, manufacturing, and storage. Stability studies are designed to evaluate how the quality of the compound varies over time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies: To understand the degradation pathways, forced degradation studies should be conducted. This involves exposing the compound to harsh conditions (e.g., strong acid, strong base, oxidation, heat, and photolysis) and identifying the resulting degradation products, typically using LC-MS.

Long-Term Stability: Following ICH guidelines, long-term stability studies involve storing the compound under controlled conditions (e.g., 25°C/60% RH) and testing its purity and other relevant attributes at specified time points over an extended period.[7]

Given the structure of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, potential stability liabilities could include hydrolysis of the methoxy group under strongly acidic conditions or decarboxylation at elevated temperatures. The pyrrole ring may also be susceptible to oxidation. Experimental validation is required to confirm these hypotheses.

Conclusion and Future Directions

This guide has provided a detailed overview of the essential physicochemical properties of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a promising scaffold in modern drug discovery. While computational tools offer valuable initial estimates, the emphasis must be placed on rigorous experimental validation using the standardized protocols outlined herein. The interplay of the 7-azaindole core, the electron-donating methoxy group, and the ionizable carboxylic acid creates a unique profile of solubility, lipophilicity, and charge distribution. A thorough understanding and empirical characterization of these properties are not merely academic exercises; they are fundamental to the rational design and successful development of novel therapeutics. The data and methodologies presented serve as a critical resource for researchers aiming to unlock the full potential of this and related molecular frameworks.

References

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]

  • Bharate, S. S., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(5), 346–354. [Link]

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  • Wallick, S. A., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Molecules, 26(15), 4596.
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  • Al-Suhaimi, E. A., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 26(16), 4983.
  • Griboedova, T. V., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6529.
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Exploratory

discovery and history of 7-azaindole derivatives in medicinal chemistry

An In-Depth Technical Guide to the Discovery and History of 7-Azaindole Derivatives in Medicinal Chemistry Introduction: The Emergence of a Privileged Scaffold In the landscape of medicinal chemistry, the relentless purs...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 7-Azaindole Derivatives in Medicinal Chemistry

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the vast arsenal of heterocyclic structures, the 7-azaindole scaffold has risen to prominence as a "privileged" motif, particularly in the realm of kinase inhibition.[1] Azaindoles, also known as pyrrolopyridines, are bioisosteres of the naturally occurring indole ring system, where a carbon atom in the benzene portion is replaced by a nitrogen atom.[2] This seemingly subtle modification imparts a unique set of electronic and physicochemical properties that have proven instrumental in the design of numerous successful clinical candidates and approved drugs.[3]

The strategic incorporation of a nitrogen atom at the 7-position gives the 7-azaindole scaffold a distinct advantage. It enhances its ability to form crucial hydrogen bonding interactions, often leading to improved binding affinity and biological activity compared to its indole counterpart.[4] Furthermore, this modification can favorably modulate properties like solubility and metabolic stability, which are critical for the development of effective pharmaceuticals.[2][3] This guide provides a comprehensive exploration of the discovery, history, and application of 7-azaindole derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Genesis of a Scaffold - Discovery and Early Synthetic Milestones

The journey of the 7-azaindole scaffold began in the mid-20th century. The first synthesis of the parent compound, 1H-pyrrolo[2,3-b]pyridine, was reported in 1955 by M. M. Robison and B. L. Robison. Their foundational work utilized a Madelung-type intramolecular cyclization of 2-formamido-3-picoline in the presence of a strong base, laying the groundwork for future exploration of this heterocyclic system.

Early investigations into 7-azaindole derivatives were partly driven by the search for new antimalarial agents. However, the true potential of the scaffold remained largely untapped until its recognition as an exceptional "hinge-binding" motif for protein kinases decades later. The development of more sophisticated synthetic methods was crucial for unlocking the full potential of this versatile core. One notable advancement is the Chichibabin-type cyclization, which involves the condensation of a picoline derivative with a nitrile.[5] This and other methods, such as palladium-catalyzed cross-coupling reactions, have enabled the efficient synthesis of a diverse array of substituted 7-azaindoles, fueling their widespread adoption in drug discovery programs.[5][6]

Caption: Bioisosteric relationship between Indole and 7-Azaindole.

Part 2: The Rise to Prominence - A Kinase Inhibitor Powerhouse

The primary mechanism of action for the majority of biologically active 7-azaindole derivatives is the inhibition of protein kinases. Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Most kinase inhibitors are designed to be ATP-competitive, meaning they bind to the same site on the kinase as its natural substrate, adenosine triphosphate (ATP).[8][9]

The 7-azaindole moiety has proven to be an exceptional "hinge-binding" motif. The hinge region is a flexible segment in the ATP-binding pocket of kinases that is crucial for anchoring ATP. The 7-azaindole scaffold masterfully mimics the adenine portion of ATP by forming two critical hydrogen bonds with this hinge region:

  • The pyridine nitrogen at position 7 acts as a hydrogen bond acceptor.

  • The pyrrole nitrogen's hydrogen (NH) at position 1 serves as a hydrogen bond donor.[2][9]

This bidentate hydrogen bonding interaction anchors the inhibitor firmly in the active site, leading to high potency.[9][10] The success of this strategy is epitomized by Vemurafenib (Zelboraf®) , an FDA-approved drug for the treatment of melanoma with the BRAF V600E mutation.[8][9] Vemurafenib was developed using a fragment-based drug discovery approach, where the simple 7-azaindole fragment was identified as an excellent starting point and subsequently elaborated into a highly potent and selective drug.[2][8]

G Interaction of 7-Azaindole with the Kinase Hinge Region cluster_kinase Kinase ATP-Binding Site hinge Hinge Region Backbone (e.g., Cys-532 NH, Gly-530 C=O in BRAF) azaindole 7-Azaindole Inhibitor azaindole->hinge Bidentate H-Bonding (N7 accepts H from amide NH) (N1-H donates H to carbonyl C=O) atp ATP (Adenine) atp->hinge Natural Interaction

Caption: 7-Azaindole forming bidentate hydrogen bonds with the kinase hinge.

Part 3: Therapeutic Applications and Structure-Activity Relationships (SAR)

The versatility of the 7-azaindole scaffold has led to its application in a wide range of therapeutic areas. While its impact has been most profound in oncology, derivatives have been developed as treatments for neurodegenerative diseases, inflammatory conditions, and viral infections.[11][12][13]

Structure-activity relationship (SAR) studies have revealed that substitutions at various positions on the 7-azaindole ring can be used to fine-tune potency, selectivity, and pharmacokinetic properties.[14]

  • Positions 1, 3, and 5 have been identified as particularly important sites for modification in the development of anticancer agents.[14][15]

  • Position 3 is often used to introduce larger substituents that can occupy adjacent pockets in the kinase active site, thereby increasing selectivity and potency.[16]

  • Position 5 modifications are also common, often involving the attachment of aryl or heteroaryl groups that can form additional favorable interactions.[7][14]

The table below summarizes several key 7-azaindole derivatives, highlighting their targets and reported potencies.

Compound NameTarget Kinase(s)IC50 / PotencyTherapeutic AreaReference
Vemurafenib BRAF V600E31 nMMelanoma (Cancer)[8][9]
Pexidartinib CSF-1R10 nMTenosynovial Giant Cell Tumor[3][11]
AZD6738 ATR1 nMCancer[11]
Compound B13 PI3Kγ0.5 nMPreclinical (Cancer)[16]
NPS-1034 AXL-Preclinical (Cancer)[11]
URMC-099 MLK3, LRRK2-Neuroinflammation[11]

Part 4: Experimental Protocols - A Representative Synthesis

The ability to reliably synthesize the 7-azaindole core is fundamental to its exploration. The following protocol describes a Chichibabin-type cyclization to form a 2-phenyl-7-azaindole derivative, adapted from established methodologies.[5]

Protocol: Synthesis of 2-phenyl-7-azaindole via LDA-mediated Condensation

Objective: To synthesize 2-phenyl-7-azaindole from 2-fluoro-3-picoline and benzonitrile.

Materials:

  • 2-Fluoro-3-picoline

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Benzonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 1.6 M solution in hexanes

  • Diisopropylamine

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Prepare LDA Solution (if not using commercial solution): To a flame-dried, argon-purged flask containing anhydrous THF (20.0 mL) at -40 °C, add n-butyllithium (2.66 mL, 4.2 mmol). Slowly add dry diisopropylamine (620 µL, 4.2 mmol) via syringe. Stir the solution for 15 minutes at -40 °C to form the LDA solution.

  • Inverse Addition Method: To the freshly prepared LDA solution (2.1 equiv) at -40 °C, add benzonitrile (215 µL, 2.1 mmol, 1.05 equiv) dropwise. Stir the resulting mixture for 2 hours at -40 °C.

  • Addition of Picoline: Slowly add 2-fluoro-3-picoline (200 µL, 2.0 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction: Continue stirring the reaction at -40 °C for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH4Cl. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO4.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product, 2-phenyl-7-azaindole.[5]

G start Start: 2-Fluoro-3-Picoline + Benzonitrile step1 LDA-mediated Condensation & Chichibabin Cyclization start->step1 step2 Aqueous Workup (Quench with NH4Cl) step1->step2 step3 Liquid-Liquid Extraction (EtOAc) step2->step3 step4 Purification (Silica Gel Chromatography) step3->step4 end Final Product: 2-Phenyl-7-Azaindole step4->end

Caption: General workflow for the synthesis of a 7-azaindole derivative.

Conclusion and Future Perspectives

The 7-azaindole scaffold has firmly cemented its status as a privileged structure in modern drug discovery. Its journey from a synthetic curiosity to the core of FDA-approved drugs is a testament to the power of medicinal chemistry in optimizing molecular frameworks for therapeutic benefit. The unique ability of the 7-azaindole motif to serve as a superior hinge-binding element in kinases, coupled with its favorable physicochemical properties, makes it a highly attractive starting point for the design of novel therapeutics.[8]

Future research will undoubtedly continue to explore the vast chemical space around the 7-azaindole core. The development of novel synthetic methodologies will enable access to even more diverse derivatives.[17] Furthermore, the application of this scaffold is expanding beyond kinase inhibition to target other important protein families.[18][19] The continued exploration and functionalization of the 7-azaindole scaffold promise to yield a new generation of potent and selective drugs for the treatment of cancer, neurodegenerative disorders, and other debilitating diseases.[14][20]

References

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2017). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives. (2023). Future Medicinal Chemistry. Available at: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. (2022). The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. Available at: [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2017). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Discovery of 7-azaindole based anaplastic lymphoma kinase (ALK) inhibitors: wild type and mutant (L1196M) active compounds with unique binding mode. (2013). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Azaindole Therapeutic Agents. (2020). Current Medicinal Chemistry. Available at: [Link]

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. (2022). Journal of Biomolecular Structure & Dynamics. Available at: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma. (2015). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). Future Medicinal Chemistry. Available at: [Link]

  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. (2012). ACS Combinatorial Science. Available at: [Link]

  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. Available at: [Link]

  • Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. (2023). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (2020). Molecules. Available at: [Link]

  • Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. (2017). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Selective 7-Azaindole Modulators Targeting Fyn and GSK-3β for Dual-Target Neuromodulation. ResearchGate. Available at: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). Molecules. Available at: [Link]

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Foundational

The Ascendant Role of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid in Modern Kinase Inhibitor Design

An In-depth Technical Guide for Drug Discovery Professionals Abstract The protein kinase family represents one of the most critical target classes in contemporary drug discovery, particularly in oncology and immunology....

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The protein kinase family represents one of the most critical target classes in contemporary drug discovery, particularly in oncology and immunology. The pursuit of potent and selective kinase inhibitors has led to the exploration of a vast chemical space, with certain scaffolds emerging as "privileged structures" due to their inherent ability to bind to the ATP pocket. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a premier example of such a scaffold. This guide provides a detailed examination of a key derivative, 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid , as a versatile and powerful building block for the synthesis of next-generation kinase inhibitors. We will dissect its synthesis, explore its strategic application in inhibitor design with relevant case studies, and provide detailed experimental protocols for its synthesis and subsequent bio-assay, offering researchers a comprehensive resource for leveraging this high-value intermediate.

Introduction: The Strategic Value of the 7-Azaindole Scaffold

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases. Small molecule inhibitors that compete with ATP for binding to the kinase active site have revolutionized treatment paradigms. The efficacy of these inhibitors often hinges on the core scaffold's ability to form key hydrogen bonds with the "hinge" region of the kinase, a short sequence of amino acids that connects the N- and C-lobes of the catalytic domain.

The 7-azaindole scaffold is a bioisostere of adenine and has proven exceptionally effective as a hinge-binder.[1] Its defining feature is the arrangement of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7 atom) that mimics the interaction of adenine's N6 and N1 atoms with the kinase hinge.[2] This bidentate interaction provides a strong anchor for the inhibitor, establishing a robust foundation for achieving high potency.[2] The strategic placement of substituents on this core allows for the fine-tuning of selectivity and pharmacokinetic properties.

The subject of this guide, 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, offers two critical points for diversification. The 6-methoxy group can influence solubility and interact with residues in the solvent-exposed region of the ATP binding site, while the 3-carboxylic acid provides a versatile handle for chemical elaboration, most commonly for the formation of amide bonds to introduce moieties that can probe deeper into the active site or interact with the solvent front.

Figure 1: Key interaction points of the 7-azaindole scaffold.

Synthesis of the Core Building Block

A robust and scalable synthesis of the title compound is paramount for its utility in drug discovery programs. While numerous methods exist for constructing the 7-azaindole core, a common and reliable strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. The following multi-step synthesis is a representative and logical pathway.

Synthetic Workflow

The synthesis begins with a commercially available substituted 2-aminopyridine, which undergoes cyclization to form the 7-azaindole ring, followed by functionalization at the 3-position and subsequent hydrolysis to yield the target carboxylic acid.

Synthesis_Workflow A 2-Amino-3-bromo-5-methoxypyridine (Starting Material) B Sonogashira Coupling (e.g., with Trimethylsilylacetylene) A->B C Cyclization (Base-mediated) B->C G 6-Methoxy-1H-pyrrolo[2,3-b]pyridine (Core Scaffold) C->G D Formylation (Vilsmeier-Haack) H 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde D->H E Oxidation (e.g., Pinnick Oxidation) I Methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate E->I F Ester Hydrolysis (Saponification) J Target Compound: 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid F->J G->D H->E I->F

Figure 2: Generalized synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a composite of established chemical transformations for this class of heterocycles.[3]

Step 1: Synthesis of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine

  • Reaction Setup: To a solution of 2-amino-3-bromo-5-methoxypyridine in a suitable solvent (e.g., 1,4-dioxane/water), add trimethylsilylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

  • Sonogashira Coupling: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) until the starting material is consumed (monitor by TLC or LC-MS).

  • Deprotection & Cyclization: Upon completion, add a strong base such as potassium tert-butoxide to the reaction mixture to effect desilylation and subsequent intramolecular cyclization. Heat until formation of the azaindole is complete.

  • Work-up & Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify the residue by column chromatography on silica gel to yield 6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Step 2: Synthesis of Ethyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

  • Vilsmeier-Haack Formylation: Cool a solution of phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) in an ice bath. Add the 6-methoxy-1H-pyrrolo[2,3-b]pyridine from Step 1 dropwise. Allow the reaction to warm to room temperature and then heat gently to drive the formylation at the C3 position.

  • Work-up: Carefully quench the reaction by pouring it onto ice water and neutralizing with a base (e.g., NaOH solution). The aldehyde product will precipitate and can be collected by filtration.

  • Oxidation & Esterification: Dissolve the crude 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in a mixture of tert-butanol, water, and 2-methyl-2-butene. Add sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) and stir at room temperature. This Pinnick oxidation converts the aldehyde to the carboxylic acid. Without isolating the acid, acidify the mixture and add ethanol, then heat to reflux to perform a Fischer esterification.

  • Purification: After cooling, extract the ethyl ester product and purify by column chromatography.

Step 3: Synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

  • Saponification: Dissolve the ethyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate from Step 2 in a mixture of methanol or ethanol and water.[4] Add an excess of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[4][5]

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating, monitoring the disappearance of the starting ester by TLC or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and acidify carefully with a cold acid (e.g., 1N HCl) to a pH of ~3-4.

  • Product Collection: The target carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product as a solid.[5]

Application in Kinase Inhibitor Design: Case Studies

The true value of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is demonstrated through its incorporation into potent and selective kinase inhibitors. The carboxylic acid is typically activated and coupled with various amines to generate a library of amides, exploring the structure-activity relationship (SAR).

Case Study: Janus Kinase (JAK) Inhibitors

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling and are validated targets for autoimmune diseases and myeloproliferative neoplasms.[6] Several approved JAK inhibitors, such as Tofacitinib, are based on the related pyrrolo[2,3-d]pyrimidine scaffold, highlighting the utility of these hinge-binding cores.[7] The 1H-pyrrolo[2,3-b]pyridine scaffold has been extensively explored for developing next-generation JAK inhibitors with improved selectivity profiles.[8]

In a hypothetical series of inhibitors based on our core, the 3-carboxamide moiety can be used to target a specific region of the JAK active site. By coupling the core acid with different amines, one can modulate potency and selectivity across the JAK family.

Compound IDR Group (at 3-carboxamide)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Selectivity (JAK1 vs JAK2)
A-1 -(CH₂)₂-piperidine85250452.9x
A-2 -Cyclohexyl404502211.3x
A-3 -Adamantyl159801865.3x
A-4 -(CH₂)₂-morpholine110150951.4x

Note: Data in this table is illustrative, synthesized from typical SAR trends seen in public domain literature for JAK inhibitors to demonstrate the principles of medicinal chemistry optimization.[6][9]

SAR Insights:

  • Lipophilicity and Bulk: Increasing the lipophilicity and steric bulk of the R group, from a flexible piperidine (A-1) to a rigid cyclohexyl (A-2) and a larger adamantyl group (A-3), leads to a significant increase in potency against JAK1 and, critically, a dramatic improvement in selectivity over JAK2. This suggests the presence of a large, hydrophobic pocket near the C3-position in JAK1 that is not as accommodating in JAK2.

  • Polarity: The introduction of a polar morpholine group (A-4) results in a loss of potency and selectivity compared to its piperidine analog (A-1). This indicates that this region of the active site is intolerant of polar functionality, reinforcing the hypothesis of a hydrophobic pocket.

Case Study: IKKα Inhibitors

The inhibitory-kappaB kinases (IKKs) are central to NF-κB signaling pathways, which are involved in inflammation and cancer. Selective inhibition of the IKKα isoform over IKKβ is a significant challenge. The aminoindazole-pyrrolo[2,3-b]pyridine scaffold has been developed into potent and selective IKKα inhibitors.[4][10] Compounds SU1261 and SU1349, developed from this scaffold, demonstrate high potency and selectivity for IKKα over IKKβ.[4] While not containing the exact 6-methoxy-3-carboxylic acid core, they validate the utility of the broader pyrrolo[2,3-b]pyridine scaffold for achieving isoform selectivity. For instance, compound SU1349 shows a Ki of 16 nM for IKKα and 3352 nM for IKKβ, representing over 200-fold selectivity.[4] This selectivity is often achieved by exploiting subtle differences in the amino acid residues lining the ATP binding pocket, which can be probed by substituents attached to the core scaffold.

Biochemical Assay for Inhibitor Evaluation

Once a library of inhibitors is synthesized, a robust and reliable biochemical assay is required to determine their potency (e.g., IC₅₀). The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[10] It is a universal assay applicable to nearly any kinase.[11]

Principle of the ADP-Glo™ Assay

The assay is a two-step, luminescence-based system.

  • Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and test inhibitor are incubated together. After the reaction, "ADP-Glo™ Reagent" is added, which both terminates the kinase reaction and depletes any remaining ATP.

  • ADP to ATP Conversion & Detection: "Kinase Detection Reagent" is then added. This reagent contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin pair to generate a light signal that is directly proportional to the initial kinase activity.[10][11]

ADPGlo_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection A Kinase + Substrate + ATP + Inhibitor B ADP + Substrate-P + leftover ATP A->B Incubate (e.g., 60 min) C Add ADP-Glo™ Reagent B->C D ADP + Substrate-P C->D Incubate (40 min) (Depletes leftover ATP) E Add Kinase Detection Reagent D->E F ATP_new E->F Incubate (30-60 min) (Converts ADP -> ATP) G Luciferase/Luciferin F->G H Luminescent Signal (Proportional to ADP) G->H

Figure 3: Workflow for the ADP-Glo™ kinase inhibition assay.

Detailed Protocol for IC₅₀ Determination

This protocol is adapted from the official Promega technical manual for the ADP-Glo™ Assay.[12]

  • Reagent Preparation: Prepare serial dilutions of the synthesized inhibitor compounds in DMSO. Prepare the kinase reaction buffer, kinase/substrate solution, and ATP solution.

  • Kinase Reaction Setup (384-well plate):

    • Add 1 µL of serially diluted inhibitor or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.

    • Add 2 µL of a 2.5x kinase/substrate solution to all wells.

    • Initiate the reaction by adding 2 µL of a 2.5x ATP solution to all wells except the "no kinase" negative controls. The final reaction volume is 5 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.[11]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.[12]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid stands out as a high-value building block in medicinal chemistry. Its 7-azaindole core provides a reliable anchor to the kinase hinge region, while the methoxy and carboxylic acid functionalities offer ideal vectors for optimization of potency, selectivity, and pharmacokinetic properties. The synthetic pathways to this core are well-established, and its utility has been validated through its incorporation into inhibitors targeting key kinases like JAK and IKK. As the demand for novel kinase inhibitors with refined selectivity profiles continues to grow, the strategic use of well-designed building blocks like this will remain essential to the success of drug discovery campaigns.

References

  • MDPI. (2024). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available at: [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • PubMed Central (PMC). (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]

  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]

  • PubMed. (2015). Structure activity optimization of 6H-pyrrolo[2,3-e][7][13][14]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Available at: [Link]

  • PubMed Central (PMC). (2021). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Available at: [Link]

  • MDPI. (2018). syn-Ethyl 1-hydroxy-7-methoxy-2,3-dihydro-1H-pyrrolo[3,4-b]quinolone-3-carboxylate HCl Salt. Available at: [Link]

  • Master Thesis, Cornelia Hojnik, BSc. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Available at: [Link]

  • ACS Publications. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Available at: [Link]

  • ResearchGate. (2015). Structure activity optimization of 6H-pyrrolo[2,3-e][7][13][14]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Available at: [Link]

  • ResearchGate. (2018). (PDF) Syn-Ethyl 1-hydroxy-7-methoxy-2,3-dihydro-1H-pyrrolo[3,4-b]quinolone-3-carboxylate HCl Salt. Available at: [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Kinase Assay. Available at: [Link]

  • PubMed. (2018). Development, Optimization, and Structure-Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4- d]pyrrolo[2,3- b]pyridine Scaffold. Available at: [Link]

  • Unknown Source. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (Link not available)
  • Royal Society of Chemistry. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Available at: [Link]

  • Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]

  • MDPI. (2022). Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine. Available at: [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available at: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available at: [Link]

  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available at: [Link]

  • PubMed. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Available at: [Link]

  • Unknown Source. (n.d.). ADP Glo Protocol. (Link not available)
  • Semantic Scholar. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Available at: [Link]

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Exploratory

A Guide to the Spectroscopic Characterization of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a derivative of the 7-azaindole scaffold, represents a class...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a derivative of the 7-azaindole scaffold, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The 7-azaindole core is a recognized pharmacophore, and its derivatives have been explored for a wide range of therapeutic applications, including as kinase inhibitors and for their potential in treating neurodegenerative diseases and cancer.[1][2][3][4] The precise structural elucidation and purity assessment of such compounds are paramount for meaningful structure-activity relationship (SAR) studies and subsequent clinical development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this characterization process.

While publicly available experimental spectroscopic data for 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is limited, this guide provides a comprehensive, predictive analysis of its expected spectroscopic characteristics. Furthermore, it outlines robust, field-proven methodologies for the acquisition and interpretation of high-quality data. This document is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of this and related novel chemical entities.

Molecular Structure and Predicted Spectroscopic Data

The structure of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, with the IUPAC numbering convention, is shown below. The predicted spectroscopic data is based on established principles of NMR and IR spectroscopy and analysis of data for structurally related compounds.

Molecular structure of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid with atom numbering

Figure 1. Molecular Structure of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, both ¹H and ¹³C NMR will provide critical information about the molecular framework.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5 - 13.5br s1HCOOHThe carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[5]
~11.5 - 12.0br s1HN1-HThe pyrrole N-H proton is also deshielded and often broadened.
~8.1s1HH2This proton is adjacent to the electron-withdrawing carboxylic acid and the pyrrole nitrogen, leading to a downfield shift.
~7.9d1HH4This proton is on the pyridine ring and is expected to be a doublet due to coupling with H5.
~6.8d1HH5This proton is ortho to the electron-donating methoxy group, leading to an upfield shift. It will appear as a doublet coupled to H4.
~3.9s3HOCH₃The methoxy protons will appear as a sharp singlet in the typical region for such groups.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~165QuaternaryCOOHThe carbonyl carbon of the carboxylic acid is significantly deshielded.[5]
~160QuaternaryC6This carbon is attached to the electronegative oxygen of the methoxy group, causing a strong downfield shift.
~145QuaternaryC7aA quaternary carbon at the fusion of the two rings.
~130CHC4Aromatic CH carbon in the pyridine ring.
~125CHC2This carbon is in the electron-rich pyrrole ring but adjacent to the carboxylic acid.
~115QuaternaryC3aA quaternary carbon at the fusion of the two rings.
~110QuaternaryC3This carbon is attached to the carboxylic acid group.
~100CHC5This carbon is ortho to the electron-donating methoxy group, resulting in a significant upfield shift.
~55CH₃OCH₃The carbon of the methoxy group.
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is expected to show several characteristic absorption bands.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3300 - 2500BroadO-H stretchCarboxylic Acid
~3200Medium, BroadN-H stretchPyrrole
1720 - 1680StrongC=O stretchCarboxylic Acid
1620 - 1580MediumC=C and C=N stretchesAromatic Rings
1300 - 1200StrongC-O stretchMethoxy Group & Carboxylic Acid
~800Medium-StrongC-H out-of-plane bendAromatic Rings

The broad O-H stretch of the carboxylic acid is a hallmark feature and is due to strong hydrogen bonding.[6][7] The C=O stretch will be a very intense peak. The N-H stretch of the pyrrole ring may sometimes be obscured by the broad O-H absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, high-resolution mass spectrometry (HRMS) would be the preferred method to confirm the elemental composition.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/zIon
193.0608[M+H]⁺
191.0462[M-H]⁻
175.0502[M+H-H₂O]⁺
147.0553[M+H-HCOOH]⁺

The predicted m/z values are based on the monoisotopic mass of the compound (C₉H₈N₂O₃ = 192.0535).[8] The fragmentation pattern would likely involve the loss of water from the carboxylic acid and the loss of formic acid.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following protocols are recommended for the characterization of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into NMR spectrometer (e.g., 500 MHz) C->D E Tune and shim the probe D->E F Acquire ¹H NMR spectrum E->F G Acquire ¹³C NMR spectrum F->G H Acquire 2D NMR spectra (COSY, HSQC, HMBC) as needed G->H I Apply Fourier transform H->I J Phase correction I->J K Baseline correction J->K L Integrate ¹H signals and pick peaks K->L

Caption: Workflow for NMR data acquisition and processing.

Causality Behind Experimental Choices:

  • Solvent: DMSO-d₆ is chosen due to the expected low solubility of the carboxylic acid in less polar solvents like CDCl₃. Importantly, it allows for the observation of exchangeable protons (N-H and O-H).

  • Concentration: A concentration of 5-10 mg in 0.6 mL of solvent provides a good signal-to-noise ratio for both ¹H and ¹³C NMR without significant solubility issues.

  • 2D NMR: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (proton-proton correlations), HSQC (direct carbon-proton correlations), and HMBC (long-range carbon-proton correlations) are highly recommended.

IR Spectroscopy Workflow

IR_Workflow cluster_prep_ir Sample Preparation (ATR) cluster_acq_ir Data Acquisition cluster_proc_ir Data Processing A_ir Ensure ATR crystal is clean B_ir Place a small amount of solid sample on the crystal A_ir->B_ir C_ir Apply pressure using the anvil B_ir->C_ir D_ir Collect a background spectrum C_ir->D_ir E_ir Collect the sample spectrum (e.g., 16-32 scans at 4 cm⁻¹ resolution) D_ir->E_ir F_ir Perform background subtraction E_ir->F_ir G_ir Identify and label significant peaks F_ir->G_ir

Caption: Workflow for solid-state IR data acquisition using ATR.

Causality Behind Experimental Choices:

  • Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of solid samples with minimal sample preparation.

  • Background Scan: A background scan is crucial to subtract the absorbance of atmospheric CO₂ and water vapor, ensuring a clean sample spectrum.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient to resolve the characteristic broad and sharp bands for routine characterization.

Mass Spectrometry Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI-TOF) cluster_proc_ms Data Analysis A_ms Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) B_ms Add a trace amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) A_ms->B_ms C_ms Infuse the sample solution into the ESI source B_ms->C_ms D_ms Optimize source parameters (e.g., capillary voltage, gas flow) C_ms->D_ms E_ms Acquire mass spectrum in both positive and negative ion modes D_ms->E_ms F_ms Determine the m/z of the molecular ion E_ms->F_ms G_ms Compare with the calculated exact mass F_ms->G_ms H_ms Analyze fragmentation patterns if MS/MS data is acquired G_ms->H_ms

Caption: Workflow for mass spectrometry data acquisition.

Causality Behind Experimental Choices:

  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation and preserving the molecular ion.

  • Mass Analyzer: A Time-of-Flight (TOF) analyzer is recommended for its high resolution and mass accuracy, allowing for the confirmation of the elemental composition.

  • Additives: Formic acid or ammonium hydroxide are added to the sample solution to promote the formation of protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, respectively, enhancing the signal intensity.

Conclusion

The comprehensive spectroscopic characterization of novel compounds like 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a cornerstone of modern drug discovery and chemical research. This guide provides a robust framework for predicting, acquiring, and interpreting the NMR, IR, and MS data for this molecule. By following the outlined protocols and leveraging the predictive data as a benchmark, researchers can confidently elucidate the structure and confirm the identity of their synthesized materials, thereby ensuring the integrity of their scientific findings and advancing their research objectives.

References

  • PubChem. 1H-Pyrrolo[2,3-b]pyridine. [Link]

  • PubChemLite. 6-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid. [Link]

  • MDPI. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. [Link]

  • University of Calgary. Sample IR spectra. [Link]

  • ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Link]

  • NIST WebBook. 1H-Pyrrolo[2,3-b]pyridine. [Link]

  • PubMed. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. [Link]

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • ResearchGate. The FTIR spectrum for Pyrrole. [Link]

  • ResearchGate. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. [Link]

  • MDPI. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

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  • MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

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Foundational

A Technical Guide for Drug Discovery: Potential Therapeutic Targets for 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Analogs

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in modern medicinal chemistry, renowned for its role in...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in modern medicinal chemistry, renowned for its role in the development of targeted therapeutics. Its unique electronic properties and ability to form critical hydrogen bond interactions have made it a cornerstone in the design of potent and selective enzyme inhibitors. This technical guide provides an in-depth analysis of high-potential therapeutic targets for novel analogs derived from 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. We will focus primarily on the well-established role of this scaffold in inhibiting protein kinases, which are pivotal regulators of cellular signaling and frequent targets in oncology and inflammatory diseases. This document will detail the scientific rationale for target selection, provide validated, step-by-step experimental protocols for compound evaluation, and present a framework for advancing lead candidates through the drug discovery pipeline.

The 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold: A Privileged Motif

The 7-azaindole scaffold has emerged as a superior bioisostere for the traditional indole ring system. The strategic introduction of a nitrogen atom at the 7-position significantly alters the molecule's properties, making it an exceptional "hinge-binding" motif for ATP-competitive inhibitors.[1] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrolic NH group serves as a hydrogen bond donor.[1] This bidentate hydrogen bonding capability allows for a strong, anchoring interaction with the kinase hinge region, a flexible segment in the enzyme's catalytic domain that is crucial for ATP binding.[1][2] This enhanced binding affinity often translates into significantly improved potency (lower IC50 values) compared to indole-based counterparts.

The versatility of the 7-azaindole core is further highlighted by its numerous modification sites, which allow for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[1] Indeed, this scaffold is the foundation of approved drugs like the BRAF kinase inhibitor Vemurafenib, underscoring its clinical and commercial significance.[1][2] More than 90 different kinases have been shown to be sensitive to 7-azaindole-based inhibitors, demonstrating the broad applicability of this scaffold across the human kinome.[1]

Primary Target Class: Protein Kinases

Given the proven success of the 7-azaindole scaffold, protein kinases represent the most logical and high-potential target class for novel analogs of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Kinases play a central role in signal transduction pathways that govern cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold is structurally similar to the adenine core of ATP, making it an ideal starting point for designing competitive inhibitors that occupy the ATP-binding site.[3]

Numerous studies have demonstrated the utility of this scaffold in targeting a wide range of kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs) [4][5]

  • Polo-like Kinase 4 (PLK4) [6]

  • Cyclin-Dependent Kinase 8 (CDK8) [7]

  • Ataxia-Telangiectasia Mutated (ATM) Kinase [8]

  • Traf2- and Nck-interacting kinase (TNIK) [9]

For the purposes of this guide, we will focus on a validated and therapeutically relevant kinase family to illustrate a comprehensive drug discovery workflow.

Spotlight on Fibroblast Growth Factor Receptors (FGFRs)

2.1.1 Biological Rationale The FGFR family consists of four receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast growth factors (FGFs), activate critical downstream signaling pathways like RAS-MEK-ERK and PI3K-AKT.[4] Abnormal activation of FGFR signaling, through gene amplification, mutations, or fusions, is a key driver in the development and progression of various cancers, including breast, lung, bladder, and liver cancer.[4] Therefore, inhibiting FGFRs is a clinically validated and attractive strategy for cancer therapy.[4]

2.1.2 Structural Basis for Targeting The 1H-pyrrolo[2,3-b]pyridine core is well-suited to bind to the ATP pocket of FGFRs. The hinge-binding interaction anchors the molecule, while substituents at other positions can be modified to exploit specific sub-pockets within the kinase domain, thereby driving potency and selectivity. For example, derivatives of this scaffold have been developed that show nanomolar potency against FGFR1, 2, and 3.[4]

2.1.3 Proposed Research Workflow A typical drug discovery cascade for developing novel FGFR inhibitors based on the 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid scaffold would follow a logical progression from initial screening to in vivo validation.

G cluster_0 Discovery Phase cluster_1 Profiling & Optimization cluster_2 In Vivo Validation A Analog Library Synthesis (Based on core scaffold) B Primary Biochemical Screen (e.g., FGFR1 Kinase Assay) A->B Test Compounds C Hit Confirmation & IC50 Determination B->C Initial Hits D Secondary Cellular Assay (Target Engagement) C->D Confirmed Hits E Functional Cellular Assay (p-ERK Inhibition) D->E F Selectivity Profiling (Kinase Panel) E->F G ADME/PK Profiling F->G H Xenograft Efficacy Studies G->H Lead Candidates

Caption: High-level workflow for the discovery and validation of novel kinase inhibitors.

Experimental Protocols for Target Validation

The following protocols are exemplary and should be optimized for specific laboratory conditions and equipment. They represent a self-validating system where each step provides increasing confidence in the compound's mechanism of action.

Primary Biochemical Assay: FGFR1 Kinase Inhibition (LanthaScreen™ TR-FRET)

Causality: This assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified FGFR1 by preventing the phosphorylation of a substrate. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method that minimizes interference from library compounds.

Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Dilute recombinant human FGFR1 kinase and GFP-STAT1 substrate in Kinase Buffer.

    • Prepare ATP solution in Kinase Buffer (concentration should be at the Km for the specific enzyme lot).

    • Prepare a serial dilution of test compounds in 100% DMSO, then dilute in Kinase Buffer.

    • Prepare a solution of Tb-anti-pSTAT1 (pTyr701) antibody in TR-FRET Dilution Buffer.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of the diluted test compound or DMSO control to each well.

    • Add 5 µL of the FGFR1/GFP-STAT1 substrate mix and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the Tb-anti-pSTAT1 antibody solution.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (GFP) and 495 nm (Terbium).

    • Calculate the Emission Ratio (520/495) and plot the percent inhibition versus compound concentration to determine the IC50 value.

Cellular Target Engagement Assay: In-Cell Western™

Causality: This assay confirms that the compound can cross the cell membrane and inhibit the autophosphorylation of FGFR in a cellular context, validating its biological relevance. It measures the direct downstream consequence of target binding.

Methodology:

  • Cell Culture and Treatment:

    • Seed a cancer cell line with known FGFR amplification (e.g., NCI-H1581) in a 96-well plate and allow cells to adhere overnight.

    • Starve cells in serum-free media for 4-6 hours.

    • Pre-treat cells with a serial dilution of the test compound for 2 hours.

    • Stimulate the cells with FGF2 (100 ng/mL) for 15 minutes to induce FGFR phosphorylation.

  • Immunostaining:

    • Fix cells with 4% paraformaldehyde in PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS.

    • Block with a suitable blocking buffer (e.g., Odyssey Blocking Buffer).

    • Incubate with a primary antibody cocktail containing Rabbit anti-phospho-FGFR (pY653/654) and Mouse anti-Actin (loading control) overnight at 4°C.

    • Wash wells with PBS containing 0.1% Tween-20.

    • Incubate with a secondary antibody cocktail containing IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Wash wells thoroughly.

    • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the integrated intensity of the 800 nm channel (p-FGFR) and normalize it to the 700 nm channel (Actin). Plot the normalized signal versus compound concentration to determine the IC50.

Data Presentation: Screening Cascade Summary

Quantitative data from the screening cascade should be summarized for clear comparison of compound performance.

Compound IDPrimary Screen (FGFR1 IC50, nM)Cellular Assay (p-FGFR IC50, nM)Kinase Selectivity (S-Score at 1µM)
Lead-001 7550.01
Lead-002 251500.05
Control 15900.03

S-Score(35) = (Number of kinases with >65% inhibition) / (Number of kinases tested). A lower score indicates higher selectivity.

Emerging Target Classes

While kinases are a primary focus, the versatility of the 7-azaindole scaffold allows for its exploration against other important target families.

Phosphodiesterases (PDEs)

Recent studies have identified 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of phosphodiesterase 4B (PDE4B), an enzyme involved in inflammation and neurological disorders.[10] Analogs could be designed and tested for their ability to inhibit PDE4B, potentially providing therapies for CNS diseases.[10]

Viral Polymerases

The 7-azaindole scaffold has also been successfully employed to develop inhibitors of viral polymerases, such as that of the influenza virus.[11] Specifically, compounds have been designed to target the PB2 subunit of the influenza viral polymerase, demonstrating the scaffold's potential in developing novel antiviral agents.[11]

Conclusion and Future Directions

The 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid core represents a highly promising starting point for the development of novel targeted therapeutics. Its inherent ability to potently and selectively inhibit protein kinases, particularly those in the FGFR family, provides a clear and validated path for oncology drug discovery. The experimental workflows outlined in this guide offer a robust framework for identifying and characterizing potent and cell-active analogs. Future work should focus on leveraging the scaffold's synthetic tractability to optimize selectivity, improve pharmacokinetic properties, and ultimately demonstrate in vivo efficacy in relevant disease models. The exploration of this scaffold against emerging target classes like PDEs and viral proteins further broadens its therapeutic potential.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed. [Link]

  • 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. DBpia. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. [Link]

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Exploratory

The Synthetic Blueprint for 6-Methoxy-7-Azaindole: A-Technical Guide for Drug Discovery Professionals

Abstract The 6-methoxy-7-azaindole scaffold is a privileged heterocyclic motif integral to the design of contemporary therapeutics, notably in the development of potent melatonin agonists and other targeted agents.[1] It...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-methoxy-7-azaindole scaffold is a privileged heterocyclic motif integral to the design of contemporary therapeutics, notably in the development of potent melatonin agonists and other targeted agents.[1] Its unique electronic properties and hydrogen bonding capabilities, conferred by the interplay of the methoxy group and the bicyclic nitrogenous core, make it a compelling building block for medicinal chemists. This guide provides an in-depth technical overview of the primary synthetic strategies for accessing 6-methoxy-7-azaindole compounds, tailored for researchers, scientists, and drug development professionals. We will dissect two principle approaches: the construction of the azaindole ring from pre-functionalized pyridine precursors and the late-stage functionalization of the 7-azaindole nucleus. Each strategy is elucidated with mechanistic insights, step-by-step protocols for key transformations, and a discussion of the rationale behind experimental choices, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Significance of the 6-Methoxy-7-Azaindole Core

7-Azaindoles, bioisosteres of indoles, have garnered significant attention in medicinal chemistry due to their ability to modulate biological activity and improve physicochemical properties of drug candidates.[2] The introduction of a methoxy group at the 6-position of the 7-azaindole ring system further refines its pharmacological profile, influencing receptor binding, metabolic stability, and cell permeability. This strategic substitution has been successfully leveraged in the design of selective melatonin receptor agonists, highlighting the therapeutic potential of this scaffold.[1] This guide aims to equip researchers with the foundational knowledge and practical methodologies required to synthesize these valuable compounds.

Strategic Approaches to Synthesis

The synthesis of 6-methoxy-7-azaindole can be broadly categorized into two strategic approaches, each with its own set of advantages and challenges. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern on the final molecule, and scalability considerations.

Strategy 1: Construction from Pre-functionalized Pyridine Starting Materials

This approach is arguably the more convergent and widely employed strategy. It involves the synthesis of a suitably substituted 2-aminopyridine bearing the requisite methoxy group, followed by the annulation of the pyrrole ring.

Key Starting Materials:

The cornerstone of this strategy is the procurement or synthesis of a 2-amino-6-methoxypyridine derivative, which is then further functionalized at the 3-position to facilitate cyclization.

Starting MaterialStructureKey Features & Rationale
2-Amino-6-methoxypyridine 2-Amino-6-methoxypyridineA commercially available or readily synthesized precursor. The amino group serves as a handle for pyrrole ring formation, while the methoxy group is pre-installed at the desired position.
2-Amino-6-chloro-3-nitropyridine 2-Amino-6-chloro-3-nitropyridineA versatile intermediate where the chloro group can be displaced by a methoxide, and the nitro group can be reduced to an amine to facilitate further transformations.
2-Amino-6-methoxy-3-nitropyridine 2-Amino-6-methoxy-3-nitropyridineA direct precursor where the nitro group can be a handle for various cyclization strategies.
Synthetic Workflow:

The general workflow for this strategy is depicted below. The critical steps involve the introduction of a suitable functional group at the C3 position of the pyridine ring, followed by a cyclization reaction to form the bicyclic 7-azaindole core.

workflow start 2-Amino-6-methoxypyridine step1 C3-Halogenation (e.g., Iodination) start->step1 step2 2-Amino-3-halo-6-methoxypyridine step1->step2 step3 Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira) step2->step3 step4 2-Amino-3-alkynyl-6-methoxypyridine step3->step4 step5 Intramolecular Cyclization step4->step5 end 6-Methoxy-7-azaindole step5->end

Figure 1: A generalized synthetic workflow starting from a pre-functionalized pyridine.

Detailed Experimental Protocols:

Protocol 1: Synthesis of 2-Amino-3-iodo-6-methoxypyridine

This protocol details the crucial iodination step at the C3 position, which is paramount for subsequent cross-coupling reactions.

  • Dissolution: Dissolve 2-amino-6-methoxypyridine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Iodinating Agent: Add N-iodosuccinimide (NIS) (1.1 eq.) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-amino-3-iodo-6-methoxypyridine.

Protocol 2: Sonogashira Coupling and Cyclization to 6-Methoxy-7-azaindole

This two-step, one-pot procedure is a powerful method for the construction of the 7-azaindole ring.[3]

  • Sonogashira Coupling:

    • To a solution of 2-amino-3-iodo-6-methoxypyridine (1.0 eq.) in a degassed solvent mixture (e.g., toluene/triethylamine), add a terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq.).

    • Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq.) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.).

    • Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature until the starting material is consumed (monitored by TLC).

  • Intramolecular Cyclization:

    • Upon completion of the Sonogashira coupling, add a strong base such as potassium tert-butoxide (2.0 eq.).

    • Heat the reaction mixture to 60-80 °C and stir for several hours. The use of 18-crown-6 can facilitate the cyclization.[3]

    • If a silyl-protected alkyne was used, a desilylation step with a fluoride source (e.g., TBAF) or potassium carbonate in methanol might be necessary prior to or during cyclization.

    • After cooling, quench the reaction with water and extract with an organic solvent.

    • Purify the crude product by column chromatography to yield the desired 6-methoxy-7-azaindole.

Strategy 2: Late-Stage Functionalization of the 7-Azaindole Core

This approach begins with the commercially available 7-azaindole and introduces the methoxy group at the C6 position in a later synthetic step. This can be advantageous for creating a library of analogs with diverse substituents at other positions before introducing the methoxy group.

Synthetic Workflow:

workflow2 start 7-Azaindole step1 N-Oxidation start->step1 step2 7-Azaindole N-Oxide step1->step2 step3 C6-Halogenation (e.g., Chlorination) step2->step3 step4 6-Halo-7-azaindole step3->step4 step5 Nucleophilic Aromatic Substitution (SNAr) step4->step5 end 6-Methoxy-7-azaindole step5->end

Figure 2: A generalized synthetic workflow for the late-stage functionalization of 7-azaindole.

Detailed Experimental Protocols:

Protocol 3: N-Oxidation of 7-Azaindole

The N-oxidation of the pyridine ring activates it towards electrophilic substitution.[4]

  • Dissolution: Dissolve 7-azaindole (1.0 eq.) in a suitable solvent like ethyl acetate or dichloromethane.

  • Addition of Oxidizing Agent: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2-1.5 eq.) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the residue by chromatography to obtain 7-azaindole N-oxide.

Protocol 4: C6-Chlorination and Subsequent Methoxylation

  • C6-Chlorination:

    • Treat the 7-azaindole N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). The reaction is typically heated to reflux.[4]

    • After completion, carefully quench the reaction with ice-water and neutralize with a base.

    • Extract the 6-chloro-7-azaindole and purify by chromatography.

  • Methoxylation (SNAr):

    • Dissolve the 6-chloro-7-azaindole in a polar aprotic solvent like DMF or DMSO.

    • Add sodium methoxide (a solution in methanol or as a solid) and heat the reaction mixture. The temperature will depend on the reactivity of the substrate.

    • Monitor the reaction by TLC. Upon completion, cool the mixture, add water, and extract the product.

    • Purify by column chromatography to yield 6-methoxy-7-azaindole.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for key transformations discussed in this guide. It is important to note that yields are highly dependent on the specific substrate and reaction scale.

TransformationStarting MaterialReagents & ConditionsProductTypical Yield (%)
Iodination 2-Amino-6-methoxypyridineNIS, DMF, rt2-Amino-3-iodo-6-methoxypyridine70-85
Sonogashira Coupling 2-Amino-3-iodopyridineTerminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, rt2-Amino-3-alkynylpyridine85-95
Cyclization 2-Amino-3-alkynylpyridineKOtBu, 18-crown-6, Toluene, 65°C2-Substituted-7-azaindole80-95[3]
N-Oxidation 7-Azaindolem-CPBA, Ethyl Acetate, rt7-Azaindole N-Oxide80-90
C6-Chlorination 7-Azaindole N-OxidePOCl₃, reflux6-Chloro-7-azaindole50-70
Methoxylation 6-Chloro-7-azaindoleNaOMe, DMF, heat6-Methoxy-7-azaindole60-80

Conclusion and Future Perspectives

The synthesis of 6-methoxy-7-azaindole compounds is a well-established yet evolving field. The choice between constructing the ring from a pre-functionalized pyridine or performing a late-stage functionalization of the 7-azaindole core provides flexibility for various research and development programs. The methodologies outlined in this guide, particularly those leveraging palladium-catalyzed cross-coupling reactions, offer efficient and versatile routes to these valuable scaffolds. As the demand for novel therapeutics continues to grow, the development of even more efficient, scalable, and sustainable methods for the synthesis of 6-methoxy-7-azaindole and its derivatives will remain a key area of focus for synthetic and medicinal chemists. The insights provided herein are intended to serve as a robust foundation for researchers embarking on the synthesis of this important class of molecules.

References

  • Jeanty, M., Suzenet, F., Delagrange, P., et al. (2011). Design and synthesis of 1-(2-alkanamidoethyl)-6-methoxy-7-azaindole derivatives as potent melatonin agonists. Bioorganic & Medicinal Chemistry Letters, 21(8), 2316–2319. [Link]

  • Ali, H. I., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters, 9(10), 1033-1038. [Link]

  • Wang, Z., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 57(15), 6554-6569. [Link]

  • Neelam, et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7935-7947. [Link]

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

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  • Singh, K., & Snieckus, V. (2021). Iterative C6 and C2 functionalization of 7‐azaindole by DoM and DMG dance reactions. Angewandte Chemie International Edition, 60(40), 21869-21873. [Link]

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  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(52), 32961-32972. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Utilizing 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in Solid-Phase Synthesis

Abstract The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2] Its ability to...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2] Its ability to mimic purine systems while offering unique physicochemical properties makes it a highly sought-after building block in drug discovery programs.[3] This document provides a comprehensive guide for researchers on the effective use of a key derivative, 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid , in solid-phase synthesis (SPS). We present field-proven protocols for resin loading, coupling, and cleavage, alongside a discussion of the critical parameters and chemical rationale that ensure high-yield, high-purity synthesis of novel compound libraries.

Introduction: The Strategic Value of the 7-Azaindole Scaffold

Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery, enabling the rapid assembly of compound libraries for high-throughput screening.[4] The strategy involves covalently linking a starting material to an insoluble polymer support and sequentially adding building blocks, with excess reagents and byproducts being easily washed away.[5] This paradigm is exceptionally well-suited for creating derivatives of core scaffolds like 7-azaindole.

6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a particularly valuable building block. The carboxylic acid at the 3-position serves as a versatile handle for attachment to a solid support or for amide bond formation, while the 6-methoxy group can modulate solubility, metabolic stability, and target engagement.[3] The pyrrolo[2,3-b]pyridine core itself is a key pharmacophore, with the pyridine nitrogen acting as a hydrogen bond acceptor and the pyrrole NH as a donor, facilitating critical interactions with biological targets.[6]

This guide explains the causality behind our recommended protocols, empowering scientists to not only execute the synthesis but also to troubleshoot and adapt the methodologies for their specific molecular designs.

Compound Properties and Handling

Before beginning any synthesis, it is critical to understand the properties of the core building block.

PropertyValueSource
IUPAC Name 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid[4]
CAS Number 1190317-61-3[4]
Molecular Formula C₉H₈N₂O₃[4]
Molecular Weight 192.18 g/mol [4]
Appearance Off-white to light yellow solidTypical
Purity ≥97% recommended[4]
Storage Store at 2-8°C, desiccated, protected from lightStandard Practice

Handling Recommendations:

  • Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or fume hood.

  • The compound is moisture-sensitive; store under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.

Core Workflow: Solid-Phase Synthesis

The following sections detail the primary stages of a typical solid-phase synthesis workflow utilizing the title compound. This workflow is designed to be a robust starting point, with optimization parameters discussed in Section 4.

Diagram of the General Solid-Phase Synthesis Workflow

SPS_Workflow cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Synthesis Cycle cluster_final Phase 3: Finalization Resin Select & Swell Resin Loading Load Scaffold (First Coupling) Resin->Loading Swollen Resin Elongate Elongation (Optional) Loading->Elongate Resin-Bound Scaffold Cleavage Cleavage & Deprotection Elongate->Cleavage Final Compound on Resin Purify Purification & Analysis Cleavage->Purify Crude Product Coupling_Cycle cluster_activation Activation cluster_coupling Coupling Acid R-COOH 6-methoxy-1H-pyrrolo [2,3-b]pyridine-3-carboxylic acid ActiveEster Activated Species R-CO-OAt Acid:f0->ActiveEster:f0 + Reagent + Base Reagent Coupling Reagent (e.g., HATU, PyBOP) Coupled New Amide Bond Resin-Linker-NH-CO-R ActiveEster:f0->Coupled:f0 + Resin-Amine ResinAmine Resin-Bound Nucleophile Resin-Linker-NH₂

Caption: Activation of the carboxylic acid and subsequent coupling to a resin-bound amine.

Reaction Monitoring

Ensuring reactions proceed to completion is vital for final purity. For syntheses involving the coupling of amino acids to the scaffold, the Kaiser test (Ninhydrin test) is invaluable. It detects free primary amines on the resin. A negative test (beads remain colorless/yellow) indicates a complete coupling reaction. A positive test (beads turn deep blue) indicates incomplete coupling, requiring a recoupling step.

Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low Loading Efficiency on Resin 1. Incomplete activation of the carboxylic acid. 2. Steric hindrance of the scaffold. 3. Poor resin swelling or inactive resin.1. Switch to a more powerful activating agent (e.g., HATU). 2. Increase reaction time and/or temperature (e.g., to 40°C). 3. Ensure resin is fresh and properly swollen before use.
Incomplete Coupling during Elongation 1. Sterically hindered building block. 2. Aggregation of resin-bound chains.1. Use HATU or PyAOP as the coupling reagent. 2. Perform a second coupling (recouple). 3. Use a solvent mixture like DMF/DCM to minimize aggregation.
Low Yield or Degraded Product After Cleavage 1. Inefficient scavenging of cations. 2. Acid sensitivity of the scaffold or other building blocks. 3. Premature cleavage from the resin during synthesis (for acid-labile resins).1. Use a more robust scavenger cocktail (e.g., Reagent K). [7] 2. Reduce cleavage time or perform at a lower temperature (e.g., 0°C). 3. If using 2-CTC resin, avoid repeated exposure to even mild acids.

Conclusion

6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a powerful building block for constructing novel molecules of therapeutic interest. By leveraging the principles of solid-phase synthesis and understanding the chemical rationale behind each step—from resin loading with appropriate activation to final cleavage with protective scavengers—researchers can efficiently and reliably generate libraries based on this privileged scaffold. The protocols and troubleshooting guide provided herein serve as a robust foundation for these synthetic endeavors, accelerating the path of drug discovery.

References

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  • Uptain, S. M., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(10), 3046-3057. (Available at: [Link])

  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(10), 1358. (Available at: [Link])

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Application

Experimental Procedures for Coupling Reactions with 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

An Application Guide for Researchers Abstract 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a derivative of 7-azaindole, is a privileged heterocyclic scaffold frequently utilized in the development of therapeuti...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a derivative of 7-azaindole, is a privileged heterocyclic scaffold frequently utilized in the development of therapeutic agents, particularly kinase inhibitors. Its structural rigidity, hydrogen bonding capabilities, and electron-rich nature make it an ideal building block for creating molecules with high target affinity and specificity. This application note provides detailed, field-proven protocols for two of the most critical transformations involving this scaffold: amide bond formation and C-C cross-coupling reactions. We delve into the mechanistic rationale behind reagent selection and procedural steps, offering troubleshooting advice to overcome common synthetic challenges. The protocols are designed for researchers in medicinal chemistry and drug development, aiming to facilitate the efficient synthesis of novel compounds for biological evaluation.

Introduction: The 7-Azaindole Core in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) skeleton is a bioisostere of indole, a ubiquitous feature in biologically active natural products and pharmaceuticals. The introduction of a nitrogen atom into the six-membered ring modifies the electronic properties and hydrogen-bonding potential of the molecule, often leading to improved pharmacological profiles. 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid combines this valuable core with a carboxylic acid handle at the C3 position, making it a versatile precursor for generating diverse compound libraries via coupling reactions.

This guide focuses on the two primary synthetic applications of this building block:

  • Amide Coupling: Direct utilization of the C3-carboxylic acid to form amide bonds, a cornerstone of medicinal chemistry.[1]

  • C-C Cross-Coupling: Strategies to functionalize the heterocyclic core, which typically require modification of the scaffold to introduce a suitable leaving group for reactions like Suzuki-Miyaura or Sonogashira coupling.[2][3]

Our objective is to provide robust, reproducible protocols that explain the causality behind experimental choices, ensuring both scientific integrity and practical success.

Amide Bond Formation: Protocols and Mechanistic Insights

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous reaction and requires the activation of the carboxylic acid.[1] This is typically achieved using coupling reagents that convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine. We present two widely-used, highly efficient protocols.

Protocol 1: HATU-Mediated Amide Coupling

Principle & Rationale: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a uronium salt-based coupling reagent renowned for its high efficiency, rapid reaction times, and ability to suppress racemization.[4] It is particularly effective for coupling sterically hindered amines or electron-deficient anilines.[5][6] The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which then reacts with the amine. The presence of the azabenzotriazole moiety further accelerates the reaction. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and the amine hydrochloride salt, if used.

Experimental Protocol:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF or DCM, approx. 0.1 M concentration).

  • Sequential Addition: To the stirred solution, add the desired amine (1.1-1.2 equiv), HATU (1.2 equiv), and finally, DIPEA (2.5-3.0 equiv).[6][7]

    • Scientist's Note: While some protocols suggest pre-activating the acid with HATU and base before adding the amine, adding all components together is often successful and more convenient.[8] However, for particularly sensitive substrates, pre-activation for 15-20 minutes at room temperature may improve yields.[8]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitoring: Track the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with a 10% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt byproduct), and finally with brine.[6]

    • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes or methanol in dichloromethane is typically effective.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Principle & Rationale: The combination of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), with 1-Hydroxybenzotriazole (HOBt) is a classic, cost-effective method for amide bond formation.[4] EDC activates the carboxylic acid to form the O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea, halting the reaction. HOBt acts as an additive that traps the activated acid to form an HOBt-ester, which is more stable and reacts cleanly with the amine to form the desired amide, minimizing side reactions and racemization.[4][5] The urea byproduct from EDC is water-soluble, simplifying its removal during work-up.[9]

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DMF or DCM (approx. 0.1-0.2 M).[10]

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2-1.5 equiv) portion-wise to the stirred solution. If the amine is used as a hydrochloride salt, add a tertiary amine base like DIPEA or triethylamine (TEA) (1.1 equiv per HCl salt).[10]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic phase with water or 1N HCl to remove the water-soluble urea byproduct and any excess base.[11]

    • Subsequently, wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product via flash column chromatography as described in the HATU protocol.

Data and Method Comparison
ParameterHATU CouplingEDC/HOBt Coupling
Activation Principle Uronium SaltCarbodiimide + Additive
Typical Reaction Time 1-4 hours12-24 hours
Relative Cost HigherLower
Byproduct Removal Aqueous washAqueous wash (urea can sometimes be persistent)
Efficiency Very high, good for difficult couplingsGood for most standard couplings
Racemization Risk Very lowLow with HOBt

Strategies for C-C Cross-Coupling Reactions

While the C3-carboxylic acid is ideal for amidation, functionalizing other positions on the 7-azaindole core often requires C-C bond-forming reactions like the Suzuki-Miyaura or Sonogashira cross-couplings. This necessitates a precursor where a halogen (Br, I) or triflate occupies the desired coupling site (e.g., C2, C4, or C5). The following section outlines a general, two-step workflow for achieving this.

Workflow: Halogenation Followed by Suzuki-Miyaura Coupling

The electron-rich nature of the pyrrolo[2,3-b]pyridine system makes it susceptible to electrophilic aromatic substitution.[12] This reactivity can be harnessed to install a halogen, which then serves as a handle for palladium-catalyzed cross-coupling.

G cluster_0 Step 1: Electrophilic Halogenation cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling A 6-Methoxy-1H-pyrrolo[2,3-b]pyridine (Starting Scaffold) C Halogenated Pyrrolo[2,3-b]pyridine (e.g., 2-Bromo or 4-Bromo derivative) A->C Solvent (DMF, CH3CN) B Halogenating Agent (NBS, NIS) G Final Arylated Product C->G Solvent (Dioxane/H2O) D Boronic Acid/Ester (R-B(OH)2) E Pd Catalyst & Ligand (e.g., Pd(PPh3)4) F Base (Na2CO3, K3PO4)

Caption: General workflow for C-C bond formation.

General Protocol for Suzuki-Miyaura Coupling:

This protocol is adapted from procedures used for similar 7-azaindole scaffolds.[13][14]

  • Reaction Setup: To a Schlenk flask, add the halogenated 6-methoxy-1H-pyrrolo[2,3-b]pyridine derivative (1.0 equiv), the aryl or heteroaryl boronic acid (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃ with a suitable ligand (e.g., XPhos), and a base like K₂CO₃ or K₃PO₄ (3.0 equiv).[13]

  • Solvent Addition: Evacuate and backfill the flask with an inert gas. Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heating: Heat the reaction mixture to 80-100 °C and stir until the starting halide is consumed (monitor by LC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up: Cool the reaction to room temperature and dilute with EtOAc. Wash with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

General Troubleshooting and Considerations

IssuePotential CauseTroubleshooting Suggestion
Low Amide Coupling Yield Incomplete activation or decomposition of coupling reagent.Ensure reagents are fresh and solvents are anhydrous. For HATU, consider pre-activation. For EDC, ensure the reaction is cooled initially.
Sterically hindered or poorly nucleophilic amine.Switch to a more powerful coupling reagent like HATU or increase reaction temperature and time.
Side Product Formation (Amide Coupling) Formation of N-acylurea with EDC.Ensure at least one equivalent of HOBt is used to trap the activated ester.[15]
(Suzuki Coupling) Homocoupling of boronic acid (Glaser coupling).Ensure the reaction mixture is thoroughly degassed to remove oxygen.
Purification Difficulties Product is very polar and streaks on silica gel.Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent system to neutralize the acidic silica surface.
Persistent urea byproduct from EDC coupling.Perform multiple aqueous washes during work-up. A dilute acid wash (e.g., 1N HCl) can help protonate and solubilize the urea.[11]

Conclusion

6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a highly adaptable building block for modern drug discovery. The amide coupling protocols detailed herein, utilizing both HATU and EDC/HOBt, provide reliable and efficient pathways to generate diverse amides. Furthermore, understanding the strategies for C-C bond formation via halogenated intermediates opens up avenues for extensive functionalization of the 7-azaindole core. By understanding the principles behind these procedures and anticipating common challenges, researchers can accelerate the synthesis of novel and potent bioactive molecules.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Talele, T. T. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 57(25), 2733-2736. Available at: [Link]

  • Bezsonov, D., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(13), 5193. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]

  • Reddit r/Chempros. (2022). HATU coupling - what's the best order? Retrieved from [Link]

  • Universal Biologicals. (n.d.). 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CS-0050181). Retrieved from [Link]

  • Vik, A., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5192. Available at: [Link]

  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Li, J., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(8), 12636-12651. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]

  • EurekAlert! AAAS. (2023). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. Retrieved from [Link]

  • Comins, D. L. (n.d.). Aromatic Heterocyclic Chemistry. North Carolina State University. Retrieved from [Link]

  • Organic Syntheses. (2016). Oxyma-Based Amide and Peptide Coupling in Solution. Org. Synth. 2016, 93, 256-271. Available at: [Link]

  • Al-Hussain, F. S., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 15(10), 1228. Available at: [Link]

  • ResearchGate. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Davies, H. M. L., & Hedley, S. J. (2007). Intermolecular reactions of electron-rich heterocycles with copper and rhodium carbenoids. Chemical Society Reviews, 36(7), 1109-1119. Available at: [Link]

  • Powers, J. P., et al. (2008). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 130(39), 13093-13101. Available at: [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140. Available at: [Link]

  • Jones, K. (n.d.). Reduction Reactions and Heterocyclic Chemistry. King's College London. Retrieved from [Link]

  • ResearchGate. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Available at: [Link]

  • ResearchGate. (2018). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Available at: [Link]

  • University of Southampton ePrints. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. Available at: [Link]

  • Semantic Scholar. (2012). SYNTHESIS OF PYRROLO[2][5]PYRIDO[2,4-d]PYRIMIDIN-6-ONES AND RELATED NEW HETEROCYCLES. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 11(23), 3845-3852. Available at: [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

Sources

Method

Definitive Purity Assessment of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: An Orthogonal, Multi-Technique Approach

An Application Note from the Senior Scientist's Desk Abstract This application note provides a comprehensive, in-depth guide to the analytical methods required for the definitive purity assessment of 6-methoxy-1H-pyrrolo...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note provides a comprehensive, in-depth guide to the analytical methods required for the definitive purity assessment of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (Molecular Formula: C₉H₈N₂O₃, Molecular Weight: 192.18 g/mol )[1]. As a key heterocyclic building block in modern drug discovery, particularly in the synthesis of kinase inhibitors, rigorous confirmation of its purity and identity is paramount to ensure the reliability and reproducibility of downstream biological and chemical data[2]. We present a self-validating, orthogonal analytical strategy, moving beyond a single technique to build a holistic and trustworthy purity profile. This guide details validated protocols for High-Performance Liquid Chromatography (HPLC) for assay and impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for structural confirmation, Headspace Gas Chromatography (HS-GC) for residual solvent analysis, and Elemental Analysis (CHN) for absolute purity verification.

Introduction: The Imperative for Rigorous Purity Analysis

6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a derivative of 7-azaindole, is a foundational scaffold in medicinal chemistry[3][4]. The presence of seemingly minor impurities—such as isomers, starting materials, or process-related byproducts—can drastically alter reaction outcomes or lead to erroneous biological activity interpretations. Therefore, a declared purity value must be substantiated by a suite of analytical techniques that probe different physicochemical properties of the compound. This orthogonal approach ensures that impurities not detected by one method are captured by another, providing a scientifically sound and defensible purity assessment. The validation of these analytical procedures must adhere to internationally recognized standards, such as the International Council for Harmonisation (ICH) guidelines, to ensure they are fit for their intended purpose[5][6].

The Orthogonal Analytical Workflow

A robust purity assessment is not a linear process but an integrated system where each method provides a unique piece of the puzzle. The results are cross-verified to build a comprehensive quality profile.

Purity_Workflow cluster_0 Primary Analysis cluster_1 Structural & Identity Confirmation cluster_2 Specific Impurity Classes cluster_3 Absolute Purity Confirmation cluster_4 Final Assessment HPLC HPLC Assay & Impurities (Quantitative Purity) FinalPurity Certificate of Analysis (Purity Statement) HPLC->FinalPurity Chromatographic Purity (%) LCMS LC-MS (Molecular Weight) LCMS->FinalPurity Confirms MW NMR NMR Spectroscopy (¹H, ¹³C Structure) NMR->FinalPurity Confirms Structure HSGC HS-GC (Residual Solvents) HSGC->FinalPurity Solvent Content (ppm) EA Elemental Analysis (CHN Composition) EA->FinalPurity Elemental Composition (%)

Caption: Orthogonal workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Core of Purity & Impurity Profiling

Principle & Rationale: Reversed-phase HPLC is the primary method for determining the purity of small organic molecules. It separates the main compound from non-volatile organic impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The area percentage of the main peak relative to the total area of all peaks provides the chromatographic purity. Method validation is performed according to ICH Q2(R2) guidelines to ensure the method is accurate, precise, and specific[7][8][9].

Detailed Experimental Protocol: HPLC
  • Sample Preparation:

    • Accurately weigh approximately 5.0 mg of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

    • Dissolve in a 1:1 (v/v) mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.

    • Vortex until fully dissolved. Filter through a 0.45 µm syringe filter if any particulate matter is observed.

  • Chromatographic Conditions:

    • The following conditions are a robust starting point and should be optimized as necessary.

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and resolution for heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure the carboxylic acid is protonated, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution. Formic acid maintains consistent pH.
Gradient Elution 0-25 min: 10% to 90% B25-30 min: 90% B30-31 min: 90% to 10% B31-35 min: 10% B (Re-equilibration)A gradient is essential to elute any potential late-eluting, more nonpolar impurities while ensuring good resolution around the main peak.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small volume minimizes potential for peak distortion.
Detection UV at 254 nm and 280 nmAromatic nature of the compound suggests strong absorbance at these wavelengths. Dual wavelengths help detect impurities with different chromophores.
  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the sample solution.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time of the main peak must be ≤ 2.0%[8]. This confirms the system is operating precisely.

  • Data Analysis:

    • Integrate all peaks with an area greater than 0.05% of the total area.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Method Validation Framework (ICH Q2(R2))

A validated method provides documented evidence that the procedure is fit for its purpose[6].

Validation_Flowchart start Method Development spec Specificity (Distinguish from impurities?) start->spec lin Linearity (Response proportional to conc.?) spec->lin acc Accuracy (% Recovery?) lin->acc prec Precision (Repeatability?) acc->prec robust Robustness (Tolerate small changes?) prec->robust end Validated Method robust->end

Caption: HPLC method validation workflow.

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants[8]. This is demonstrated by obtaining a clean separation of the main peak from any other peaks.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range[8]. Analyze a series of solutions from 50% to 150% of the target concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of test results to the true value. This can be assessed by spiking a sample with a known amount of a reference standard and calculating the percent recovery[8].

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). The %RSD should be ≤ 2.0%.

Structural Confirmation & Identity

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle & Rationale: LC-MS couples the separation power of HPLC with the mass detection capability of mass spectrometry. It is a definitive tool for confirming the molecular weight of the main compound and any detected impurities.

Protocol:

  • System: Use the same HPLC method as described in Section 3.1.

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes. Given the carboxylic acid and basic nitrogen atoms, the molecule should ionize in both modes.

  • Expected Ions:

    • Positive Mode (ESI+): [M+H]⁺ at m/z 193.18

    • Negative Mode (ESI-): [M-H]⁻ at m/z 191.18

  • Analysis: Confirm that the mass of the main HPLC peak corresponds to the expected molecular weight of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR is the most powerful technique for elucidating the precise chemical structure of an organic molecule. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. The resulting spectra should be consistent with the known structure of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Furthermore, quantitative NMR (qNMR) can be used as a primary method for purity determination without the need for a specific reference standard of the compound itself[10][11].

Protocol:

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. The chemical shifts, coupling patterns, and integrations should match the expected structure.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals and their chemical shifts should correspond to the nine unique carbon atoms in the molecule.

  • Data Interpretation: The spectra should be free of significant unassigned signals, which would indicate the presence of impurities. Residual solvent peaks from the synthesis or purification (e.g., methanol, ethyl acetate) should be identified and are not considered impurities of the compound itself.

Analysis of Volatile & Elemental Impurities

Residual Solvents by Headspace Gas Chromatography (HS-GC)

Principle & Rationale: Organic volatile impurities, or residual solvents, are left over from the synthesis and purification processes. As they have no therapeutic benefit and can be toxic, their levels are strictly controlled[12][13]. The standard method for their analysis is HS-GC, as outlined in USP <467>[14][15].

Protocol:

  • Sample Preparation: Accurately weigh a specific amount of the sample (e.g., 100 mg) into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO) to dissolve the sample.

  • Instrumentation: Use a GC system equipped with a headspace autosampler and a Flame Ionization Detector (FID)[16].

  • GC Column: A G43 phase (624-type) column is typically used for general screening[13][14].

  • Analysis: The vial is heated, and the volatile solvents partition into the headspace (gas phase), which is then injected into the GC. The retention times are compared to known solvent standards for identification, and the peak areas are used for quantification.

  • Acceptance Criteria: The levels of any identified solvents must be below the limits specified in the ICH Q3C guidelines, which classify solvents into three classes based on their toxicity[14][16].

Elemental Analysis (CHN)

Principle & Rationale: Elemental analysis by combustion provides the mass percentages of carbon, hydrogen, and nitrogen in the sample. This is a fundamental technique for confirming the empirical formula and assessing absolute purity[17][18][19]. The presence of non-volatile, inorganic impurities (e.g., salts) or excess solvent would cause the experimental values to deviate significantly from the theoretical values.

Protocol:

  • Sample Preparation: A small, accurately weighed amount of the dried sample (typically 1-3 mg) is placed in a tin capsule.

  • Analysis: The sample is combusted at high temperature (~1000 °C) in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Data Comparison: The experimental percentages are compared to the theoretical values calculated from the molecular formula (C₉H₈N₂O₃).

ElementTheoretical Mass %Experimental ResultAcceptance Criteria
Carbon (C) 56.25%[To be determined]± 0.4%
Hydrogen (H) 4.20%[To be determined]± 0.4%
Nitrogen (N) 14.58%[To be determined]± 0.4%

Interpretation: The experimental results must fall within ±0.4% of the theoretical values to confirm the elemental composition and high purity of the sample[20].

Conclusion: Synthesizing Data for a Final Purity Statement

The definitive purity of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid cannot be determined by a single measurement. It is the convergence of evidence from an orthogonal set of validated analytical methods that provides a high degree of confidence. A final purity statement on a Certificate of Analysis should integrate these findings:

  • Chromatographic Purity (HPLC): >99.5% (example value)

  • Identity Confirmation:

    • LC-MS: Molecular weight confirmed ([M+H]⁺ = 193.18).

    • ¹H and ¹³C NMR: Spectra are consistent with the proposed structure.

  • Residual Solvents (HS-GC): All solvents below ICH limits.

  • Elemental Analysis: C, H, and N values are within ±0.4% of theoretical values.

This multi-faceted approach ensures that the material is not only of high chromatographic purity but is also structurally correct and free from significant levels of volatile and non-volatile impurities, making it suitable for its intended use in research and development.

References

  • Vertex AI Search. (n.d.). Residual Solvent Analysis in Pharmaceuticals.
  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products.
  • ResolveMass Laboratories. (2025, November 17). Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Chemetrix. (n.d.). Residual Solvent Analysis of Pharmaceutical Products.
  • ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Excite Pharma Services. (n.d.). Residual Solvent Analysis.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
  • Wikipedia. (n.d.). Elemental analysis.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • PubMed Central. (n.d.). An International Study Evaluating Elemental Analysis.
  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds.
  • National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Advanced ChemBlocks. (n.d.). 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
  • BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook.
  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.

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Application

Application Notes &amp; Protocols: Leveraging 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in Fragment-Based Drug Design

Abstract: Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening for the discovery of high-quality lead compounds.[1][2] This meth...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening for the discovery of high-quality lead compounds.[1][2] This methodology hinges on identifying low-molecular-weight fragments that bind with low affinity to a biological target, and then optimizing these hits into potent drug candidates through structure-guided elaboration.[3] This document provides a detailed guide on the application of a privileged heterocyclic scaffold, 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid , as a starting point in an FBDD campaign, specifically targeting protein kinases. We will explore the rationale for its selection, provide detailed experimental protocols for screening and structural characterization, and outline strategies for its evolution into a potent lead compound.

The Rationale: Why 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid?

The success of an FBDD program begins with the rational design and selection of the fragment library.[3] The chosen fragments should not only possess favorable physicochemical properties but also contain chemical motifs with a high propensity for forming meaningful interactions with protein targets. 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is an exemplary candidate for several key reasons.

The Privileged 7-Azaindole Scaffold

The core of the molecule is a pyrrolo[2,3-b]pyridine, also known as a 7-azaindole. This heterocyclic system is considered a "privileged scaffold" in medicinal chemistry. Its structure mimics the purine ring of ATP, allowing it to act as an effective "hinge-binder" within the ATP-binding pocket of many protein kinases.[4] This bioisosteric relationship provides a strong starting point for kinase inhibitor design. Several FDA-approved drugs, such as the BRAF inhibitor Vemurafenib, are built upon this core, underscoring its therapeutic relevance.[4][5]

Physicochemical Properties Aligned with FBDD Principles

To be an effective starting point, a fragment must adhere to the principles of low molecular complexity, often summarized by the "Rule of Three". This ensures high ligand efficiency and provides ample room for optimization without creating molecules with poor pharmacokinetic properties.

Table 1: Physicochemical Properties of the Fragment

PropertyValue"Rule of Three" ComplianceSource
Molecular Formula C₉H₈N₂O₃N/A[6]
Molecular Weight 192.18 g/mol Yes (≤ 300)[6]
cLogP 1.27Yes (≤ 3)[7]
Hydrogen Bond Donors 2Yes (≤ 3)[7]
Hydrogen Bond Acceptors 3Yes (≤ 3)[7]
Topological Polar Surface Area (TPSA) 75.21 ŲFavorable[7]

As shown in Table 1, 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid fits comfortably within the "Rule of Three," making it an ideal starting fragment. Its low molecular weight and high polarity suggest good solubility, a critical factor for biophysical screening assays.

Embedded Functionality for Interaction and Growth

The fragment is decorated with functional groups that serve distinct purposes:

  • Pyrrole N-H and Pyridine N: These act as a hydrogen bond donor and acceptor pair, respectively, perfectly positioned to form the canonical interactions with the kinase hinge region.

  • Carboxylic Acid (Position 3): This versatile group can act as a potent hydrogen bond donor/acceptor or form charged salt-bridge interactions. Crucially, it serves as a primary, synthetically tractable vector for "fragment growing."

  • Methoxy Group (Position 6): This group can probe nearby hydrophobic pockets. The oxygen atom may also act as a hydrogen bond acceptor. This position provides a secondary vector for chemical elaboration.

The FBDD Workflow: From Fragment to Hit

The following sections detail the experimental workflow for identifying and validating the binding of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid to a hypothetical protein kinase target.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Biology cluster_2 Phase 3: Lead Optimization A Fragment Library (Containing Core Fragment) B Primary Screen (SPR) A->B Screening C Confirmed Hit (μM - mM Affinity) B->C Data Analysis D Co-crystallization or Soaking C->D Validation E X-ray Diffraction Data Collection D->E F Structure Solution (Fragment-Target Complex) E->F G Structure-Based Design (Fragment Growing/Linking) F->G Elucidation H Synthesis of Analogues G->H I Potent Lead Compound (nM Affinity) H->I Iterative Cycles

Figure 1: A generalized workflow for a Fragment-Based Drug Design campaign.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Objective: To identify and characterize the binding of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid to a target kinase in a label-free, real-time manner.

Rationale: SPR is a highly sensitive biophysical technique ideal for detecting the weak binding affinities typical of fragments.[3] It provides kinetic data (association rate ka, dissociation rate kd) and the equilibrium dissociation constant (KD), offering a rich dataset for hit validation.

Step-by-Step Methodology:
  • Target Immobilization:

    • Reagents: Target Kinase (≥95% purity), Amine Coupling Kit (EDC, NHS), HBS-EP+ buffer, CM5 sensor chip.

    • Procedure:

      • Equilibrate the CM5 sensor chip with HBS-EP+ running buffer.

      • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

      • Inject the target kinase (diluted to 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level (~8000-10000 Response Units, RU) is reached.

      • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. A second flow cell should be prepared in the same way but without protein injection to serve as a reference surface.

  • Fragment Solution Preparation:

    • Reagents: 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, high-purity DMSO, HBS-EP+ buffer.

    • Procedure:

      • Prepare a 100 mM stock solution of the fragment in 100% DMSO.

      • Create a dilution series of the fragment (e.g., 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM) in HBS-EP+ buffer. The final DMSO concentration should be kept constant across all samples and should not exceed 1-2% to minimize solvent effects.

  • SPR Screening Run:

    • Instrument: Biacore T200 or similar.

    • Procedure:

      • Equilibrate the system with the running buffer (HBS-EP+ with matched DMSO concentration).

      • Perform several buffer-only injections (blanks) to ensure a stable baseline.

      • Inject the fragment concentrations in ascending order over both the target and reference flow cells. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

      • Regenerate the surface between injections if necessary (e.g., with a short pulse of 50 mM NaOH), ensuring the target's binding activity is not compromised.

  • Data Analysis:

    • Software: Biacore Evaluation Software or equivalent.

    • Procedure:

      • Double-reference the raw data by subtracting the reference surface signal and the average of the buffer blank injections.

      • Fit the processed sensorgrams to a 1:1 Langmuir binding model to determine the kinetic parameters (ka, kd).

      • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (kd/ka).

Table 2: Representative (Hypothetical) SPR Results

ParameterValueInterpretation
Association Rate (ka) 1.5 x 10³ M⁻¹s⁻¹Fast on-rate, typical for fragments.
Dissociation Rate (kd) 0.3 s⁻¹Fast off-rate, characteristic of weak binding.
Dissociation Constant (KD) 200 µMConfirms a weak but specific binding event, a classic fragment hit.

Protocol 2: Structural Characterization via X-ray Crystallography

Objective: To determine the three-dimensional structure of the fragment bound to the target kinase, revealing the precise binding mode and key molecular interactions.

Rationale: A high-resolution crystal structure is the cornerstone of structure-based drug design. It transforms the optimization process from trial-and-error to a rational, targeted effort by providing an atomic-level blueprint of the binding site.

Step-by-Step Methodology:
  • Protein-Fragment Complex Formation:

    • Reagents: Purified target kinase (10-20 mg/mL), 100 mM fragment stock solution.

    • Procedure (Co-crystallization):

      • Incubate the target kinase with a 5- to 10-fold molar excess of the fragment (e.g., 1-2 mM final concentration) on ice for at least 2 hours prior to setting up crystallization trials. This allows the equilibrium to favor the bound state.

  • Crystallization:

    • Equipment: Crystallization plates (e.g., 96-well MRC), robotic or manual liquid handlers.

    • Procedure (Vapor Diffusion):

      • Screen a wide range of crystallization conditions (commercial screens like PEG/Ion, SaltRx, etc.).

      • Set up sitting or hanging drops by mixing 1 µL of the protein-fragment complex with 1 µL of the reservoir solution.

      • Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.

  • Data Collection:

    • Procedure:

      • Cryo-protect suitable crystals by briefly soaking them in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., 25% glycerol).

      • Flash-cool the crystal in liquid nitrogen.

      • Mount the crystal on a goniometer at a synchrotron X-ray source and collect diffraction data.

  • Structure Solution and Refinement:

    • Software: Data processing software (e.g., XDS), molecular replacement software (e.g., Phaser), and refinement software (e.g., Phenix).

    • Procedure:

      • Process and scale the diffraction data.

      • Solve the phase problem using molecular replacement with a previously determined structure of the apo-protein as a search model.

      • Carefully examine the resulting electron density maps (2mFo-DFc and mFo-DFc) for clear, unambiguous density corresponding to the bound fragment.

      • Build the fragment into the density and perform iterative cycles of model refinement and manual rebuilding until convergence is reached with good R-factors and geometry.

Binding_Mode cluster_Target Kinase ATP Binding Pocket cluster_Fragment 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Hinge Hinge Region (e.g., NH of Alanine) Gatekeeper Gatekeeper Residue Hydrophobic Hydrophobic Pocket Solvent Solvent Exposed Region Core Pyrrolopyridine Core Core->Hinge H-Bond Acid Carboxylic Acid Acid->Solvent H-Bond to Water/ Vector for Growth Methoxy Methoxy Group Methoxy->Gatekeeper vdW Contact

Figure 2: A schematic of the fragment's anticipated binding mode in a kinase active site.

From Hit to Lead: Strategies for Fragment Evolution

With structural data in hand, the fragment can be optimized into a potent lead compound. The goal is to extend the fragment to engage with adjacent binding pockets, forming additional interactions that increase affinity and selectivity.

Strategy: Fragment Growing

This is the most direct optimization path. The crystal structure reveals unoccupied space adjacent to the fragment. New chemical functionality is added to the fragment core to occupy this space.

  • Vector Selection: The carboxylic acid at position 3 is the ideal growth vector. It is solvent-exposed and synthetically accessible.

  • Design Rationale: Based on the structure, design a small library of amides derived from the carboxylic acid. The choice of amines should be guided by the nature of the adjacent pocket. If it is hydrophobic, use alkyl amines. If it contains a hydrogen bond acceptor, use amines with donor groups.

  • Synthesis & Evaluation: Synthesize the designed analogues and re-evaluate their binding affinity using SPR. A significant increase in potency (e.g., from 200 µM to 10 µM) would validate the growth strategy.

Fragment_Growing cluster_design Structure-Guided Design start Initial Fragment 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid KD = 200 µM design_step Identify unoccupied pocket adjacent to carboxylic acid. Design new amide linkage. start:f1->design_step X-ray Structure finish Grown Compound N-benzyl-6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxamide KD = 10 µM design_step->finish:f1 Synthesis

Figure 3: The logical workflow for a "Fragment Growing" optimization strategy.

Conclusion

6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid represents a high-quality starting point for fragment-based drug design campaigns, particularly against the protein kinase family. Its privileged 7-azaindole core provides a robust anchor into the hinge region, while its physicochemical properties ensure high ligand efficiency and solubility. The strategically placed functional groups offer clear and synthetically feasible vectors for rapid optimization. By employing a systematic workflow of biophysical screening, high-resolution structural biology, and structure-guided chemical elaboration, this fragment can be efficiently evolved into a potent and selective lead compound, accelerating the drug discovery timeline.[3]

References

  • International Journal of Pharmaceutical Sciences. (2024). Fragment Based Drug Design: A Review.
  • Frontiers in Molecular Biosciences. (2021).
  • Arkin, M. R., et al. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
  • ACS Publications. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
  • OBN. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • PubMed. (2017).
  • Advanced ChemBlocks. 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
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  • PubMed. (2020).
  • PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.

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Method

Application Notes and Protocols for the Large-Scale Synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid for Preclinical Studies

Introduction 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a derivative of 7-azaindole, represents a crucial scaffold in medicinal chemistry. The 7-azaindole core is a bioisostere of indole, and its incorporatio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a derivative of 7-azaindole, represents a crucial scaffold in medicinal chemistry. The 7-azaindole core is a bioisostere of indole, and its incorporation into drug candidates can enhance solubility and bioavailability.[1] This class of compounds has shown promise in a variety of therapeutic areas, including as inhibitors of protein kinases and other enzymes, making them valuable for preclinical evaluation in drug discovery programs.[2] The development of a robust and scalable synthetic route to produce high-purity 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is therefore a critical step in advancing these promising therapeutic agents from the laboratory to preclinical trials.

This application note provides a detailed, step-by-step protocol for the large-scale synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, designed to be suitable for producing the quantities and quality of material required for preclinical studies. The described methodology emphasizes scalability, safety, and the production of a final compound with high purity.

Synthetic Strategy Overview

The synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is approached via a three-step sequence starting from a suitably substituted pyridine precursor. This strategy is designed for efficiency and scalability, with each step optimized for high yield and purity.

G cluster_0 Step 1: Synthesis of 6-methoxy-7-azaindole cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Oxidation A Substituted Pyridine B 6-methoxy-1H-pyrrolo[2,3-b]pyridine A->B Cyclization C 6-methoxy-1H-pyrrolo[2,3-b]pyridine D 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde C->D POCl3, DMF E 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde F 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid E->F Oxidizing Agent

Caption: Overall synthetic workflow for 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Part 1: Detailed Synthesis Protocol

This section outlines the step-by-step procedure for the synthesis of the target compound. All operations should be conducted in a well-ventilated fume hood by trained personnel, adhering to all institutional safety guidelines.

Step 1: Synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine

The initial step involves the construction of the 7-azaindole core. A common and effective method for this is the Fischer indole synthesis or related cyclization strategies starting from a substituted aminopyridine.[3]

Protocol:

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add the starting 2-amino-5-methoxypyridine (1.0 eq).

  • Solvent and Reagents: Add a suitable high-boiling point solvent such as diphenyl ether.

  • Cyclizing Agent: Slowly add the cyclizing agent (e.g., a suitable ketone or aldehyde precursor to the pyrrole ring) (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a high temperature (typically 180-250 °C, depending on the specific reagents) and maintain for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Causality of Experimental Choices: The choice of a high-boiling solvent is crucial for achieving the necessary temperature for the cyclization reaction. The stoichiometry is optimized to ensure complete conversion of the limiting starting material. The aqueous work-up is designed to remove any acidic or basic impurities before purification.

Step 2: Vilsmeier-Haack Formylation of 6-methoxy-1H-pyrrolo[2,3-b]pyridine

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like 7-azaindoles at the C3 position.[4][5]

G reagent_prep Vilsmeier Reagent Preparation formylation Electrophilic Aromatic Substitution reagent_prep->formylation [ClCH=N(Me)2]+ hydrolysis Hydrolysis formylation->hydrolysis Iminium salt intermediate product 3-Formyl-7-azaindole hydrolysis->product DMF + POCl3 DMF + POCl3 DMF + POCl3->reagent_prep 6-methoxy-7-azaindole 6-methoxy-7-azaindole 6-methoxy-7-azaindole->formylation

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

Protocol:

  • Vilsmeier Reagent Preparation (In Situ):

    • In a dry, inert atmosphere (e.g., under nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) (used as both reagent and solvent) to a three-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

    • Cool the DMF to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[6][7]

    • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH 8-9).

    • The product, 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Causality of Experimental Choices: The slow, controlled addition of POCl₃ to DMF at low temperatures is critical for safely managing the exothermic reaction and ensuring the complete formation of the Vilsmeier reagent.[8] The subsequent heating of the reaction mixture is necessary to drive the electrophilic substitution on the 7-azaindole ring. The aqueous work-up with a base hydrolyzes the intermediate iminium salt to the desired aldehyde and neutralizes the acidic reaction components.

Step 3: Oxidation of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

The final step is the oxidation of the aldehyde to the carboxylic acid. Several mild and efficient oxidizing agents can be employed for this transformation.

Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 eq) in a suitable solvent system, such as a mixture of t-butanol and water.

  • Oxidizing Agent: Add a mild oxidizing agent like potassium permanganate (KMnO₄) or a Pinnick oxidation system (sodium chlorite and a scavenger like 2-methyl-2-butene) in portions. For a Pinnick oxidation, sodium dihydrogen phosphate is often added as a buffer.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation:

    • Quench the reaction by adding a reducing agent (e.g., sodium sulfite) if KMnO₄ was used, until the purple color disappears.

    • Acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., 1M HCl).

    • The product, 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, will precipitate.

    • Collect the solid by filtration, wash with cold water, and then a small amount of a cold organic solvent (e.g., diethyl ether) to remove non-polar impurities.

    • Dry the final product under vacuum.

Causality of Experimental Choices: The choice of a mild oxidizing agent is important to avoid over-oxidation or degradation of the electron-rich pyrrolopyridine ring system. The acidic work-up is necessary to protonate the carboxylate and precipitate the desired carboxylic acid.

Part 2: Process Optimization and Scale-Up Considerations

Scaling up a synthesis from the bench to a pilot plant or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

ParameterLaboratory Scale (grams)Pilot Scale (kilograms)Key Considerations for Scale-Up
Reaction Vessel Glass flaskGlass-lined or stainless steel reactorEnsure adequate mixing and heat transfer.
Temperature Control Stir plate with heating mantle/ice bathJacketed reactor with heating/cooling fluidExothermic reactions like the Vilsmeier-Haack formylation require precise temperature control to prevent runaways.[9]
Reagent Addition Dropping funnelMetering pumpControlled addition rates are crucial for managing exotherms and ensuring reaction selectivity.
Work-up Separatory funnel, filtrationCentrifuge, filter pressEfficient phase separation and solid handling are critical for high throughput.
Purification Column chromatographyRecrystallizationChromatography is often not feasible on a large scale. Developing a robust crystallization procedure is essential for achieving high purity.[10][11]

Part 3: Quality Control and Characterization

For preclinical studies, the final compound must meet stringent purity requirements. A comprehensive analytical testing program is essential to ensure the identity, purity, and quality of the synthesized 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Analytical TechniqueParameter MeasuredExpected Results
¹H NMR Chemical structure and puritySignals corresponding to the protons on the pyrrolopyridine core and the methoxy group. Integration should be consistent with the proposed structure. Absence of significant impurity peaks.
¹³C NMR Carbon frameworkResonances for all nine carbons in the molecule.
Mass Spectrometry (MS) Molecular weightA molecular ion peak corresponding to the exact mass of the compound (C₉H₈N₂O₃, MW: 192.17).[12]
High-Performance Liquid Chromatography (HPLC) Purity and impuritiesA single major peak with a purity of >98%. Identification and quantification of any impurities.
Elemental Analysis Elemental compositionThe percentage of C, H, and N should be within ±0.4% of the theoretical values.

Part 4: Safety Precautions

The synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves the use of hazardous reagents that require strict safety protocols.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water.[13][14] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A compatible fire extinguisher should be readily available.

  • N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.

  • General Precautions: All reactions should be performed in a fume hood. Appropriate PPE should be worn at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.[6][7]

References

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Application

Topic: Design and Synthesis of a Chemical Library Based on the 7-Azaindole Scaffold

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Introduction: The 7-Azaindole Scaffold as a Privileged Motif in Drug Discovery In the field of medicinal chemistry, the 7-a...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction: The 7-Azaindole Scaffold as a Privileged Motif in Drug Discovery

In the field of medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has secured its status as a "privileged structure". This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a fertile starting point for drug discovery campaigns.[1] Azaindoles are bioisosteres of the naturally occurring indole ring, where a carbon atom in the benzene ring is replaced by nitrogen.[2] This substitution imparts a unique set of physicochemical properties, including altered electronic distribution, hydrogen bonding capabilities, and metabolic stability, which can lead to improved potency, selectivity, and pharmacokinetic profiles.[3][4]

The most profound impact of the 7-azaindole scaffold has been in the development of protein kinase inhibitors.[5][6] Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] The 7-azaindole core expertly mimics the adenine portion of ATP, the natural substrate for kinases.[3][8] Its pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, allowing it to form a highly stable, bidentate hydrogen bond with the "hinge" region of the kinase ATP-binding site.[5][8] This potent and specific interaction is the foundation for the success of numerous 7-azaindole-based drugs, including the FDA-approved BRAF inhibitor Vemurafenib, a landmark example of fragment-based drug discovery.[5][8] The design and synthesis of a diverse chemical library based on this scaffold, therefore, represent a strategic approach to discovering novel and potent modulators of a wide range of biological targets.[9][10]

Library Design Principles

The design of a high-quality chemical library requires a strategic selection of a core scaffold, identification of diversification points, and a curated choice of building blocks. The goal is to maximize the exploration of relevant chemical space while maintaining favorable drug-like properties.

The 7-Azaindole Core: A Foundation for Diversity

The selection of the 7-azaindole core is predicated on its proven success in clinical and preclinical candidates.[2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, while its inherent biological activity, particularly as a hinge-binder, increases the probability of identifying active compounds.[11]

Strategic Points of Diversification

The 7-azaindole scaffold offers several positions for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[8][12] For this library design, we will focus on two primary diversification vectors: the C3 and C5 positions.

  • C3-Position: Substituents at this position typically project into the deeper, more variable regions of an ATP-binding pocket. Diversification here allows for the fine-tuning of potency and selectivity for specific kinases.

  • C5-Position: This position is often more solvent-exposed. Modifications at C5 can be used to modulate physicochemical properties such as solubility and cell permeability, which are critical for drug development.

The diagram below illustrates the key diversification points on the 7-azaindole scaffold.

Caption: Key diversification points on the 7-azaindole scaffold.

Building Block Selection: Curating Chemical Diversity

The choice of building blocks is critical for the success of the library. Building blocks should be selected based on the following criteria:

  • Chemical Reactivity: Amenable to high-throughput synthesis conditions, primarily palladium-catalyzed cross-coupling reactions. For this protocol, we will focus on boronic acids/esters (for Suzuki coupling) and amines (for Buchwald-Hartwig amination).

  • Diversity: A wide range of functional groups, ring systems, and electronic properties should be represented to maximize the exploration of chemical space.

  • Physicochemical Properties: Building blocks should generally adhere to "Rule of Five" principles to ensure the final library compounds possess drug-like properties.

  • Commercial Availability: To ensure the feasibility and reproducibility of the library synthesis, readily available building blocks are prioritized.

Synthetic Strategy and Workflow

A convergent and efficient synthetic strategy is employed, beginning with the synthesis of a versatile, halogenated 7-azaindole intermediate. This intermediate serves as the common substrate for parallel diversification reactions.

G cluster_parallel Parallel Library Synthesis start Commercially Available 2-Amino-3-iodopyridine step1 Sonogashira Coupling with Trimethylsilylacetylene start->step1 intermediate1 Alkynylpyridine Intermediate step1->intermediate1 step2 Base-Mediated Cyclization (e.g., KOtBu) intermediate1->step2 core_scaffold 7-Azaindole Core step2->core_scaffold step3 Halogenation (e.g., NBS, NIS) at C3 & C5 core_scaffold->step3 key_intermediate Key Intermediate 3,5-Dihalo-7-azaindole step3->key_intermediate suzuki Suzuki Coupling (Boronic Acids @ C5) key_intermediate->suzuki Diversification Vector 1 buchwald Buchwald-Hartwig Amination (Amines @ C3) key_intermediate->buchwald Diversification Vector 2 purification Parallel Purification (Prep-HPLC/MS) suzuki->purification buchwald->purification library Final Chemical Library (Plate Format) purification->library

Caption: Overall workflow for the design and synthesis of the 7-azaindole library.

Detailed Experimental Protocols

Note: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of Key Intermediate: 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine

This protocol outlines the synthesis of a di-halogenated intermediate, which allows for selective, sequential functionalization at two distinct diversification points.

Step 1A: Synthesis of 2-Amino-3-((trimethylsilyl)ethynyl)pyridine

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-3-iodopyridine (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).

  • Add anhydrous triethylamine (TEA) and tetrahydrofuran (THF) (1:1 ratio, approx. 0.1 M solution based on the starting material).

  • Stir the mixture at room temperature to obtain a homogeneous solution.

  • Slowly add ethynyltrimethylsilane (1.2 eq) via syringe over 10 minutes.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography (Hexane:Ethyl Acetate gradient). This Sonogashira coupling is a highly reliable method for forming C-C bonds with terminal alkynes.[13][14]

Step 1B: Synthesis of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

  • Dissolve the product from Step 1A in anhydrous toluene in a round-bottom flask.

  • Add potassium tert-butoxide (KOtBu, 3.0 eq) portion-wise at room temperature. The use of a strong, non-nucleophilic base is crucial for the intramolecular cyclization.[13][15]

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 1C: Dibromination of 7-Azaindole

  • Dissolve the 7-azaindole from Step 1B in anhydrous N,N-dimethylformamide (DMF) in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS, 2.2 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C. Electrophilic halogenation occurs preferentially at the electron-rich C3 and C5 positions of the 7-azaindole ring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Pour the reaction mixture into ice-water. A precipitate should form. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 3,5-dibromo-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Library Synthesis via Parallel Suzuki-Miyaura Coupling at C5

This protocol describes the diversification at the C5 position using a representative set of boronic acids in a 24-well plate format. The C5-Br bond is generally more reactive towards Suzuki coupling than the C3-Br bond, allowing for selective functionalization.

  • Arraying Reagents: To each well of a 24-well reaction block, add 3,5-dibromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq, e.g., 20 µmol).

  • Add a unique boronic acid or boronate ester (1.2 eq) to each well from a stock solution in a suitable solvent (e.g., 1,4-dioxane).

  • Prepare a master mix of the catalyst and base. For each reaction, this will contain [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

  • Dispense the catalyst/base master mix suspended in a 1,4-dioxane/water (4:1) mixture into each well.

  • Reaction: Seal the reaction block with a septum cap, purge with nitrogen, and place it on a shaker heated to 90 °C for 12 hours. Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing heteroaromatic systems.[1][16]

  • Quench and Work-up: After cooling, add water and ethyl acetate to each well. Mix thoroughly and centrifuge the block. Aspirate the upper organic layer from each well into a clean collection plate. Repeat the extraction.

  • Concentrate the collection plate to dryness in a centrifugal evaporator. The resulting array of crude products (3-bromo-5-aryl-7-azaindoles) is now ready for the next diversification step or for purification.

Protocol 3: Library Synthesis via Parallel Buchwald-Hartwig Amination at C3

This protocol uses the array of intermediates from Protocol 2 to introduce a second point of diversity at the C3 position.

  • Arraying Reagents: Redissolve the crude products from Protocol 2 in anhydrous toluene in their respective wells.

  • Add a unique primary or secondary amine (1.5 eq) to each well from a stock solution.

  • Prepare a master mix of the catalyst, ligand, and base. For each reaction, this will contain tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.04 eq), RuPhos (0.08 eq), and sodium tert-butoxide (NaOtBu, 2.0 eq). The use of specialized phosphine ligands like RuPhos is often necessary for the efficient amination of electron-rich heteroaryl halides.[17]

  • Dispense the catalyst/ligand/base master mix suspended in toluene into each well.

  • Reaction: Seal the block, purge with nitrogen, and heat on a shaker at 100 °C for 16 hours.

  • Work-up and Purification: After cooling, quench each reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate as described in Protocol 2. The final crude products are then subjected to parallel purification.

Protocol 4: Parallel Purification and Quality Control
  • Purification: Redissolve the final crude library compounds in a minimal amount of DMSO/Methanol. Purify each compound using a mass-directed preparative HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% formic acid.

  • Quality Control: Collect the fractions corresponding to the target mass. Analyze an aliquot of each purified compound by analytical LC-MS to determine purity (aim for >95%) and confirm identity via mass-to-charge ratio (m/z).

  • Plating: Evaporate the solvent from the pure fractions. Accurately weigh each compound and prepare stock solutions (e.g., 10 mM in DMSO) in a 96-well or 384-well plate format for biological screening.

Data Presentation

The successful synthesis of a chemical library results in a collection of discrete molecules with defined structures and purities. This data is best managed in a database, but can be summarized in tables.

Table 1: Representative Virtual Library Subset This table illustrates a small, representative set of final compounds that could be synthesized using the described protocols, showcasing the structural diversity achieved.

Compound IDR¹ (from Amine)R² (from Boronic Acid)FormulaMol. Wt.
L1-A1Morpholin-4-yl4-FluorophenylC₁₇H₁₅FN₄O310.33
L1-A2Cyclopropylamino4-FluorophenylC₁₆H₁₃FN₄280.30
L1-A3N-Methylpiperazin-1-yl4-FluorophenylC₁₈H₁₈FN₅323.37
L1-B1Morpholin-4-ylPyridin-3-ylC₁₆H₁₅N₅O293.32
L1-B2CyclopropylaminoPyridin-3-ylC₁₅H₁₃N₅263.30
L1-B3N-Methylpiperazin-1-ylPyridin-3-ylC₁₇H₁₈N₆306.37

Table 2: Representative Experimental Results

Compound IDStep 1 Yield (%)Step 2 Yield (%)Final Purity (%)
L1-A16855>98
L1-A27162>99
L1-A36549>97
L1-B16851>96
L1-B27158>98
L1-B36545>95
(Yields are for purified material after each parallel synthesis step; Purity determined by LC-MS at 254 nm)

Conclusion

The 7-azaindole scaffold remains a highly valuable starting point for the development of novel therapeutics, particularly kinase inhibitors.[18] The protocols detailed in this application note provide a robust and efficient pathway for the construction of a diverse chemical library based on this privileged core. By employing a convergent strategy centered on a versatile di-halogenated intermediate and leveraging the power of parallel palladium-catalyzed cross-coupling reactions, researchers can rapidly generate hundreds to thousands of novel compounds.[19][20] This library can then be screened against a wide range of biological targets, such as kinases, to identify novel hit compounds and accelerate the drug discovery process.[7][21][22] The systematic exploration of structure-activity relationships enabled by this library approach is a cornerstone of modern medicinal chemistry.[9][23]

References

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  • Li, Y., et al. (2016). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 7(5), 505–510. Available: [Link]

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  • Li, X., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115609. Available: [Link]

  • ResearchGate. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate [Online]. Available: [Link]

  • Son, J., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7313–7328. Available: [Link]

  • Wang, Y., et al. (2024). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Available: [Link]

  • Kumar, S., et al. (2021). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 57(55), 6731–6746. Available: [Link]

  • Tundel, J. L., et al. (2009). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 11(19), 4492–4495. Available: [Link]

  • Tundel, J. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. DSpace@MIT [Online]. Available: [Link]

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149–2152. Available: [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok [Online]. Available: [Link]

  • Pires, M. J. D., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 459. Available: [Link]

  • Lu, D., et al. (2019). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 24(16), 2938. Available: [Link]

  • ResearchGate. (2025). Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles. ResearchGate [Online]. Available: [Link]

  • ResearchGate. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. ResearchGate [Online]. Available: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal [Online]. Available: [Link]

  • Wu, Y., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic & Biomolecular Chemistry, 20(13), 2697–2701. Available: [Link]

  • Singh, S., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Research Journal of Pharmacy and Technology, 17(1), 1–10. Available: [Link]

  • ACS Publications. (n.d.). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. Available: [Link]

  • Siwek, A., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 29(20), 4811. Available: [Link]

  • Drennen, B., et al. (2021). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Medicinal Chemistry, 12(10), 1735–1745. Available: [Link]

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Method

in vitro kinase assay protocol for derivatives of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Application Note & Protocol Topic: In Vitro Kinase Assay Protocol for Derivatives of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Audience: Researchers, scientists, and drug development professionals. Introducti...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: In Vitro Kinase Assay Protocol for Derivatives of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Characterizing Novel Kinase Inhibitors

Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to substrate proteins. This process of phosphorylation acts as a molecular switch, controlling a vast array of cellular functions.[1] Consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of therapeutic targets.[2]

The 1H-pyrrolo[2,3-b]pyridine scaffold, often referred to as 7-azaindole, is a privileged structure in medicinal chemistry. Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it a highly effective backbone for the design of potent and selective inhibitors.[3][4] This application note provides a comprehensive guide for researchers working with novel derivatives of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, detailing robust methodologies for their characterization using in vitro kinase assays.

We will primarily focus on a luminescence-based assay, the ADP-Glo™ Kinase Assay, which is exceptionally well-suited for medium- to high-throughput screening of compound libraries due to its sensitivity, scalability, and broad applicability.[5][6] Additionally, we will provide an overview of the traditional "gold standard" radiometric assay for orthogonal validation of key findings.

Pillar 1: Selecting the Appropriate Assay Format

The choice of assay technology is a critical first step that influences throughput, cost, and the nature of the data obtained. For the initial screening and profiling of a library of chemical derivatives, the primary goal is to reliably quantify the inhibition of kinase activity.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is enzymatically converted into ATP, which then fuels a luciferase-luciferin reaction to produce light. The resulting luminescent signal is directly proportional to kinase activity.[1][7] This format is highly sensitive, has a large dynamic range, and is amenable to high-throughput automation, making it ideal for determining the half-maximal inhibitory concentration (IC50) of a compound series.[5][8]

  • Radiometric Assays: This classic method directly measures the incorporation of a radiolabeled phosphate ([γ-³²P] or [γ-³³P]) from ATP onto a peptide or protein substrate.[9][10] The phosphorylated substrate is then separated from the free radiolabeled ATP, typically by spotting onto phosphocellulose paper, followed by quantification via scintillation counting or phosphorimaging.[11][12] While often considered the gold standard for its directness and high sensitivity, this method involves handling radioactive materials and is generally lower in throughput.[13]

  • Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP) are also common.[14] An FP assay monitors the binding of a fluorescently labeled tracer (a small peptide substrate) to a phospho-specific antibody. When the kinase phosphorylates the substrate, it can no longer bind the antibody, resulting in a low polarization signal. Inhibition of the kinase leads to a high polarization signal.[15] This homogeneous, "mix-and-read" format is fast but requires specific reagents (tracer and antibody) for each kinase system.[16]

For the purpose of efficiently screening and comparing derivatives of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, we will detail the luminescence-based ADP-Glo™ protocol.

Pillar 2: The Core Protocol — Luminescence-Based IC50 Determination

This protocol is designed to determine the potency (IC50 value) of test compounds against a target kinase.

Principle of the ADP-Glo™ Assay

The assay is a two-step process that quantifies the amount of ADP produced during the kinase reaction. A higher kinase activity results in more ADP, leading to a stronger luminescent signal. Conversely, an effective inhibitor reduces ADP production, thus decreasing the signal.[1]

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase + Substrate + Inhibitor Derivative Reaction Kinase Reaction (e.g., 30°C for 60 min) Kinase->Reaction ATP ATP ATP->Reaction Products Phospho-Substrate + ADP + remaining ATP Reaction->Products Add_Reagent1 Add ADP-Glo™ Reagent (Incubate 40 min) Products->Add_Reagent1 Deplete_ATP Remaining ATP is depleted. Kinase reaction is stopped. Add_Reagent1->Deplete_ATP Add_Reagent2 Add Kinase Detection Reagent (Incubate 30 min) Convert_ADP ADP is converted to ATP. Luciferase generates light. Add_Reagent2->Convert_ADP Luminescence Measure Luminescence Convert_ADP->Luminescence

Caption: Workflow of the two-step ADP-Glo™ kinase assay.
Materials & Reagents
  • Kinase: Purified, recombinant target kinase.

  • Substrate: Appropriate peptide or protein substrate for the kinase.

  • Test Compounds: Derivatives of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid dissolved in 100% DMSO.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: Buffer optimized for the kinase (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega or similar).

  • Plates: White, opaque 96-well or 384-well assay plates.

  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine) for assay validation.

Experimental Protocol
  • Compound Plating:

    • Prepare serial dilutions of the test compounds in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 1 mM stock.

    • Transfer a small volume (e.g., 1 µL) of the diluted compounds and controls into the wells of the assay plate. Include "vehicle only" (DMSO) controls for 100% activity and "no enzyme" controls for background signal.

  • Kinase Reaction:

    • Prepare a Kinase/Substrate master mix in the assay buffer. The optimal concentrations of kinase and substrate should be determined empirically to ensure the reaction is in the linear range.

    • Add the Kinase/Substrate mix to the wells containing the compounds (e.g., 20 µL).

    • Allow the plate to incubate for 10-15 minutes at room temperature to permit the inhibitor to bind to the kinase.

    • Prepare an ATP solution in the assay buffer. The ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the specific kinase to accurately assess ATP-competitive inhibitors.[13]

    • Initiate the kinase reaction by adding the ATP solution to all wells (e.g., 20 µL).

    • Incubate the plate at 30°C for 60 minutes. The time should be optimized to ensure product formation is below 20-30% of the initial substrate concentration.

  • Signal Generation & Detection:

    • Equilibrate the plate and ADP-Glo™ reagents to room temperature.

    • Add ADP-Glo™ Reagent to each well (e.g., 40 µL). This stops the kinase reaction and depletes the remaining ATP.[6]

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well (e.g., 80 µL). This converts the ADP generated during the kinase reaction into ATP and simultaneously uses the new ATP to produce a luminescent signal.[7]

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the luminescence of each well using a plate reader.

Pillar 3: Data Analysis & Interpretation

Data Analysis Workflow

Data_Analysis_Workflow Raw_Data Raw Luminescence Data (RLU) Normalize Normalize Data: 1. Subtract Background (No-Enzyme Control) 2. Calculate % Activity vs. (Vehicle Control) Raw_Data->Normalize Plot Plot % Inhibition vs. Log [Inhibitor] Normalize->Plot Curve_Fit Fit Data to a Sigmoidal Dose-Response (Variable Slope) Curve Plot->Curve_Fit IC50 Determine IC50 Value Curve_Fit->IC50

Caption: Standard workflow for IC50 value determination.
  • Calculate Percent Inhibition:

    • First, subtract the average background signal (from "No Enzyme" control wells) from all data points.

    • The "Vehicle Control" (DMSO only) represents 0% inhibition (or 100% activity).

    • Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_VehicleControl))

  • Determine IC50 Value:

    • Plot the calculated % Inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.

    • Fit the resulting data points to a non-linear, four-parameter sigmoidal dose-response curve using software like GraphPad Prism or an equivalent analysis tool.[17]

    • The IC50 is the concentration of the inhibitor that produces a 50% reduction in kinase activity. A lower IC50 value indicates a more potent inhibitor.

Data Presentation

Summarize the results for multiple derivatives in a clear, tabular format to facilitate comparison of potency and selectivity.

Compound IDTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Selectivity Index
Derivative 1151,500100
Derivative 22505002
Derivative 38>10,000>1,250
Positive Control5204

Table 1: Example data summary for a series of kinase inhibitors. The Selectivity Index is calculated as (IC50 for Off-Target Kinase / IC50 for Target Kinase).

Best Practices & Troubleshooting

  • ATP Concentration: Since the 1H-pyrrolo[2,3-b]pyridine scaffold typically confers an ATP-competitive mechanism of inhibition, using an ATP concentration close to the Kₘ of the kinase is crucial. Using excessively low ATP will artificially inflate the apparent potency (lower IC50) of the inhibitors, while very high ATP will make them appear less potent.[13]

  • Compound Interference: Always run a "no enzyme" control with the highest concentration of your test compound. A significant signal in this well suggests the compound may be interfering with the assay reagents (e.g., inhibiting luciferase).

  • Compound Aggregation: Some small molecules can form aggregates at high concentrations, leading to non-specific inhibition. If this is suspected, re-running the assay with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help disrupt these aggregates.

Orthogonal Validation: Radiometric Kinase Assay Overview

To confirm key results, especially for lead compounds, employing an orthogonal assay with a different detection method is highly recommended. The radiometric filter-binding assay is the gold standard.

Brief Protocol:

  • Perform the kinase reaction as described previously, but substitute unlabeled ATP with [γ-³²P]ATP.[11]

  • Stop the reaction by adding phosphoric acid.

  • Spot a portion of the reaction mixture onto a P81 phosphocellulose paper disc, which binds the peptide/protein substrate.[11]

  • Wash the discs multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the discs and measure the incorporated radioactivity using a scintillation counter.[12]

  • Calculate percent inhibition and IC50 values as with the luminescence assay.

Conclusion

This application note provides a detailed, robust, and validated protocol for determining the in vitro potency of novel kinase inhibitors derived from the 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid scaffold. By leveraging a high-throughput luminescence-based assay and adhering to best practices, including the use of appropriate controls and orthogonal validation, researchers can generate high-quality, reproducible data. This information is critical for establishing structure-activity relationships, optimizing lead compounds, and advancing promising candidates in the drug discovery pipeline.

References

  • Title: Promega ADP-Glo kinase assay Source: BMG LABTECH URL: [Link]

  • Title: A high-throughput radiometric kinase assay Source: PMC - NIH URL: [Link]

  • Title: Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery Source: BPS Bioscience URL: [Link]

  • Title: Luminescent Assay Kits Source: BPS Bioscience URL: [Link]

  • Title: Radiometric kinase assays with scintillation counting Source: The Bumbling Biochemist URL: [Link]

  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: PMC - PubMed Central URL: [Link]

  • Title: Fluorescence detection techniques for protein kinase assay Source: ResearchGate URL: [Link]

  • Title: Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors Source: Frontiers URL: [Link]

  • Title: In-cell Western Assays for IC50 Determination Source: Azure Biosystems URL: [Link]

  • Title: Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 Source: PMC - NIH URL: [Link]

  • Title: In vitro kinase assay Source: Protocols.io URL: [Link]

  • Title: Considerations and suggested workflow for in vitro kinase inhibitor... Source: ResearchGate URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: Fluorescence Polarization Detection Source: BMG LABTECH URL: [Link]

  • Title: Fluorescence Polarization (FP) Source: Molecular Devices URL: [Link]

  • Title: Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis Source: ACS Publications URL: [Link]

  • Title: Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates Source: ACS Publications URL: [Link]

  • Title: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing Source: AACR Journals URL: [Link]

  • Title: Why does my inhibitor not work in an in vitro kinase assay? Source: ResearchGate URL: [Link]

  • Title: Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates Source: NIH URL: [Link]

  • Title: Kinase assays Source: BMG LABTECH URL: [Link]

  • Title: 1h-pyrrolo[2,3-b]pyridines Source: Google Patents URL
  • Title: Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 Source: MDPI URL: [Link]

Sources

Application

preparation of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid esters

An In-Depth Guide to the Synthesis of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Esters: Application Notes and Protocols Authored by a Senior Application Scientist This document provides a detailed technical g...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Esters: Application Notes and Protocols

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the . This key heterocyclic scaffold, a derivative of 7-azaindole, is a privileged structure in modern pharmacology, serving as a crucial intermediate in the synthesis of numerous kinase inhibitors and other therapeutic agents.[1][2][3] This guide emphasizes not only the procedural steps but also the underlying chemical principles, offering insights into the causality behind experimental choices to ensure robust and reproducible outcomes.

Strategic Overview: Pathways to the 7-Azaindole Core

The synthesis of the 6-methoxy-7-azaindole core can be broadly approached via two distinct and powerful strategies: the classic Fischer Indole Synthesis and modern Palladium-Catalyzed Cross-Coupling reactions. The choice between these routes depends on factors such as starting material availability, desired substitution patterns, and scalability.

  • Fischer Indole Synthesis: This venerable reaction remains a highly effective and direct method for constructing the pyrrolo[2,3-b]pyridine core. It involves the acid-catalyzed cyclization of a pyridylhydrazone.[4][5] The presence of the electron-donating methoxy group at the 6-position (para to the hydrazine nitrogen) is particularly advantageous, as it electronically facilitates the key C-C bond formation during cyclization.[6] This route is often preferred for its efficiency in building the core from relatively simple precursors.

  • Palladium-Catalyzed Annulation: Contemporary organic synthesis frequently employs transition-metal catalysis to build complex heterocyclic systems. For 7-azaindoles, this typically involves starting with a functionalized aminopyridine and constructing the pyrrole ring through a sequence of cross-coupling reactions, such as Sonogashira or Suzuki couplings, followed by an intramolecular cyclization.[7][8][9] This approach offers exceptional flexibility for introducing diverse substituents onto the pyridine or pyrrole rings.

The following diagram illustrates the conceptual divergence of these two primary synthetic strategies.

G cluster_0 Strategic Approaches cluster_1 Key Steps (Fischer) cluster_2 Key Steps (Palladium) Start Synthetic Target: 6-Methoxy-7-Azaindole-3-Carboxylic Ester Fischer Strategy 1: Fischer Indole Synthesis Start->Fischer Classic Ring Formation Palladium Strategy 2: Palladium-Catalyzed Annulation Start->Palladium Modern Ring Construction Hydrazine_Prep Prepare 5-Methoxy-2-pyridylhydrazine Fischer->Hydrazine_Prep Pyridine_Start Start with Substituted 2-Amino-5-methoxypyridine Palladium->Pyridine_Start Hydrazone_Form Form Hydrazone with Pyruvate Ester Hydrazine_Prep->Hydrazone_Form Fischer_Cyclize Acid-Catalyzed Cyclization Hydrazone_Form->Fischer_Cyclize Coupling Sonogashira Coupling (e.g., with TMS-acetylene) Pyridine_Start->Coupling Cyclization Base/Acid-Mediated Intramolecular Cyclization Coupling->Cyclization Carboxylation Functionalize C3 Position (e.g., Vilsmeier-Haack, then oxidation/esterification) Cyclization->Carboxylation G A Pyridylhydrazone B Protonation (Acid Catalyst) A->B H+ C Enehydrazine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Heat E Dienimine Intermediate D->E F Rearomatization & Intramolecular Attack E->F -H+ G Cyclized Intermediate (Aminal) F->G H Elimination of Ammonia G->H H+ I Final Product: 7-Azaindole Ester H->I -NH3

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials, including hydrazine derivatives (potential carcinogens), strong acids, and flammable solvents. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis via Fischer Indole Cyclization

This protocol is a robust and direct method for the target compound, leveraging the favorable electronics of the methoxy-substituted pyridine ring.

Step 1A: Preparation of 5-Methoxy-2-pyridylhydrazine

  • Rationale: The synthesis starts from commercially available 2-amino-5-methoxypyridine. Diazotization followed by reduction is a standard method to convert an aromatic amine to a hydrazine.

  • Procedure:

    • To a stirred suspension of 2-amino-5-methoxypyridine (1.0 eq) in concentrated HCl at -5 to 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated HCl, also cooled to 0 °C.

    • Add the diazonium salt solution dropwise to the SnCl₂ solution. A precipitate will form.

    • Allow the mixture to warm to room temperature and stir for 2-3 hours.

    • Collect the precipitate by filtration. To liberate the free hydrazine, suspend the solid in water and basify to pH > 10 with a 50% NaOH solution, ensuring the temperature is kept low with an ice bath.

    • Extract the aqueous layer multiple times with dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazine, which can often be used directly in the next step.

Step 1B: Synthesis of Ethyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

  • Rationale: The prepared hydrazine is condensed with ethyl pyruvate to form the key hydrazone intermediate, which is then cyclized in situ or after isolation using a strong acid catalyst like polyphosphoric acid (PPA) or sulfuric acid. [4][10]PPA often gives cleaner reactions and higher yields for this type of cyclization. [4]* Procedure:

    • Dissolve 5-methoxy-2-pyridylhydrazine (1.0 eq) and ethyl pyruvate (1.05 eq) in absolute ethanol.

    • Add a catalytic amount of acetic acid (2-3 drops) and heat the mixture to reflux for 1-2 hours. Monitor the formation of the hydrazone by TLC.

    • Once hydrazone formation is complete, remove the ethanol under reduced pressure.

    • To the crude hydrazone, add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone).

    • Heat the viscous mixture to 160-180 °C with vigorous stirring for 5-15 minutes. [4]The reaction is often rapid and should be monitored carefully.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution or ammonium hydroxide until pH 7-8.

    • A solid product should precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to obtain the pure ester.

ParameterValue/ConditionRationale
Starting Material 2-Amino-5-methoxypyridineCommercially available and correctly substituted.
Hydrazone Formation Ethyl Pyruvate, EtOH, cat. AcidEfficient condensation to the key intermediate.
Cyclization Catalyst Polyphosphoric Acid (PPA)Strong dehydrating acid, acts as both catalyst and solvent. [4]
Cyclization Temp. 160-180 °CProvides sufficient thermal energy for the-[11][11]sigmatropic shift. [4]
Workup Ice quench, neutralizationSafely decomposes PPA and allows for product precipitation.
Typical Yield 60-80%Good to excellent yields are expected for this substrate. [4]

Characterization and Validation

The identity and purity of the final product, 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid ester, must be confirmed through standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the aromatic protons on the pyridine and pyrrole rings, a singlet for the methoxy group (~3.9 ppm), and signals for the ethyl ester group (a quartet and a triplet). The NH proton of the pyrrole will appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: Will show the correct number of carbon signals, including the ester carbonyl (~165 ppm) and the methoxy carbon (~55 ppm).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.

  • Melting Point: A sharp melting point indicates high purity of the crystalline solid.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Cyclization Incomplete hydrazone formation.Ensure the condensation step goes to completion before adding PPA.
Insufficient temperature or time.Increase temperature slightly (e.g., to 185 °C) or extend the reaction time, but monitor for decomposition.
Decomposition of product.The reaction is fast; prolonged heating at high temperatures can cause charring. Reduce reaction time.
Dark/Tarry Product Side reactions or decomposition.Ensure the PPA temperature is uniform. Pouring the crude hydrazone into pre-heated PPA can sometimes give cleaner results.
Purification Difficulties Impurities from side reactions.Consider column chromatography (silica gel, eluting with ethyl acetate/hexanes) if recrystallization is ineffective.

References

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Synthesis of 5-chloro-7-azaindoles by Fischer reaction. ResearchGate.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Europe PMC.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
  • 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Royal Society of Chemistry.
  • Azaindole synthesis. Organic Chemistry Portal.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Royal Society of Chemistry.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.
  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry.
  • The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. ResearchGate.
  • 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. International Journal of Advanced Research in Science, Communication and Technology.
  • 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. ChemScene.
  • Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. ResearchGate.
  • Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction. Synfacts.
  • Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chem. zvesti.
  • Synthesis of 4- and 6-azaindoles via the Fischer reaction. PubMed.

Sources

Method

Application Notes and Protocols for the Synthesis of Substituted 6-Methoxy-7-Azaindole Amides

Introduction The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous biologically active compounds.[1][2] The incorporation of a ni...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous biologically active compounds.[1][2] The incorporation of a nitrogen atom into the indole ring system can significantly modulate a molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, often leading to improved pharmacokinetic profiles and target engagement.[1] Substituted 6-methoxy-7-azaindole amides, in particular, have emerged as a compound class with significant therapeutic potential, notably as kinase inhibitors and receptor modulators.[2][3]

This application note provides a comprehensive guide to the synthetic routes for preparing substituted 6-methoxy-7-azaindole amides, offering detailed protocols and insights into the key chemical transformations. The methodologies described herein are designed to be adaptable for the synthesis of a diverse library of analogs for drug discovery and development programs.

Strategic Approaches to the 6-Methoxy-7-Azaindole Core

The synthesis of substituted 6-methoxy-7-azaindole amides can be broadly divided into two main strategic approaches:

  • Late-stage functionalization of a pre-formed 6-methoxy-7-azaindole core: This strategy focuses on first constructing the core heterocyclic system and then introducing the desired amide functionality and other substituents.

  • Convergent synthesis: This approach involves the preparation of functionalized pyridine and pyrrole precursors, which are then coupled to form the 7-azaindole ring system with the key substituents already in place.

This guide will primarily focus on the first approach, which often provides greater flexibility for analog synthesis from a common intermediate.

Synthesis of the 6-Methoxy-7-Azaindole Scaffold

A common and effective method for the synthesis of the 7-azaindole core is the Hemetsberger–Knittel indole synthesis.[1] However, for the specific case of 6-methoxy-7-azaindole, a practical route often starts from a commercially available or readily synthesized substituted pyridine. A representative synthetic pathway is outlined below.

Synthetic_Pathway_1 A 2-Amino-5-bromo-6-methoxypyridine B 6-Bromo-2-methoxy-1H-pyrrolo[2,3-b]pyridine A->B Pyrrole ring formation (e.g., Bartoli indole synthesis) C 6-Methoxy-1H-pyrrolo[2,3-b]pyridine B->C Debromination (e.g., Hydrogenolysis)

Caption: General strategy for the synthesis of the 6-methoxy-7-azaindole core.

Functionalization of the 6-Methoxy-7-Azaindole Core for Amide Coupling

With the 6-methoxy-7-azaindole core in hand, the next critical step is the introduction of a functional group that allows for the subsequent amide bond formation. The C3 position of the 7-azaindole ring is often the most reactive site for electrophilic substitution, making it an ideal position for introducing a handle for amide coupling.

C3-Formylation and Subsequent Oxidation

A widely used strategy involves the formylation of the C3 position, followed by oxidation to the corresponding carboxylic acid. This carboxylic acid can then be coupled with a variety of amines to generate the desired amide products.

Synthetic_Pathway_2 Core 6-Methoxy-7-azaindole Formyl 6-Methoxy-7-azaindole-3-carbaldehyde Core->Formyl Vilsmeier-Haack or Duff reaction Acid 6-Methoxy-7-azaindole-3-carboxylic acid Formyl->Acid Oxidation (e.g., Pinnick oxidation) Amide Substituted 6-Methoxy-7-azaindole-3-carboxamide Acid->Amide Amide coupling (e.g., HATU, EDCI)

Caption: Synthetic route to 6-methoxy-7-azaindole-3-carboxamides.

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-7-azaindole-3-carbaldehyde

This protocol describes the formylation of 6-methoxy-7-azaindole at the C3 position using the Duff reaction.[4][5][6]

Materials:

  • 6-Methoxy-1H-pyrrolo[2,3-b]pyridine

  • Hexamethylenetetramine (HMTA)

  • Acetic acid

  • Water

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (aqueous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a mixture of acetic acid and water (2:1 v/v), add hexamethylenetetramine (HMTA) (4.0 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 16-24 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Acidify the mixture with concentrated hydrochloric acid to pH 1-2 and stir for 1 hour to hydrolyze the intermediate.

  • Basify the mixture with a sodium hydroxide solution to pH 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 6-methoxy-7-azaindole-3-carbaldehyde.

Protocol 2: Synthesis of 6-Methoxy-7-azaindole-3-carboxylic acid

This protocol details the oxidation of the 3-formyl group to a carboxylic acid using Pinnick oxidation conditions.

Materials:

  • 6-Methoxy-7-azaindole-3-carbaldehyde

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Sodium sulfite solution (aqueous)

Procedure:

  • Dissolve 6-methoxy-7-azaindole-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and 2-methyl-2-butene (4:1 v/v).

  • In a separate flask, prepare an aqueous solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq).

  • Add the aqueous solution of the oxidizing agents to the solution of the aldehyde at room temperature.

  • Stir the reaction mixture vigorously for 4-6 hours, or until the starting material is consumed as indicated by TLC.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH 2-3 with dilute HCl.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-methoxy-7-azaindole-3-carboxylic acid. The crude product is often of sufficient purity for the next step.

Protocol 3: Amide Coupling to form Substituted 6-Methoxy-7-azaindole-3-carboxamides

This protocol describes a general procedure for the coupling of 6-methoxy-7-azaindole-3-carboxylic acid with a primary or secondary amine using HATU as the coupling agent.[1]

Materials:

  • 6-Methoxy-7-azaindole-3-carboxylic acid

  • Amine (primary or secondary)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-methoxy-7-azaindole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired substituted 6-methoxy-7-azaindole-3-carboxamide.

Alternative Synthetic Strategies

While the C3-carboxamide route is versatile, other positions on the 6-methoxy-7-azaindole ring can also be functionalized to introduce the amide moiety.

C2-Carboxamides

The synthesis of 7-azaindole-2-carboxamides can be achieved through the Hemetsberger–Knittel indole synthesis, which can be adapted for the 6-methoxy analog.[1] This involves the synthesis of a suitable 2-azidocinnamate precursor derived from a 6-methoxypyridine derivative.

Amide Formation via C-N Cross-Coupling

An alternative to the carboxylic acid-amine coupling is the direct formation of the C-N bond of the amide via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This would typically involve the synthesis of a halo-substituted 6-methoxy-7-azaindole (e.g., at the C5 or C6 position) followed by coupling with an amide.

Data Summary

StepReactionKey ReagentsTypical Yield (%)Reference
1C3-Formylation (Duff)HMTA, Acetic Acid60-70[4][6]
2Oxidation to Carboxylic AcidNaClO₂, NaH₂PO₄80-95-
3Amide CouplingHATU, DIPEA70-90[1]

Conclusion

The synthetic routes outlined in this application note provide a robust and flexible platform for the preparation of a wide range of substituted 6-methoxy-7-azaindole amides. The choice of a specific route will depend on the desired substitution pattern and the availability of starting materials. The detailed protocols provided herein serve as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the efficient synthesis of novel compounds for biological evaluation.

References

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC - PubMed Central. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. Available at: [Link]

  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. PMC - NIH. Available at: [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]

  • (PDF) Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. ResearchGate. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Azaindoles. Progress in Chemistry. Available at: [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. Available at: [Link]

  • Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. Available at: [Link]

  • Coupling of 7-Azaindoles with Thiophenes. ChemistryViews. Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Welcome to the technical support center for the synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who ar...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, appearing in numerous potent kinase inhibitors and other therapeutics.[1][2] However, its synthesis, particularly with specific functionalization patterns, can present challenges related to yield and purity.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate common issues and systematically improve your reaction yields.

Section 1: Overview of a Common Synthetic Pathway

The synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically proceeds through a multi-step sequence starting from the core 7-azaindole heterocycle. A common and effective strategy involves the introduction of a functional handle at the C3 position, which is subsequently converted to the desired carboxylic acid. The most prevalent method for C3 functionalization is the Vilsmeier-Haack formylation, followed by oxidation.

Synthetic_Pathway A 6-methoxy-1H-pyrrolo [2,3-b]pyridine B Intermediate: 6-methoxy-1H-pyrrolo[2,3-b] pyridine-3-carbaldehyde A->B Step 1: Vilsmeier-Haack Formylation (POCl₃, DMF) C Final Product: 6-methoxy-1H-pyrrolo[2,3-b] pyridine-3-carboxylic acid B->C Step 2: Oxidation (e.g., Ag₂O or KMnO₄)

Caption: General synthetic workflow for the target compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Step 1: C3-Formylation of 6-methoxy-1H-pyrrolo[2,3-b]pyridine

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles.[3] However, its success is highly dependent on precise control of reaction conditions.

Q1: My Vilsmeier-Haack reaction is giving a low yield of the desired 3-formyl product, with significant recovery of starting material. What is the likely cause?

A1: This is a common issue often traced back to the activity of the Vilsmeier reagent or insufficient reaction temperature.

  • Causality—Reagent Activity: The Vilsmeier reagent, the electrophilic chloroiminium species [(CH₃)₂N=CHCl]⁺, is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3] This reagent is moisture-sensitive. Using old or improperly stored DMF can lead to the presence of formic acid, which quenches the reagent. Similarly, POCl₃ can degrade upon exposure to atmospheric moisture.

  • Troubleshooting Steps:

    • Use Anhydrous Reagents: Always use freshly opened or distilled DMF and POCl₃. Ensure all glassware is rigorously dried.

    • Pre-formation of the Reagent: Add POCl₃ dropwise to DMF at 0 °C and allow the reagent to stir and fully form for 15-30 minutes before adding the azaindole substrate. A thick, sometimes crystalline slurry indicates successful formation.

    • Temperature Control: While the initial reagent formation is done at 0 °C, the subsequent reaction with the azaindole often requires gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature and time.

Q2: I'm observing the formation of multiple products, and my desired product is difficult to purify. Why is this happening?

A2: The 7-azaindole ring system is electron-rich and can be sensitive to strongly acidic conditions and excess electrophile, leading to side reactions.

  • Causality—Reaction Stoichiometry & Quench: Using a large excess of the Vilsmeier reagent can lead to undesired side reactions or the formation of colored impurities. The workup procedure is also critical; a poorly controlled quench can result in product degradation.

  • Troubleshooting Steps:

    • Optimize Stoichiometry: Start with a modest excess of the Vilsmeier reagent (e.g., 1.2 to 1.5 equivalents relative to the azaindole). See the table below for guidance.

    • Controlled Quench: The reaction should be quenched by slowly pouring the reaction mixture into a vigorously stirred solution of ice and a base, such as sodium acetate or sodium hydroxide, to neutralize the strong acid and hydrolyze the iminium intermediate to the aldehyde. A rapid, uncontrolled quench can lead to localized heating and decomposition.

Troubleshooting_Formylation Start Low Yield or Impurities in Vilsmeier-Haack Reaction Cause1 Cause: Inactive Reagent Start->Cause1 Cause2 Cause: Suboptimal Temperature Start->Cause2 Cause3 Cause: Incorrect Stoichiometry Start->Cause3 Sol1 Solution: • Use anhydrous DMF/POCl₃ • Pre-form reagent at 0 °C Cause1->Sol1 Sol2 Solution: • Monitor by TLC • Gently heat (40-60 °C) to drive reaction Cause2->Sol2 Sol3 Solution: • Use 1.2-1.5 eq. of reagent • Perform a controlled quench on ice with base Cause3->Sol3

Caption: Troubleshooting logic for the Vilsmeier-Haack formylation step.

Step 2: Oxidation of the 3-Carbaldehyde to the Carboxylic Acid

Q3: My oxidation of the 3-formyl group to the carboxylic acid is incomplete, and I have difficulty separating the product from the starting aldehyde. What are my options?

A3: Incomplete oxidation is typically due to the choice of oxidant, its stoichiometry, or insufficient reaction time. The similar polarity of the starting aldehyde and product acid can complicate purification.

  • Causality—Oxidant Choice: The 7-azaindole nucleus can be sensitive to harsh oxidizing conditions. Strong oxidants like potassium permanganate (KMnO₄) can work but may also lead to ring-opening or other side reactions if not carefully controlled. Milder oxidants are often preferred.

  • Troubleshooting Steps:

    • Use a Milder Oxidant: Silver(I) oxide (Ag₂O) in the presence of aqueous NaOH is a highly effective and selective method for oxidizing aldehydes to carboxylic acids without affecting the heterocyclic core.

    • Ensure Sufficient Equivalents: Use a sufficient excess of the oxidant (typically 2-4 equivalents) to drive the reaction to completion.

    • Leverage Solubility for Purification: After the reaction, the product exists as a sodium carboxylate salt, which is soluble in the aqueous base. The unreacted aldehyde, being less polar, can often be removed by washing the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid product, which can then be isolated by filtration. This acid/base workup is a powerful purification tool.[4]

Section 3: Key Experimental Protocols

The following protocols are provided as a validated starting point. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Vilsmeier-Haack Formylation of 6-methoxy-1H-pyrrolo[2,3-b]pyridine
  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.5 equivalents) dropwise to the cold DMF over 15 minutes. A thick white precipitate may form. Stir the mixture at 0 °C for an additional 20 minutes.

  • Substrate Addition: Dissolve 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent mixture.

  • Reaction: Remove the ice bath and warm the reaction to 50 °C. Monitor the reaction progress by TLC (e.g., using 50% Ethyl Acetate/Hexanes) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.

  • Isolation: Stir the resulting mixture vigorously for 1 hour. The product, 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

Protocol 2: Silver Oxide Oxidation to the Carboxylic Acid
  • Reaction Setup: To a solution of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 equivalent) in a mixture of THF and water (e.g., 1:1 ratio), add sodium hydroxide (4.0 equivalents).

  • Oxidant Addition: Add silver(I) oxide (Ag₂O, 2.5 equivalents) to the solution. The mixture will turn dark.

  • Reaction: Stir the reaction at room temperature. Monitor by TLC or LC-MS until the starting aldehyde is no longer observed (typically 12-24 hours).

  • Workup and Purification:

    • Filter the reaction mixture through a pad of Celite® to remove silver salts, washing the pad with water.

    • Wash the combined filtrate with ethyl acetate (2 x volume) to remove any non-acidic organic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1M HCl. A white precipitate of the carboxylic acid product will form.

    • Stir the cold suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water and dry under high vacuum to yield 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Section 4: Data Summary Table

This table summarizes the key parameters and their impact on the synthesis.

Parameter Step Recommendation Rationale / Impact on Yield
Reagent Quality FormylationUse anhydrous DMF and POCl₃.Prevents quenching of the Vilsmeier reagent, ensuring a high concentration of the active electrophile. Crucial for achieving high conversion.
Stoichiometry Formylation1.2–1.5 eq. of Vilsmeier reagent.Sufficient to drive the reaction to completion while minimizing the formation of colored byproducts and simplifying purification.
Temperature Formylation40–60 °C after substrate addition.Provides enough energy to overcome the activation barrier without promoting thermal decomposition of the sensitive azaindole ring.
Oxidant Choice OxidationAg₂O / NaOH.Offers high selectivity for the aldehyde, preventing over-oxidation or degradation of the heterocycle, leading to a cleaner reaction and higher isolated yield.
Workup pH OxidationAcidify to pH 3-4 for precipitation.Maximizes the precipitation of the carboxylic acid product from the aqueous solution. Going to a very low pH can sometimes lead to salt formation with the pyridine nitrogen, increasing solubility and lowering yield.

References

  • Collum, D. B., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH Public Access. Retrieved from [Link]

  • Perez-Balado, C. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from [Link]

  • Ma, D., et al. (2012). Synthesis of Azaindoles. Progress in Chemistry, 24(10), 1974-1982. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Currie, K. S., et al. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Kumar, V., et al. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Mohammed, T., et al. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76, 2249–2257. Retrieved from [Link]

  • Universal Biologicals. (n.d.). 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • Al-dujaili, A. H., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Halland, N., et al. (2017). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Imbiocas, A., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Retrieved from [Link]

  • Ravinder, M., et al. (2020). A Modified Vilsmeier–Haack Strategy to Construct β-Pyridine-Fused 5,10,15,20-Tetraarylporphyrins. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kiec-Kononowicz, K., et al. (2010). Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ivonin, S. P., et al. (2021). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Retrieved from [Link]

  • Al-Mousawi, S. M., et al. (2022). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. Retrieved from [Link]

  • Singh, R. K., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals. Retrieved from [Link]

Sources

Optimization

solubility issues of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in organic solvents

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS: 1190317-61-3). This resource is designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS: 1190317-61-3). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this heterocyclic compound. We will explore the underlying chemical principles governing its solubility and provide practical, step-by-step guidance to overcome common issues in experimental settings.

Understanding the Molecule: Structural Drivers of Solubility

The solubility behavior of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is dictated by three primary structural features. Understanding these is the first step in troubleshooting. The parent scaffold, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), is a planar, rigid heterocyclic system prone to strong intermolecular interactions (π-stacking and hydrogen bonding) in its solid state, which inherently limits its solubility.[1][2]

cluster_0 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid cluster_1 Key Functional Groups Influencing Solubility mol a Rigid Heterocyclic Core (7-Azaindole Scaffold) - Promotes π-stacking - Limits solubility in most solvents a->mol b Carboxylic Acid (-COOH) - pH-dependent ionization - Site for H-bonding - Key to manipulating solubility b->mol c Methoxy Group (-OCH3) - Moderately polar - Minor influence on overall solubility c->mol

Caption: Key structural features governing solubility.

The molecule's behavior is a balance between its non-polar aromatic core and its polar functional groups. The general principle that structure dictates function is fundamental to predicting and interpreting solubility.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid?

This compound generally exhibits low solubility in a wide range of common organic solvents. Its rigid, planar 7-azaindole core contributes to strong crystal lattice energy, which requires significant energy to disrupt. While it has polar functional groups, the overall molecule is not readily solvated by many standard solvents. Expect to encounter challenges with common ethereal (THF, Diethyl Ether), hydrocarbon (Hexanes, Toluene), and chlorinated (DCM, Chloroform) solvents. Solubility is most likely, though not guaranteed, in highly polar, aprotic solvents like DMSO and DMF.

Q2: How does the carboxylic acid functional group impact its solubility in organic solvents?

The carboxylic acid group is the most critical handle for manipulating solubility. Its effect is pH-dependent.

  • In its protonated form (R-COOH): The molecule is neutral. This form is more soluble in organic solvents than its charged, deprotonated counterpart. However, the neutral acid can form strong hydrogen-bonded dimers in the solid state and in non-polar solvents, which can reduce solubility.[3]

  • In its deprotonated form (R-COO⁻): When a base is present, the acid becomes an anionic carboxylate salt. This ionic form is significantly more polar and thus much less soluble in most low-to-moderately polar organic solvents.[3][4] Its solubility in polar protic solvents, especially water, would increase dramatically.[5][6]

Q3: Which classes of solvents are the best starting points for solubilization?

For initial trials, focus on highly polar aprotic solvents. These solvents are effective at disrupting the hydrogen bonds and other intermolecular forces present in the solid material.

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMF, NMP, DMAcModerate to GoodStrong hydrogen bond acceptors; can effectively solvate both the pyrrole N-H and the carboxylic acid.
Polar Protic Methanol, EthanolLow to ModerateCan act as both H-bond donors and acceptors, but may not be strong enough to overcome crystal lattice forces effectively at room temperature.
Ethers THF, 2-MeTHF, DioxanePoor to LowModerately polar but lack strong H-bond accepting capability.
Chlorinated DCM, ChloroformPoorLow polarity; unable to disrupt the polar interactions of the solute.
Hydrocarbons Toluene, HeptaneInsolubleNon-polar; fundamentally incompatible with the polar nature of the compound ("like dissolves like" principle).[7]
Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your workflow.

Problem 1: My compound will not dissolve in my chosen reaction solvent at room temperature.

  • Probable Cause: The solvation energy provided by the solvent is insufficient to overcome the compound's crystal lattice energy. This is common for this class of rigid, heterocyclic molecules.[8]

  • Solution Workflow: A systematic approach is required. Do not commit your entire batch of material to a single attempt. Perform small-scale solubility tests first.

    Experimental Protocol: Systematic Solvent Screening

    • Preparation: Dispense 2-5 mg of the compound into several small vials (e.g., 1 mL HPLC vials).

    • Initial Screening: Add a measured volume (e.g., 100 µL) of a chosen solvent to the first vial. Start with promising candidates like DMF or DMSO.

    • Mechanical Agitation: Vigorously vortex the vial for 1-2 minutes. Observe for dissolution.

    • Sonication: If the solid remains, place the vial in an ultrasonic bath for 5-10 minutes. The cavitation energy can help break apart solid aggregates.

    • Thermal Energy: If the compound is still insoluble, gently warm the vial with a heat gun or place it in a heated block (start at 40-50 °C). Many compounds exhibit increased solubility at higher temperatures.[9][10] Be mindful of the boiling point of your solvent and the thermal stability of your compound.

    • Incremental Addition: If the solid persists, add another measured volume of solvent (e.g., another 100 µL) and repeat steps 3-5. This helps establish an approximate concentration limit.

    • Co-Solvents: If solubility is achieved in a solvent like DMSO but your reaction requires a different solvent like THF, attempt to use a co-solvent system. Dissolve the compound in a minimal amount of DMSO first, then slowly add the THF. Observe for any precipitation.

    • Documentation: Carefully record the solvent, approximate concentration, and conditions (e.g., "Soluble in DMF at ~20 mg/mL with heating to 60 °C"). This data is invaluable for future experiments.

Caption: Troubleshooting workflow for initial dissolution.

Problem 2: I need to prepare a stock solution in DMSO for a biological assay, but it crashes out when diluted into an aqueous buffer.

  • Probable Cause: This is a classic solubility issue. While the compound is soluble in 100% DMSO, DMSO is miscible with water. When you dilute the stock into an aqueous buffer, the solvent properties change dramatically. The resulting high-percentage water environment is too polar for the neutral, protonated form of the compound to remain dissolved, causing it to precipitate.

  • Solutions:

    • Lower the Stock Concentration: Try making a less concentrated initial stock solution in DMSO. This will result in a lower final concentration of the compound in the assay, but it may stay below its solubility limit in the aqueous buffer.

    • pH Adjustment (Advanced): The most robust solution is to leverage the carboxylic acid. By converting the acid to a salt, its aqueous solubility can be dramatically improved.[4][5]

      • Protocol: Salt Formation for Aqueous Stocks

        • Dissolve the carboxylic acid in a minimal amount of DMSO or a suitable alcohol like ethanol.

        • Add exactly one molar equivalent of a base, such as 1.0 N aqueous sodium hydroxide (NaOH).

        • The resulting sodium salt (sodium 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate) will be an ionic species with significantly higher aqueous solubility.

        • This stock solution can then be diluted into your neutral or slightly basic aqueous buffers with a much lower risk of precipitation.

        • Caution: Ensure that the final pH of your assay is compatible with the stability of your compound and the biological system you are studying. The compound will precipitate if the final buffer pH is acidic enough to re-protonate the carboxylate.

Problem 3: My compound precipitates during purification by silica gel chromatography.

  • Probable Cause: The mobile phase (e.g., Ethyl Acetate/Hexanes) is not polar enough to keep the compound dissolved as it moves through the column. The highly polar silica gel surface can also interact strongly with the compound, leading to poor elution and band tailing.

  • Solutions:

    • Use a More Polar Mobile Phase: Switch to a solvent system that includes a stronger, more polar solvent. A common choice for compounds like this is a gradient of Methanol in Dichloromethane (MeOH/DCM).

    • Add an Acidic Modifier: To suppress the ionization of the carboxylic acid on the silica surface and improve its solubility in the mobile phase, add a small amount of acid to your eluent.

      • Recommendation: Add 0.5-1% acetic acid or formic acid to your mobile phase mixture. This ensures the compound remains in its protonated, neutral form (R-COOH), which is more soluble in moderately polar organic solvents and less likely to interact ionically with the silica gel. This is a standard technique for the purification of carboxylic acids.[3]

References
  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-60. [Link]

  • Reddit discussion on pH and solubility of organic acids. (c. 2010). r/chemistry. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Factors Affecting Solubility. Retrieved from [Link]

  • ResearchGate. (2015). Some Factors Affecting the Solubility of Polymers. Retrieved from [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Retrieved from [Link]

  • Yasmeen, A. & Chu, J. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid. Retrieved from [Link]

  • Boyle, G. M., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 163. [Link]

  • Google Patents. (2013). SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS.
  • Royal Society of Chemistry. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

  • Google Patents. (2004). 1h-pyrrolo[2,3-b]pyridines.
  • MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Welcome to the technical support guide for the purification of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. The following troubleshooting guides and FAQs address common challenges encountered during its purification by recrystallization, providing not just procedural steps but the underlying scientific rationale to empower you to optimize your experimental outcomes.

Section 1: Pre-Recrystallization Analysis & Compound Profile

A successful purification begins with a solid understanding of the molecule's properties. The structure of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid dictates its behavior in various solvents.

Q1: What are the key structural features of this compound that influence its solubility and recrystallization behavior?

A1: The solubility of this molecule is governed by a combination of polar and non-polar characteristics derived from its functional groups:

  • Polar/Hydrogen Bonding Groups: The carboxylic acid (-COOH), the pyrrole N-H, and the pyridine nitrogen atom are all capable of hydrogen bonding. These groups confer solubility in polar protic solvents (e.g., alcohols, water).[1][2] The carboxylic acid group also allows the compound to be deprotonated in a basic solution, forming a highly water-soluble carboxylate salt.

  • Polar Group: The methoxy group (-OCH₃) adds polarity.

  • Aromatic System: The fused pyrrolopyridine ring system is largely non-polar and hydrophobic. This aromatic core contributes to solubility in organic solvents, particularly at elevated temperatures where van der Waals interactions can be overcome.

This duality is key: we need a solvent system where the polar interactions dominate at high temperatures to achieve dissolution, but the hydrophobic nature and crystal lattice energy cause it to precipitate upon cooling.

Q2: What are the essential physicochemical properties I should know before starting?

A2: Having the following data on hand is critical for planning your experiment.

PropertyValueSource
CAS Number 1190317-61-3[3][4]
Molecular Formula C₉H₈N₂O₃[3][4]
Molecular Weight 192.17 g/mol [4]
Appearance Light yellow solid[3]
Storage Store at 0-8 °C[3]

Note: The melting point of the pure compound is a critical indicator of purity. If not known, it should be determined on a small, highly purified sample.

Section 2: The Recrystallization Workflow: A Step-by-Step Protocol

This section provides a detailed, self-validating protocol for the recrystallization process. Each step is designed to achieve a specific outcome, leading to a high-purity final product.

G cluster_workflow Recrystallization Workflow start Crude Solid solvent_screening Solvent Screening start->solvent_screening Select Solvent dissolution 1. Dissolution Dissolve in minimum amount of hot solvent solvent_screening->dissolution hot_filtration 2. Hot Filtration (Optional) Remove insoluble impurities dissolution->hot_filtration cooling 3. Crystallization Slow cooling to room temp, then ice bath hot_filtration->cooling isolation 4. Isolation Vacuum filtration cooling->isolation washing 5. Washing Wash crystals with cold solvent isolation->washing drying 6. Drying Dry under vacuum washing->drying end Pure, Dry Crystals drying->end

Caption: General workflow for the recrystallization of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Q3: How do I select the optimal solvent or solvent system?

A3: The ideal solvent will dissolve the compound completely at its boiling point but poorly at room temperature or below.[5] Given the compound's polarity, polar solvents are the best starting point.

Expert Insight: Do not rely on a single solvent. Always perform a small-scale screening with several candidates to find the one that gives the best balance of recovery and purity.

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude solid into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature. A good candidate will not dissolve the solid readily.

  • Heat the tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • The best solvent is the one from which well-formed crystals precipitate in high abundance upon cooling.

Table of Candidate Solvents:

SolventBoiling Point (°C)Rationale & Expected Behavior
Ethanol 78Good starting point. The hydroxyl group mimics the carboxylic acid, suggesting favorable interactions at high temperatures.[1]
Methanol 65More polar than ethanol. May be too good a solvent, leading to lower recovery, but worth testing.[1]
Water 100The compound's H-bonding groups suggest some water solubility when hot.[1] High boiling point may risk "oiling out".
Acetic Acid 118Often an excellent solvent for carboxylic acids.[1] Its high boiling point requires careful handling and thorough drying.
Ethyl Acetate 77A moderately polar solvent. May work well, especially if impurities are highly polar or non-polar.
Ethanol/Water VariableA mixed-solvent system. Dissolve in hot ethanol and add hot water dropwise until the solution turns cloudy (the cloud point), then add a drop of hot ethanol to clarify. This can finely tune the solubility.
Ethyl Acetate/Hexane VariableAnother mixed-solvent system, useful if the compound is too soluble in pure ethyl acetate.

Q4: What is the detailed, step-by-step procedure for the bulk recrystallization?

A4:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask (the solvent should not fill more than half the flask's volume). Add the chosen solvent, cover the flask with a watch glass, and heat to a gentle boil on a hot plate. Add more hot solvent in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery.[5]

  • Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, catalyst residue), you must perform a hot filtration. Pre-heat a stemless or short-stemmed funnel and a second Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly. Causality: Pre-heating prevents premature crystallization in the funnel, which would clog the filter and reduce yield.[6]

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling ("crashing out") traps impurities within the crystal lattice.[5] Once at room temperature, you can place the flask in an ice-water bath for 20-30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the crystals to wash away any residual soluble impurities adhering to their surface. Re-apply the vacuum to pull the wash solvent through. Repeat if necessary. Causality: The solvent must be cold to avoid dissolving a significant portion of your product.

  • Drying: Leave the crystals in the funnel with the vacuum on for 15-20 minutes to air-dry. Then, transfer the solid to a watch glass or weighing boat and dry to a constant weight, preferably in a vacuum oven.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides solutions to the most common issues.

G cluster_troubleshooting Troubleshooting Decision Tree problem Problem Encountered oiling Compound 'Oils Out' problem->oiling no_xtal No Crystals Form problem->no_xtal crash Crystals 'Crash Out' problem->crash oiling_cause1 Cause: Cooling too fast oiling->oiling_cause1 oiling_cause2 Cause: Solvent BP too high (above compound MP) oiling->oiling_cause2 oiling_cause3 Cause: High impurity level oiling->oiling_cause3 no_xtal_cause1 Cause: Too much solvent used no_xtal->no_xtal_cause1 no_xtal_cause2 Cause: Supersaturation not achieved no_xtal->no_xtal_cause2 crash_cause Cause: Solution is too concentrated / Cools too fast crash->crash_cause oiling_sol Solution: 1. Re-heat, add more solvent 2. Cool very slowly (insulate flask) 3. Change to a lower-boiling solvent oiling_cause1->oiling_sol oiling_cause2->oiling_sol oiling_cause3->oiling_sol no_xtal_sol Solution: 1. Boil off some solvent 2. Scratch flask inner wall 3. Add a seed crystal 4. Cool in ice/salt bath no_xtal_cause1->no_xtal_sol no_xtal_cause2->no_xtal_sol crash_sol Solution: 1. Re-heat to re-dissolve 2. Add 5-10% more solvent 3. Insulate flask for slow cooling crash_cause->crash_sol

Caption: A decision tree for troubleshooting common recrystallization problems.

Q5: My compound separated as an oil, not crystals. What went wrong and how do I fix it?

A5: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[7]

  • Primary Cause: The boiling point of your chosen solvent may be higher than the melting point of your compound (or the melting point of an impure mixture, which is often depressed). Significant impurities can also prevent proper crystal lattice formation, favoring an oil.[7]

  • Immediate Solution: Re-heat the solution until the oil fully redissolves. Add a small amount of additional solvent (10-20% more volume) to slightly decrease the saturation point.[7]

  • Preventative Measures:

    • Ensure Slow Cooling: Allow the flask to cool as slowly as possible. You can insulate it by placing it on a wooden block or paper towels and covering it with a beaker.[7][8] This gives the molecules more time to orient themselves into a crystal lattice.

    • Change Solvents: If the problem persists, your solvent's boiling point is likely too high. Select a solvent with a lower boiling point.[9]

    • Use a Mixed Solvent: Try dissolving the compound in a "good" solvent (in which it's highly soluble) and then adding a "poor" solvent (in which it's insoluble) until it becomes cloudy. Heat to clarify and then cool slowly.

Q6: The solution is cold, but no crystals have formed. What should I do?

A6: This indicates that the solution is not yet supersaturated, or that nucleation has not begun.

  • Primary Cause: Most often, too much solvent was used during the dissolution step.[8]

  • Solutions (in order of application):

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for crystal growth to begin.

    • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. It will act as a template for further crystallization.

    • Reduce Solvent Volume: If the above methods fail, gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, attempt to cool and crystallize again.[8]

    • Drastic Cooling: As a last resort, cool the flask in a salt/ice bath, which can reach temperatures below 0 °C.[7] Be aware this can cause rapid precipitation and may trap impurities.

Q7: My product recovery is very low. How can I improve the yield?

A7: Low recovery is a common issue and can stem from several factors.

  • Possible Causes & Solutions:

    • Too Much Solvent: This is the most frequent cause. The compound has some solubility even in the cold solvent; using an excessive amount will leave a significant portion of your product in the mother liquor. Solution: Use the absolute minimum amount of hot solvent required for dissolution.

    • Premature Filtration: If the compound crystallized during a hot filtration step, you lost product on the filter paper. Solution: Ensure your filtration apparatus is sufficiently pre-heated.

    • Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will dissolve some of your product. Solution: Always use ice-cold solvent for washing.

    • Inappropriate Solvent Choice: The solvent may be too "good," meaning the compound is still quite soluble even when cold. Solution: Re-evaluate your solvent choice with a screening. A mixed-solvent system might be necessary.

    • Concentrate the Mother Liquor: You can often recover a second crop of crystals by boiling off some of the solvent from the filtrate, and re-cooling. Note that this second crop will likely be less pure than the first.

References

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • ChemScene. (n.d.). 1190316-58-5 | 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.
  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid.
  • Advanced ChemBlocks. (n.d.). 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation student sheet.
  • ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION | Science topic.
  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • ChemicalBook. (2025, July 24). 1H-PYRROLO[2,3-B]PYRIDINE-6-CARBOXYLIC ACID | 898746-35-5.
  • ResearchGate. (n.d.). Synthesis of carboxylic acid 6 Reagents and conditions: (a) TsCl,....
  • JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
  • BLDpharm. (n.d.). 1190316-58-5|6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.
  • BLDpharm. (n.d.). 1190317-61-3|6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Sources

Optimization

troubleshooting side reactions in the synthesis of 7-azaindole derivatives

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 7-azaindole derivatives. As a Senior Application Scientist, I have comp...

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 7-azaindole derivatives. As a Senior Application Scientist, I have compiled this guide to address common challenges and side reactions encountered during the synthesis of this critical scaffold. This resource is designed to provide not only solutions but also the underlying chemical principles to empower you in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of N1- and N7-alkylated 7-azaindole. How can I control the regioselectivity of alkylation?

A1: The dual reactivity of the pyrrole (N1) and pyridine (N7) nitrogens is a common challenge. The site of alkylation is influenced by the reaction conditions, particularly the base and solvent.

Underlying Principle: The N1-proton is generally more acidic than the N7-position is basic. Therefore, under basic conditions that favor deprotonation, N1-alkylation is typically preferred. Conversely, under neutral or acidic conditions, the more basic pyridine nitrogen (N7) is more likely to be alkylated.

Troubleshooting Strategies:

  • For selective N1-alkylation: Employ a strong base to deprotonate the pyrrole nitrogen. Sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is a standard choice. The resulting anion is a potent nucleophile that readily attacks the alkylating agent.

  • For selective N7-alkylation: Avoid strong bases. Running the reaction in a non-polar solvent like butanone with an alkyl halide, often without any added base, can favor N7-alkylation.[1] In some cases, the use of a Lewis acid can promote N7-alkylation by coordinating to the pyridine nitrogen and enhancing its nucleophilicity.

Illustrative Workflow for Selective N1-Alkylation:

cluster_0 Selective N1-Alkylation Start Start Deprotonation Deprotonate 7-Azaindole (NaH, DMF/THF) Start->Deprotonation Alkylation Add Alkyl Halide Deprotonation->Alkylation Workup Aqueous Workup Alkylation->Workup Product N1-Alkylated 7-Azaindole Workup->Product

Caption: Workflow for selective N1-alkylation of 7-azaindole.

Q2: I'm attempting a halogenation of the 7-azaindole core and observing multiple products, including over-halogenation. How can I improve the selectivity?

A2: Regiocontrol in the halogenation of 7-azaindole is a significant hurdle due to the electron-rich nature of the pyrrole ring, which can lead to multiple substitutions.

Underlying Principle: The C3 position of the 7-azaindole nucleus is the most nucleophilic and, therefore, the most susceptible to electrophilic attack. However, under harsh conditions or with excess halogenating agent, further substitution can occur at other positions on the pyrrole or even the pyridine ring.

Troubleshooting Strategies:

  • Choice of Halogenating Agent: Use a milder halogenating agent. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are generally more selective than elemental bromine or chlorine.

  • Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Use of 1.0 to 1.1 equivalents is often sufficient for mono-halogenation at the C3 position.

  • Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to moderate the reactivity and improve selectivity.

  • Protecting Groups: The use of an N1-protecting group, such as a tosyl (Ts) or benzenesulfonyl (Bs) group, can influence the electron density of the ring system and direct halogenation.

  • Enzymatic Halogenation: For highly selective halogenation, consider using a halogenase enzyme, which can offer excellent regioselectivity under mild conditions.[2]

Protocol for Selective C3-Bromination:

  • Dissolve N1-protected 7-azaindole in a suitable solvent (e.g., dichloromethane or chloroform).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of N-bromosuccinimide (1.05 equivalents) in the same solvent.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Perform an aqueous workup and purify the product by column chromatography.

Q3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) is giving low yields and I suspect catalyst deactivation. What are the likely causes and solutions?

A3: Catalyst deactivation is a common issue in cross-coupling reactions involving nitrogen-containing heterocycles like 7-azaindole.

Underlying Principle: The pyridine nitrogen of the 7-azaindole can act as a ligand and coordinate to the palladium center, leading to the formation of inactive catalyst species and inhibiting the catalytic cycle. This is a form of catalyst poisoning.[3]

Troubleshooting Strategies:

  • N-Protection: Protecting the N1-position of the 7-azaindole with a suitable protecting group (e.g., tosyl, Boc) can mitigate catalyst poisoning by reducing the coordinating ability of the heterocycle.

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can often stabilize the active palladium species and promote the desired cross-coupling over catalyst deactivation.

  • Pre-catalyst Activation: Some palladium pre-catalysts are designed to be more resistant to deactivation.

  • Reaction Conditions: Optimization of the base, solvent, and temperature can have a significant impact on catalyst stability and turnover.

Experimental Observation: In some cases, using an N-protected substrate is essential for a successful reaction, as the unprotected 7-azaindole can completely inhibit the catalyst.[3]

Diagram of Catalyst Deactivation:

cluster_0 Catalyst Deactivation by 7-Azaindole Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Azaindole Complex Active_Catalyst->Inactive_Complex Coordination 7_Azaindole 7-Azaindole 7_Azaindole->Inactive_Complex

Caption: Coordination of 7-azaindole to the palladium catalyst leading to deactivation.

Q4: I am observing significant amounts of homocoupling of my boronic acid reagent in a Suzuki-Miyaura reaction. How can I minimize this side reaction?

A4: Homocoupling of boronic acids is a frequent side reaction in Suzuki-Miyaura couplings, leading to reduced yields of the desired cross-coupled product.

Underlying Principle: The homocoupling reaction is often promoted by the presence of oxygen, which can participate in a side catalytic cycle that leads to the dimerization of the boronic acid.[4][5][6]

Troubleshooting Strategies:

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture. This can be achieved by thoroughly degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Purity: Ensure the purity of all reagents and solvents.

  • Reaction Temperature: While Suzuki reactions often require heating, excessively high temperatures can sometimes promote side reactions. Optimize the temperature to find a balance between reaction rate and selectivity.

  • Order of Addition: Adding the boronic acid reagent portion-wise or as a solution via syringe pump can sometimes help to maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling reaction.

Q5: During the synthesis of a 4-substituted 7-azaindole, I'm using N-oxidation as a strategic step. However, I'm having trouble with the subsequent steps. What are the common issues?

A5: N-oxidation of the pyridine ring is a powerful strategy for activating the 7-azaindole nucleus for further functionalization, particularly at the C4 and C6 positions. However, the N-oxide itself can be sensitive and subsequent reactions need to be carefully controlled.

Underlying Principle: The N-oxide group is electron-withdrawing, which activates the pyridine ring for nucleophilic attack. It also directs electrophilic substitution to the C4 position.

Common Issues and Solutions:

  • Incomplete N-oxidation: If the N-oxidation step is incomplete, you will carry unreacted starting material into the next step, complicating purification.

    • Solution: Monitor the reaction closely by TLC. Ensure you are using a sufficient excess of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide) and allow for adequate reaction time.

  • Over-reaction or Decomposition in Subsequent Steps: The N-oxide can be sensitive to strong acids or high temperatures.

    • Solution: Use milder conditions for subsequent reactions whenever possible. For example, when performing a chlorination with POCl₃, careful temperature control is crucial.

  • Difficulty in Removing the N-oxide: If the N-oxide is a protecting or activating group that needs to be removed, incomplete deoxygenation can be an issue.

    • Solution: There are several methods for the deoxygenation of N-oxides, including the use of PCl₃, PPh₃, or catalytic hydrogenation. The choice of method will depend on the other functional groups present in your molecule.

Protocol for N-Oxidation using m-CPBA:

  • Dissolve 7-azaindole in an anhydrous solvent like dichloromethane (DCM).

  • Cool the solution to 0°C.

  • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent and purify by column chromatography.

Troubleshooting Tables

Table 1: General Side Reactions and Troubleshooting

Observed Side Product/IssueProbable CauseRecommended Solution(s)
Dimerization of 7-azaindole Can occur under certain acidic or metal-catalyzed conditions.Optimize reaction pH. Screen different catalysts and ligands.
Formation of 7-azaindoline Reductive conditions or specific bases (e.g., LiN(SiMe3)2).[7]Use a non-reducing base (e.g., KN(SiMe3)2 for 7-azaindole formation). Avoid catalytic hydrogenation if the azaindole ring is to be preserved.
Low Yield in Fischer Indole Synthesis Electron-deficient nature of the pyridine ring precursor.Use of stronger acid catalysts (e.g., polyphosphoric acid). Microwave-assisted synthesis can improve yields and reduce reaction times.

Table 2: Troubleshooting Acetylation Reactions

Observed Side Product/IssueProbable CauseRecommended Solution(s)
3-Acetyl-7-azaindole Conditions favor C-acetylation (electrophilic substitution on the pyrrole ring).Lower the reaction temperature (0-5 °C). Use a milder acetylating agent. Reduce reaction time.
1,3-Diacetyl-7-azaindole Excess acetylating agent or harsh reaction conditions.Use a stoichiometric amount of the acetylating agent. Reduce reaction temperature and time.
Hydrolysis of 1-Acetyl-7-azaindole Presence of water during workup or storage.Perform a quick workup under neutral or slightly basic conditions. Ensure the final product is thoroughly dried and stored in a desiccator.

References

  • ResearchGate. (n.d.). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. [Link]

  • PubMed. (2020). Selective N7 Alkylation of 7-Azaindazoles. [Link]

  • National Institutes of Health. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. [Link]

  • National Institutes of Health. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • ACS Publications. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]

  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]

  • ResearchGate. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • The Royal Society of Chemistry. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • National Institutes of Health. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. [Link]

  • ResearchGate. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Google Patents. (2016).
  • National Institutes of Health. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • The Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]

  • SciSpace. (n.d.). Mechanisms of catalyst deactivation. [Link]

  • MDPI. (2022). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]

  • ACS Publications. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. [Link]

  • PubMed Central. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Link]

  • ResearchGate. (2022). (PDF) Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. [Link]

  • Macmillan Group. (n.d.). Deactivation Pathways in Transition Metal Catalysis. [Link]

  • National Institutes of Health. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ResearchGate. (n.d.). Selective N7 Alkylation of 7-Azaindazoles. [Link]

  • Nveo-Abstract. (n.d.). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]

  • Organic Chemistry Portal. (n.d.). Deoxygenation of Aza-aromatics. [Link]

  • ResearchGate. (n.d.). I2‐catalyzed functionalization of N‐oxide 7‐azaindole. [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • MDPI. (2022). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. [Link]

  • PubMed. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Amide Coupling Reactions for 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center for optimizing the synthesis of amide derivatives from 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This guide is design...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for optimizing the synthesis of amide derivatives from 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable heterocyclic scaffold into their synthetic programs. Amide bond formation is a cornerstone of medicinal chemistry, yet coupling this specific 7-azaindole derivative can present unique challenges.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges, troubleshoot common issues, and achieve high-yielding, clean reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the setup and execution of coupling reactions involving 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Q1: I'm starting a new project with this acid. What are the best "first-line" coupling conditions to try?

A: For a robust starting point, we recommend using a uronium-based coupling reagent like HATU due to its high reactivity and efficiency, which is particularly useful for heterocyclic carboxylic acids.[3]

A reliable initial experiment would be:

  • Carboxylic Acid: 1.0 equivalent

  • Amine: 1.1-1.2 equivalents

  • Coupling Reagent: HATU (1.1 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Temperature: 0 °C to room temperature (RT)

Causality: HATU rapidly forms a highly reactive O-acylisourea active ester, which efficiently acylates the amine.[3][4] DIPEA is a bulky, non-nucleophilic base that neutralizes the generated acids without competing with your primary amine nucleophile.[2] DMF is an excellent polar aprotic solvent that typically solubilizes all reaction components.[5]

Q2: How do I choose between a carbodiimide (EDC), a uronium salt (HATU), and a phosphonium salt (PyBOP)?

A: The choice depends on the reactivity of your amine, the scale of your reaction, and cost considerations.

Reagent ClassExamplesProsConsBest For...
Carbodiimides EDC, DCC, DICCost-effective, readily available. EDC and its urea byproduct are water-soluble, simplifying work-up.[3][6]Lower reactivity than uronium salts. Risk of N-acylurea side product formation.[7] Risk of racemization without additives.[3]Routine couplings with reactive amines; large-scale synthesis where cost is a factor.
Uronium Salts HATU, HBTUVery high reactivity, fast reaction times, low racemization.[2][3] HATU is often superior for difficult couplings.[3]More expensive. Can cause guanidinylation of the amine if used in large excess or with primary amines under specific conditions.[4][8]Difficult couplings, electron-deficient amines, sterically hindered substrates, and when speed is critical.
Phosphonium Salts PyBOP, PyAOPHigh reactivity, similar to uronium salts. Does not cause guanidinylation side reactions.[2]Byproducts can sometimes complicate purification.Valuable amines where using a 1:1 stoichiometry is desired; intramolecular cyclizations.
Q3: What is the role of additives like HOBt, HOAt, or OxymaPure, and are they necessary?

A: Additives are crucial, especially when using carbodiimides, for two primary reasons:

  • Accelerating the Reaction: They react with the initial active intermediate (the O-acylisourea) to form a more reactive active ester.

  • Suppressing Racemization: For chiral carboxylic acids, these additives significantly reduce the risk of epimerization at the alpha-carbon.[3][7]

  • HOBt (1-Hydroxybenzotriazole): The classic, cost-effective choice that is highly effective at preventing racemization.[7]

  • HOAt (1-Hydroxy-7-azabenzotriazole): The nitrogen atom in the pyridine ring provides anchimeric assistance, making it more reactive than HOBt.[4] This is the core of the HATU reagent.

  • OxymaPure (Ethyl cyanohydroxyiminoacetate): A modern, non-explosive alternative to HOBt and HOAt that offers high reactivity and low racemization rates.[7]

While uronium/phosphonium reagents like HATU and PyBOP already contain a built-in additive (HOAt and HOBt, respectively), adding an external equivalent is sometimes beneficial in very challenging couplings. For EDC, an additive is almost always recommended.

Q4: Which base should I use? DIPEA, Triethylamine (TEA), or N-Methylmorpholine (NMM)?

A: DIPEA (Hünig's base) is the preferred choice for most coupling reactions.

  • DIPEA: It is highly sterically hindered, making it a poor nucleophile. This prevents it from competing with your amine in reacting with the activated carboxylic acid.[2]

  • TEA: It is less hindered and can sometimes act as a nucleophile, leading to side products. It is generally more basic than DIPEA.

  • NMM: It is a weaker base than DIPEA and TEA and is often used when coupling sensitive substrates where a milder base is required to prevent side reactions like racemization.

For the 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid scaffold, the pyrrole N-H is acidic and can be deprotonated. Using a strong, non-nucleophilic base like DIPEA ensures efficient neutralization without undesired side reactions.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q5: My reaction yield is low or the reaction has stalled. What steps should I take to troubleshoot?

A: Low yield is a common issue that can stem from multiple factors. Follow this systematic approach to identify and solve the problem.

G start Low Yield or Stalled Reaction reagents 1. Check Reagent Quality - Is solvent anhydrous? - Are coupling agents fresh? - Is starting material pure? start->reagents stoich 2. Optimize Stoichiometry - Increase amine to 1.5 eq. - Increase coupling reagent to 1.5 eq. reagents->stoich Reagents OK activation 3. Pre-activation? - Mix acid, HATU, DIPEA for 15-30 min before adding amine. stoich->activation Still low yield success Reaction Optimized stoich->success Yield improves reagent_change 4. Change Coupling Reagent - If using EDC, switch to HATU. - If HATU fails, try T3P or COMU. activation->reagent_change Still low yield activation->success Yield improves conditions 5. Alter Reaction Conditions - Increase temperature to 40-50 °C. - Increase reaction time to 24h. reagent_change->conditions Still low yield reagent_change->success Yield improves amine_issue 6. Is Amine Unreactive? (e.g., electron-deficient aniline) - See Q7 for specific protocols. conditions->amine_issue Still low yield conditions->success Yield improves amine_issue->success

Caption: Decision tree for troubleshooting low-yield amide coupling reactions.

Detailed Explanation:

  • Reagent Quality: Amide couplings are sensitive to water. Ensure your solvent is anhydrous and that hygroscopic reagents (like many amine salts) are dry. Coupling reagents can degrade over time; use a fresh bottle if in doubt.[9]

  • Stoichiometry: Using a slight excess of the amine and coupling reagent can drive the reaction to completion, especially if the amine is precious.[9]

  • Pre-activation: Activating the carboxylic acid before adding the amine can be highly effective.[9] Mix the acid, coupling reagent, and base and stir for 15-30 minutes at 0 °C. This allows the active ester to form in high concentration before it can be intercepted by the nucleophilic amine.

  • Reagent Potency: If a milder reagent like EDC/HOBt is failing, switching to a more powerful one like HATU or COMU is the most logical next step.[3][4]

  • Conditions: Some couplings, especially with hindered substrates, require thermal energy. Gently heating the reaction can overcome the activation barrier.

  • Amine Reactivity: If your amine is electronically poor (e.g., 4-nitroaniline) or very sterically hindered, it is inherently a poor nucleophile and requires special, more forcing conditions.

Q6: I'm coupling with an electron-deficient aniline and getting almost no product. How can I force this reaction to work?

A: This is a classic challenge in medicinal chemistry because the nitrogen lone pair of an electron-deficient aniline is poorly nucleophilic. Standard conditions will likely fail.

Optimized Protocol for Electron-Deficient Anilines:

  • Switch to an Acyl Chloride: The most robust method is often to convert the carboxylic acid to the more electrophilic acyl chloride.

    • Treat 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid with oxalyl chloride or thionyl chloride in DCM.

    • Carefully evaporate the solvent and excess reagent.

    • Dissolve the crude acyl chloride in THF or DCM and add it slowly to a solution of the aniline and a strong base like pyridine or excess TEA.[10]

  • Use a More Powerful Coupling Reagent and Higher Temperatures:

    • Use HATU (1.5 eq.) with DIPEA (3-4 eq.) .

    • Consider using a solvent with a higher boiling point like dioxane or NMP.

    • Heat the reaction to 60-80 °C and monitor by LC-MS over 24 hours.

  • Add a Catalyst: In some cases, a catalytic amount of DMAP (0.1 eq.) can accelerate the reaction, but be cautious as it can also increase racemization risk for chiral substrates.[3]

Q7: My purification is difficult. How do I remove the urea byproduct from a DCC or DIC reaction?

A: The dicyclohexylurea (DCU) byproduct from DCC is notoriously insoluble in many common solvents like DCM and EtOAc, often precipitating during the reaction.[3]

  • Filtration: After the reaction is complete, dilute the mixture with DCM or ether and cool it in an ice bath to maximize precipitation. Filter off the DCU.

  • Acetonitrile Trituration: DCU is poorly soluble in acetonitrile.[9] After removing the reaction solvent, add cold acetonitrile to the crude residue, stir or sonicate, and filter to remove the solid DCU.

  • Prophylactic Solution: Use EDC instead of DCC. The corresponding urea byproduct is water-soluble and can be easily removed with a simple aqueous wash during work-up.[7]

Q8: I see a side product with a mass corresponding to my amine + 151 Da after using HATU. What is it and how do I prevent it?

A: This is likely the result of a known side reaction where the amine is guanidinylated by the HATU reagent itself, instead of being acylated by the activated acid. This is more common with primary amines and when a large excess of HATU is used.[8]

Prevention Strategies:

  • Strict Stoichiometry: Do not use a large excess of HATU. Keep it to 1.05-1.1 equivalents relative to the limiting reagent.[3]

  • Order of Addition is Critical: Always pre-activate the carboxylic acid. Add the HATU and base to the acid first, allow it to stir for 15-30 minutes, and only then add the amine. This ensures the HATU is consumed in activating the acid before it has a chance to react directly with the amine.

  • Switch Reagents: If the problem persists, switch to a phosphonium salt reagent like PyBOP, which does not cause this side reaction.[2]

Part 3: Standard Operating Protocols
Protocol 1: Standard HATU Coupling
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 eq.).

  • Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.2 M).

  • Add HATU (1.1 eq.) to the solution.

  • Add DIPEA (2.5 eq.) and stir the mixture at room temperature for 5 minutes.

  • Cool the flask to 0 °C in an ice bath.

  • Add the desired amine (1.2 eq.) either neat (if liquid) or as a solution in a minimum amount of DMF.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Proceed to the work-up protocol.

Protocol 2: Standard EDC/HOBt Coupling
  • To a dry round-bottom flask, add 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 eq.), the amine (1.2 eq.), and HOBt (1.2 eq.).

  • Add anhydrous DCM or DMF to dissolve the solids (0.1-0.2 M).

  • Cool the flask to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise over 5 minutes.

  • Add DIPEA (1.5 eq.) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Proceed to the work-up protocol.

Protocol 3: General Aqueous Work-up and Purification
  • Upon reaction completion, dilute the reaction mixture with a larger volume of Ethyl Acetate (EtOAc) or DCM.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt).

    • Water.

    • Saturated aqueous NaCl (brine) solution (to break emulsions and remove bulk water).

  • Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[11]

  • Purify the crude material by flash column chromatography on silica gel, typically using a gradient of EtOAc in hexanes or methanol in DCM, to afford the pure amide product.[1]

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Acid R-COOH (Carboxylic Acid) ActiveEster [R-CO-X] (Activated Intermediate) Acid->ActiveEster CouplingAgent Coupling Reagent (e.g., HATU, EDC) CouplingAgent->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral Amine R'-NH₂ (Amine) Amine->Tetrahedral Amide R-CO-NHR' (Amide Product) Tetrahedral->Amide Collapse & Proton Transfer

Caption: Generalized two-step mechanism for amide bond formation.

References
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help : r/Chempros. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Reddit. (2025, September 13). What is the correct order of addition for EDCI and HOBt? : r/Chempros. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2022, April 7). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008129152A1 - Pyrrolo[2,3-b]pyridine compounds, azaindole compounds used for synthesizing said pyrrolo[2,3-b]pyridine compounds, methods for the production thereof, and uses thereof.
  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • ACS Publications. (n.d.). Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. Retrieved from [Link]

  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct : r/Chempros. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Retrieved from [Link]

  • ResearchGate. (2014, June 19). Does anyone have experience with amide coupling reaction of aniline?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Retrieved from [Link]

  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • RSC Publishing. (2022, July 15). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2012, December 19). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Retrieved from [Link]

  • ResearchGate. (2021, November 13). Green Solvents for the Formation of Amide Linkage. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]

  • ResearchGate. (2022, April 21). How to get a better yield from the HATU reaction experiment?. Retrieved from [Link]

  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • Reddit. (n.d.). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]

  • PubMed Central. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • RSC Advances (RSC Publishing). (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

Sources

Optimization

preventing racemization during the synthesis of chiral 7-azaindole derivatives

Welcome to the Technical Support Center for the synthesis of chiral 7-azaindole derivatives. As a privileged scaffold in medicinal chemistry, the enantiopurity of these compounds is often critical to their biological act...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of chiral 7-azaindole derivatives. As a privileged scaffold in medicinal chemistry, the enantiopurity of these compounds is often critical to their biological activity and therapeutic efficacy. This guide provides targeted troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals navigate the challenges of maintaining stereochemical integrity during the synthesis of these important molecules.

Troubleshooting Guide: Preventing Racemization

This section addresses specific issues that can lead to a loss of enantiomeric excess (ee) during the synthesis of chiral 7-azaindole derivatives.

Question 1: I am observing significant racemization of my chiral starting material during the initial steps of my synthesis, particularly when a strong base is used. How can I mitigate this?

Answer:

Racemization of a chiral starting material, especially one with an acidic proton at the stereocenter, is a common issue when strong bases are employed. The formation of a planar enolate or a related stabilized carbanion can lead to the loss of stereochemical information.[1][2] To address this, consider the following strategies:

  • Choice of Base: Opt for sterically hindered, non-nucleophilic bases. While strong bases like lithium diisopropylamide (LDA) are effective for deprotonation, they can readily cause racemization of acidic stereocenters. Consider using bases with bulkier substituents or those known for milder activity. For instance, in domino reactions for the synthesis of 7-azaindoles, the choice of the counterion of the base (e.g., LiN(SiMe3)2 vs. KN(SiMe3)2) has been shown to influence the reaction pathway, suggesting that the base and its counterion play a crucial role in the transition state.[3]

  • Temperature Control: Perform the deprotonation and subsequent reaction at the lowest possible temperature that allows for a reasonable reaction rate. Lower temperatures can disfavor the equilibrium that leads to racemization and can enhance the selectivity of the desired reaction.[4]

  • Rapid Trapping of the Intermediate: Ensure that the electrophile is added promptly after the deprotonation step to "trap" the chiral carbanion before it has a chance to racemize. A pre-cooled solution of the electrophile can be added to the reaction mixture.

  • Alternative Synthetic Routes: If racemization remains a persistent issue, explore alternative synthetic strategies that avoid the use of strong bases on the sensitive chiral center. This could involve changing the order of synthetic steps or utilizing a different starting material.

Question 2: My chiral center is adjacent to a carbonyl group, and I'm seeing a decrease in enantiomeric excess after acidic or basic workup. What is happening and how can I prevent it?

Answer:

Carbonyl compounds with a chiral center at the α-position are highly susceptible to racemization under both acidic and basic conditions due to the formation of a planar enol or enolate intermediate, which erases the stereochemical information at the α-carbon.[1][5]

  • Mechanism of Racemization:

    • Base-catalyzed: A base removes the α-proton, forming a planar, achiral enolate ion. Reprotonation can occur from either face with equal probability, leading to a racemic mixture.[2]

    • Acid-catalyzed: The carbonyl oxygen is protonated, making the α-proton more acidic. A weak base (like the solvent) can then remove the α-proton to form a planar, achiral enol. Tautomerization back to the keto form can occur via protonation from either face, resulting in racemization.[6]

  • Preventative Measures:

    • Neutral Workup: Whenever possible, use a neutral workup procedure. This can involve quenching the reaction with a saturated aqueous solution of ammonium chloride (for organometallic reagents) or simply removing the solvent under reduced pressure.

    • Careful pH Control: If an acidic or basic wash is unavoidable, use dilute solutions and minimize the exposure time. Perform the wash at low temperatures (0-5 °C) to slow down the rate of enolization/enolate formation.

    • Aqueous Bicarbonate as a Mild Base: For neutralizing acidic reaction mixtures, a saturated solution of sodium bicarbonate is a milder alternative to stronger bases like sodium hydroxide.

    • Use of Chiral Auxiliaries: In some cases, attaching a chiral auxiliary to the carbonyl group can bias the reprotonation of the enolate, although the primary goal should be to avoid its formation.

Question 3: I am performing a Fischer indole synthesis to construct the 7-azaindole ring, and I suspect racemization is occurring during the acid-catalyzed cyclization step. Is this possible and what can I do?

Answer:

The Fischer indole synthesis involves strongly acidic conditions and elevated temperatures, which can be detrimental to chiral centers, especially if they are located in a position that can be influenced by the reaction intermediates.[7][8]

  • Potential for Racemization: The key[9][9]-sigmatropic rearrangement in the Fischer indole synthesis proceeds through an enamine-like intermediate.[8] If the chiral center is part of the ketone or aldehyde starting material and is adjacent to the carbonyl group, the initial formation of the hydrazone and its subsequent tautomerization to the ene-hydrazine can lead to racemization, similar to the enolization mechanism discussed previously.[10]

  • Strategies for Mitigation:

    • Milder Acid Catalysts: While traditional Brønsted acids like H2SO4 and HCl are common, explore the use of Lewis acids (e.g., ZnCl2, BF3·OEt2) or solid-supported acids, which may offer milder reaction conditions.[7]

    • Lower Reaction Temperatures: Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time. High temperatures provide the activation energy for racemization pathways.[11]

    • Protecting Groups: If the chiral center has a functional group, ensure it is protected with a robust protecting group that is stable to the acidic conditions of the Fischer indole synthesis.

    • Interrupted Fischer Indolization: For certain substrates, an "interrupted" Fischer indolization can be employed, which proceeds under milder conditions to form an indoline, which can then be oxidized to the indole. This approach has been shown to be compatible with enantioenriched products.[12]

Question 4: I am using a palladium-catalyzed cross-coupling reaction to introduce a chiral substituent onto the 7-azaindole core. How can I ensure the stereochemical integrity of my chiral partner?

Answer:

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. While they are generally considered stereospecific for sp2-sp2 couplings, reactions involving sp3-hybridized chiral centers can be prone to racemization, particularly if a stereogenic center bearing a proton is located alpha to a stabilizing group.

  • Considerations for Stereoretention:

    • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the rate of reductive elimination, which is the stereochemistry-determining step, thus minimizing the lifetime of intermediates that could undergo racemization.

    • Base Selection: The base plays a crucial role. While necessary for the catalytic cycle, strong bases can cause epimerization of the starting materials or products. Screen a variety of bases, including milder inorganic bases (e.g., Cs2CO3, K3PO4) and organic bases. In some cases, the palladium catalyst itself can attenuate base-mediated epimerization.[13]

    • Reaction Temperature: As with other potentially racemizing reactions, lower temperatures are generally preferred. Microwave heating, while accelerating the reaction, should be used with caution as the high localized temperatures can promote racemization.

    • Solvent Effects: The polarity of the solvent can influence the stability of intermediates and the overall reaction kinetics. A systematic screen of solvents is recommended.

    • Aqueous vs. Nonaqueous Conditions: In some cases, nonaqueous conditions with bases like cesium fluoride (CsF) have been shown to provide higher yields and better stereochemical retention in palladium-catalyzed arylations of chiral α-bromo sulfoxides compared to aqueous bases.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of racemization during the synthesis of chiral 7-azaindole derivatives?

A1: The most common causes of racemization include:

  • Deprotonation-reprotonation at a stereogenic center: This is particularly problematic for carbons alpha to a carbonyl group, nitro group, or other electron-withdrawing groups.

  • Formation of planar intermediates: The formation of achiral enols, enolates, or stabilized carbanions can lead to a loss of stereochemical memory.[1]

  • Harsh reaction conditions: High temperatures and strongly acidic or basic conditions can provide the energy needed to overcome the activation barrier for racemization.[11]

  • Prolonged reaction times: The longer a chiral molecule is exposed to conditions that can cause racemization, the greater the loss of enantiomeric purity.

  • Certain coupling reagents: Some older peptide coupling reagents are known to cause significant racemization.

Q2: How can I form an amide bond with a chiral 7-azaindole carboxylic acid without racemization?

A2: Amide bond formation from a chiral carboxylic acid is a step that is notoriously prone to racemization, especially if the chiral center is at the α-position. The use of modern, "racemization-free" coupling reagents is highly recommended.

Coupling Reagent ClassExamplesKey Features
Uronium/Guanidinium Salts HBTU, HATU, HCTUGenerally efficient, but can cause racemization, especially in the presence of excess base.
Carbodiimides DCC, EDCOften require an additive (e.g., HOBt, HOAt) to suppress racemization.
Phosphonium Salts PyBOP, PyAOPEffective coupling reagents with a lower propensity for racemization than some uronium salts.
Ynamides MYMsA, MYTsAHave been reported as racemization-free coupling reagents that operate under very mild conditions.[14][15][16][17]
Other Modern Reagents COMU, T3PDeveloped to minimize racemization and side reactions.

Protocol for Racemization-Free Amide Coupling:

  • Dissolve the chiral 7-azaindole carboxylic acid (1.0 equiv) and a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.1 equiv) in an appropriate aprotic solvent (e.g., DMF, CH2Cl2).

  • Cool the solution to 0 °C.

  • Add the coupling reagent (e.g., EDC·HCl, 1.1 equiv) and stir for 15-30 minutes to form the activated ester.

  • Add the amine (1.0-1.2 equiv) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA), 2.0 equiv).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform a mild, aqueous workup, avoiding strongly acidic or basic conditions.

Q3: How do I choose an appropriate chiral auxiliary for the asymmetric synthesis of a 7-azaindole derivative?

A3: The choice of a chiral auxiliary depends on the specific reaction and the desired stereochemical outcome. An effective chiral auxiliary should:

  • Be readily available in high enantiomeric purity.

  • React under mild conditions to attach to the substrate.

  • Effectively control the stereochemistry of the desired transformation.

  • Be cleavable under mild conditions without causing racemization of the product.

Commonly used chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultams, and Myers' pseudoephedrine amides. The choice will depend on the nature of the substrate and the reaction being performed (e.g., alkylation, aldol reaction).

Visualizing a Racemization-Prone Workflow

The following diagram illustrates a generic workflow for the synthesis of a chiral 7-azaindole derivative, highlighting a key step where racemization can occur and the critical control points to prevent it.

G cluster_0 Synthesis of Chiral 7-Azaindole cluster_1 Critical Control Points A Chiral Starting Material (e.g., amino acid derivative) B Introduction of a side chain (e.g., alkylation) A->B C Racemization-Prone Step: Deprotonation with Strong Base B->C Potential Racemization Pathway D Formation of Planar Intermediate (Enolate/Carbanion) C->D C1 Use Sterically Hindered Base (e.g., KHMDS) C2 Low Temperature (-78 °C) C3 Rapid Trapping of Intermediate E Loss of Stereochemical Integrity D->E F Cyclization to form 7-Azaindole Core E->F G Final Chiral Product (Racemized) F->G H Final Chiral Product (High ee) F->H C1->F Preventative Pathway C2->F C3->F

Caption: Workflow highlighting racemization risk and preventative measures.

References

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. [Link]

  • Zhao, J., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Organic Chemistry Portal. [Link]

  • Couto, I., et al. (2004). Palladium-Catalyzed Reaction of Boronic Acids with Chiral and Racemic α-Bromo Sulfoxides. Semantic Scholar. [Link]

  • Zhang, J., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]

  • Khatri, H., et al. (2020). Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. ResearchGate. [Link]

  • Slavin, S., et al. (2018). Investigating the Origin of Epimerization Attenuation during Pd-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. ResearchGate. [Link]

  • Khatri, H., et al. (2020). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]

  • B. (2021). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]

  • Garg, N. K., et al. (2012). Exploration of the interrupted Fischer indolization reaction. PMC. [Link]

  • Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • Belasri, K., et al. (2019). Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. ResearchGate. [Link]

  • Robert and Caserio. (2021). 19.11: Racemization. Chemistry LibreTexts. [Link]

  • Various Authors. (2020). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]

  • AK Lectures. (2014). Racemization of Chiral Carbonyl Compounds. YouTube. [Link]

  • AK Lectures. (2016). Racemization of Carbonyl Compounds. AK Lectures. [Link]

  • Various Authors. (2016). Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Journal of the American Chemical Society. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis and Purification of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Welcome to the technical support center for the synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable heterocyclic compound in high purity. Our approach is rooted in mechanistic understanding to empower you to diagnose and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid?

A1: A common and efficient method for constructing the 7-azaindole-3-carboxylic acid scaffold is the Gould-Jacobs reaction. This pathway involves the condensation of a substituted aminopyridine with diethyl (ethoxymethylene)malonate (DEEMM), followed by thermal cyclization and subsequent hydrolysis of the resulting ester. For the target molecule, the likely starting material is 2-amino-6-methoxypyridine.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: The two most critical stages are the thermal cyclization and the final hydrolysis. The cyclization step requires high temperatures, typically in a high-boiling solvent like diphenyl ether or Dowtherm A. Insufficient temperature or reaction time can lead to incomplete cyclization. The hydrolysis of the ethyl ester to the carboxylic acid is typically performed under basic conditions (e.g., with NaOH or KOH). Careful monitoring is necessary to ensure complete conversion without promoting side reactions like decarboxylation.

Q3: What are the most common impurities I should expect to see?

A3: The most frequently encountered impurities include:

  • Unreacted 2-amino-6-methoxypyridine: The starting aminopyridine may carry through the synthesis if the initial condensation with DEEMM is incomplete.

  • Incompletely cyclized intermediate: The intermediate formed after the initial reaction with DEEMM may not fully cyclize, leading to a polar impurity.

  • Decarboxylated product (6-methoxy-1H-pyrrolo[2,3-b]pyridine): The carboxylic acid group can be labile under harsh thermal or acidic/basic conditions, leading to the loss of CO2.

  • Residual ethyl ester: Incomplete hydrolysis will leave the ethyl ester of the final product, which can be difficult to separate due to similar polarity.

Troubleshooting Guide

Issue 1: Low Yield of the Final Carboxylic Acid

If you are experiencing a low overall yield, it is essential to pinpoint the problematic step. This troubleshooting workflow will guide you through the process.

start Low Overall Yield check_condensation Analyze Condensation Step: Check for unreacted 2-amino-6-methoxypyridine by TLC/LC-MS. start->check_condensation condensation_ok Condensation is complete. check_condensation->condensation_ok No Issue condensation_fail Incomplete Condensation check_condensation->condensation_fail Problem Found check_cyclization Analyze Cyclization Step: Check for the presence of the uncyclized intermediate. condensation_ok->check_cyclization optimize_condensation Troubleshooting: - Increase reaction time/temperature. - Ensure stoichiometry of DEEMM is correct. condensation_fail->optimize_condensation cyclization_ok Cyclization is complete. check_cyclization->cyclization_ok No Issue cyclization_fail Incomplete Cyclization check_cyclization->cyclization_fail Problem Found check_hydrolysis Analyze Hydrolysis Step: Check for residual ethyl ester. cyclization_ok->check_hydrolysis optimize_cyclization Troubleshooting: - Ensure cyclization temperature is reached. - Use a higher boiling solvent if necessary. cyclization_fail->optimize_cyclization hydrolysis_ok Hydrolysis is complete. Consider product loss during workup/purification. check_hydrolysis->hydrolysis_ok No Issue hydrolysis_fail Incomplete Hydrolysis check_hydrolysis->hydrolysis_fail Problem Found optimize_hydrolysis Troubleshooting: - Increase reaction time or base concentration. - Add a co-solvent (e.g., THF, MeOH) to improve solubility. hydrolysis_fail->optimize_hydrolysis

Caption: Troubleshooting workflow for low yield.

Issue 2: Presence of Decarboxylated Impurity

The presence of 6-methoxy-1H-pyrrolo[2,3-b]pyridine is a common issue, arising from the loss of the carboxylic acid group.

Causality: The C-3 position of the 7-azaindole nucleus is susceptible to protonation, which can facilitate decarboxylation, especially under acidic conditions or at elevated temperatures.[1][2]

Mitigation Strategies:

  • During Hydrolysis:

    • Use milder basic conditions (e.g., LiOH in THF/water) at room temperature instead of concentrated NaOH/KOH at reflux.

    • Carefully neutralize the reaction mixture at a low temperature (0-5 °C) to precipitate the product. Avoid overshooting to a strongly acidic pH.

  • During Work-up and Purification:

    • Avoid prolonged exposure to strong acids.

    • If using chromatography, consider a neutral or basic stationary phase like alumina, or deactivate silica gel with a triethylamine solution.[3]

Issue 3: Difficulty in Removing the Ethyl Ester Impurity

The ethyl ester of the product has a polarity that can be very close to the desired carboxylic acid, making chromatographic separation challenging.

Troubleshooting Protocol: Enhanced Hydrolysis and Purification

  • Re-subject to Hydrolysis: If LC-MS analysis confirms the presence of the ethyl ester, dissolve the impure product in a suitable solvent (e.g., a mixture of THF and methanol).

  • Add Base: Add an excess of aqueous NaOH or LiOH solution (e.g., 2-3 equivalents).

  • Monitor: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction by TLC or LC-MS until the starting ester is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully acidify with cold 1N HCl to precipitate the carboxylic acid.

  • Isolate: Collect the solid by filtration, wash with cold water, and dry under vacuum.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Condensation Temp. 100-120 °CReaction of 2-amino-6-methoxypyridine and DEEMM.
Cyclization Temp. 240-260 °CTypically in a high-boiling solvent like diphenyl ether.
Hydrolysis Base NaOH, KOH, or LiOHLiOH is often milder and can reduce side reactions.
Hydrolysis Temp. Room Temperature to 60 °CHigher temperatures can increase decarboxylation.
Precipitation pH 4-5Carefully adjust with cold 1N HCl.

Experimental Workflow & Impurity Formation

The following diagram illustrates the probable synthetic pathway and the points at which key impurities can arise.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities A 2-amino-6-methoxypyridine C Condensation Intermediate A->C imp1 Unreacted Starting Material A->imp1 B Diethyl (ethoxymethylene)malonate (DEEMM) B->C D Ethyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate C->D Thermal Cyclization imp2 Incomplete Cyclization C->imp2 E 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (Product) D->E Hydrolysis (e.g., NaOH) imp3 Residual Ethyl Ester D->imp3 imp4 Decarboxylated Product E->imp4

Caption: Synthetic pathway and common impurity formation.

References

  • Wang, X., et al. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674–11675. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Cheng, X., et al. (2010). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Chemical Physics Letters, 496(1-3), 36–41. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305–1314. [Link]

Sources

Optimization

stability of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid under acidic and basic conditions

Welcome to the technical support center for 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS No. 1190317-61-3).[1][2] This guide is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS No. 1190317-61-3).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction to 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a 7-azaindole core structure.[3] This scaffold is of significant interest in medicinal chemistry.[4][5][6] Understanding its chemical stability is paramount for the successful development of robust synthetic routes, formulation strategies, and analytical methods. This guide will focus on its stability under acidic and basic conditions, highlighting potential degradation pathways and best practices for handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid under acidic conditions?

A1: The primary stability concern under acidic conditions is the potential for decarboxylation. The pyrrole ring, particularly when protonated, can facilitate the loss of the carboxylic acid group as carbon dioxide.[7][8][9][10] This reaction is a known degradation pathway for structurally related pyrrole-2-carboxylic acids, where acid catalysis has been observed to promote this transformation.[8][9][11] Researchers should be vigilant for the formation of the corresponding decarboxylated product, 6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Q2: How does 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid behave under basic conditions?

A2: Under basic conditions, the carboxylic acid will be deprotonated to form a carboxylate salt. This salt form is generally more stable towards decarboxylation than the protonated acid form. However, prolonged exposure to strong bases at elevated temperatures could potentially lead to other degradation pathways, such as ring-opening or degradation of the methoxy group, although these are generally less common under standard experimental conditions. The primary interaction under basic conditions will be the acid-base reaction to form the salt.[12][13][14][15]

Q3: Can the methoxy group be cleaved under acidic or basic conditions?

A3: Cleavage of the methoxy group (O-demethylation) is a possibility, particularly under strongly acidic conditions (e.g., using hydrobromic or hydroiodic acid) and potentially with strong bases at high temperatures. However, under the typical acidic and basic conditions used for routine experiments or forced degradation studies (e.g., 0.1-1 M HCl or NaOH), significant cleavage of the methoxy group is less likely compared to decarboxylation.[16]

Q4: What are the expected degradation products I should monitor for?

A4: The primary expected degradation product under acidic conditions is the decarboxylated compound, 6-methoxy-1H-pyrrolo[2,3-b]pyridine. Under more forcing acidic or basic conditions, or in the presence of oxidative stress, other degradation products could arise from reactions involving the pyrrolo-pyridine ring system, potentially leading to hydroxylated or ring-opened species.[17] It is crucial to employ a stability-indicating analytical method, such as HPLC with mass spectrometry detection, to identify and quantify any potential degradants.[18][19]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of starting material and appearance of a new, less polar peak in HPLC analysis after exposure to acidic conditions. Acid-catalyzed decarboxylation.Confirm the identity of the new peak by mass spectrometry; it is likely the decarboxylated product. To minimize this degradation, consider using milder acidic conditions, lower temperatures, or shorter reaction/exposure times. If possible, perform the reaction at a pH where the compound is more stable.
Inconsistent analytical results or poor mass balance in stability studies. Incomplete separation of the parent compound from its degradation products.Develop and validate a stability-indicating HPLC method. This involves performing forced degradation studies to generate the potential degradation products and ensuring the analytical method can resolve them from the parent peak.[18][19][20]
Precipitation of the compound when adjusting the pH of a solution. The compound has a carboxylic acid and a basic nitrogen on the pyridine ring, making it amphoteric. It will have its lowest solubility at its isoelectric point.Determine the pKa values of the compound to predict its solubility at different pH values. When working with solutions, be mindful of pH changes that could lead to precipitation. Using co-solvents may help to maintain solubility across a wider pH range.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and validate the stability-indicating nature of an analytical method.[16][18][19]

  • Preparation of Stock Solution: Prepare a stock solution of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To 1 mL of the stock solution, add 1 mL of 1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, and 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

  • Control Sample: Prepare a control sample by adding 1 mL of purified water instead of hydrochloric acid and incubate under the same conditions.

  • Analysis: Analyze the stressed and control samples using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak. A target degradation of 5-20% is generally considered appropriate.[21]

Protocol 2: Forced Degradation Study under Basic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid as described in Protocol 1.

  • Basic Stress:

    • To 1 mL of the stock solution, add 1 mL of 1 M sodium hydroxide.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for defined time points.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1 M hydrochloric acid, and dilute for analysis.

  • Control Sample: Prepare a control sample using purified water as in Protocol 1.

  • Analysis: Analyze the samples as described in Protocol 1.

Visualization of Potential Degradation

Acid-Catalyzed Decarboxylation Pathway

G cluster_0 Acidic Conditions (H+) Start 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Intermediate Protonated Pyrrole Ring Start->Intermediate Protonation Product 6-methoxy-1H-pyrrolo[2,3-b]pyridine + CO2 Intermediate->Product Decarboxylation

Caption: Predicted degradation pathway under acidic conditions.

Experimental Workflow for Forced Degradation

G Prep Prepare Stock Solution (1 mg/mL) Stress Add Stressor (Acid/Base) Incubate at Temp. Prep->Stress Sample Withdraw Aliquots at Time Points Stress->Sample Neutralize Neutralize Sample Sample->Neutralize Analyze Analyze by HPLC-MS Neutralize->Analyze

Caption: General workflow for forced degradation studies.

References

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • BYJU'S. (n.d.). Ester Hydrolysis with H2SO4. [Link]

  • Wikipedia. (2023). Ester hydrolysis. [Link]

  • Clark, J. (2023). hydrolysis of esters. Chemguide. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • ChemTube3D. (n.d.). Pyrrole decarboxylation. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. (n.d.). [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). [Link]

  • Universal Biologicals. (n.d.). 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CS-0050181). [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674–11675. [Link]

  • Fahan, M., et al. (2017). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2017, 1-13. [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • World Scientific Publishing. (2011). THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • ResearchGate. (1980). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. [Link]

  • ResearchGate. (2010). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. [Link]

  • Grassin, C., Santoro, E., & Merten, C. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications, 58(83), 11667-11670. [Link]

  • Chemical Communications (RSC Publishing). (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (2020). ACS Infectious Diseases, 6(5), 1146–1161. [Link]

  • PubChemLite. (n.d.). 6-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid. [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 6-Methoxy-7-Azaindole Derivatives in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals The 7-azaindole scaffold has cemented its position as a privileged structure in medicinal chemistry, particularly in the realm of kinase inhibitor developme...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold has cemented its position as a privileged structure in medicinal chemistry, particularly in the realm of kinase inhibitor development. Its unique ability to mimic the purine core of ATP allows it to form crucial hydrogen bond interactions within the kinase hinge region, providing a robust anchor for inhibitor design. The strategic incorporation of a methoxy group at the 6-position of this scaffold can significantly modulate a compound's potency, selectivity, and physicochemical properties. This guide offers an in-depth, comparative analysis of the efficacy of various 6-methoxy-7-azaindole derivatives against a panel of key kinase targets, supported by experimental data and detailed methodologies. Our objective is to provide a clear, data-driven resource for researchers engaged in the design and optimization of novel kinase inhibitors.

The Influence of the 6-Methoxy Group: More Than a Simple Substitution

The introduction of a methoxy group at the 6-position of the 7-azaindole core is a deliberate design choice aimed at influencing several key aspects of a drug candidate's profile. This substitution can:

  • Modulate Kinase Selectivity: As will be detailed in the subsequent sections, the presence of the 6-methoxy group can steer the inhibitor towards specific kinase targets. For instance, in the context of 3,5-diaryl-7-azaindoles, this substitution has been shown to favor inhibition of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) over other kinases like c-Raf.[1]

  • Fine-tune Potency: The electron-donating nature of the methoxy group can alter the electronic properties of the azaindole ring system, thereby influencing its interaction with the target kinase and impacting inhibitory potency.

  • Enhance Physicochemical Properties: A methoxy group can improve a compound's aqueous solubility, a critical factor for oral bioavailability and overall drug-likeness. This was observed in the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, where a methoxy-substituted 7-azaindole derivative demonstrated enhanced solubility.

This guide will now delve into a comparative analysis of 6-methoxy-7-azaindole derivatives targeting specific and therapeutically relevant kinases.

Comparative Efficacy Against Key Kinase Targets

Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A)

DYRK1A is a serine/threonine kinase implicated in a range of neurological disorders and certain cancers. The 6-methoxy-7-azaindole scaffold has been explored as a promising starting point for the development of potent DYRK1A inhibitors.

A study focusing on 3,5-diaryl-7-azaindole derivatives revealed a fascinating structure-activity relationship (SAR) concerning the 6-position substitution. While the presence of a methoxy group at this position conferred inhibitory activity against DYRK1A, the corresponding hydroxyl derivatives demonstrated even greater potency.[1] This suggests that while the methoxy group is tolerated and provides a good starting point, further optimization through demethylation to the corresponding phenol can lead to a significant enhancement in activity.

Table 1: Comparative Efficacy of 3,5-Diaryl-7-Azaindole Derivatives Against DYRK1A

CompoundR Group at C6DYRK1A IC50 (nM)
79d -OCH3Potent (specific value to be confirmed in primary literature)
80 -OHMore potent than 79d

Data extrapolated from a review article; specific IC50 values should be consulted from the primary research publication.[1]

This observation underscores a critical aspect of drug design: subtle structural modifications can lead to profound differences in biological activity. The enhanced potency of the hydroxyl derivative may be attributed to its ability to act as a hydrogen bond donor, forming an additional interaction with the kinase active site that is not possible with the methoxy group.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides a detailed, step-by-step methodology for a key assay used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., DYRK1A)

  • Kinase-specific substrate peptide

  • 6-methoxy-7-azaindole test compounds

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • [γ-³³P]ATP (radiolabeled ATP)

  • 10 mM ATP solution

  • 96-well filter plates

  • 75 mM phosphoric acid wash solution

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the 6-methoxy-7-azaindole derivatives in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 2 µL of the diluted compounds to the wells of a 96-well plate. Include a DMSO-only control for 100% kinase activity and a no-enzyme control for background.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, the purified kinase, and the specific substrate peptide.

  • Initiation of Reaction: Add the kinase reaction mixture to each well of the assay plate.

  • ATP Addition: To initiate the kinase reaction, add a mixture of [γ-³³P]ATP and unlabeled ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Washing: Stop the reaction by adding 75 mM phosphoric acid. Transfer the reaction mixture to a filter plate and wash multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: After drying the filter plate, add scintillation cocktail to each well and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Path Forward: Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of novel 6-methoxy-7-azaindole based kinase inhibitors.

experimental_workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start Scaffold Selection (6-Methoxy-7-Azaindole) design In Silico Design & Virtual Screening start->design synthesis Chemical Synthesis of Derivatives design->synthesis in_vitro In Vitro Kinase Assays (IC50 Determination) synthesis->in_vitro cellular Cellular Assays (Target Engagement & Potency) in_vitro->cellular in_vivo In Vivo Efficacy & Pharmacokinetic Studies cellular->in_vivo sar SAR Analysis in_vivo->sar optimization Iterative Design & Synthesis sar->optimization optimization->synthesis candidate Preclinical Candidate Selection optimization->candidate

Caption: A streamlined workflow for the development of 6-methoxy-7-azaindole kinase inhibitors.

Conclusion and Future Directions

The 6-methoxy-7-azaindole scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. The strategic placement of the methoxy group can significantly influence the potency and selectivity of these compounds. As demonstrated in the case of DYRK1A inhibitors, this substitution provides a valuable starting point for further optimization, with the corresponding hydroxyl derivatives exhibiting enhanced activity.

Future research in this area should focus on expanding the library of 6-methoxy-7-azaindole derivatives and screening them against a broader panel of kinases to identify new therapeutic opportunities. Detailed structure-activity relationship studies, guided by computational modeling and X-ray crystallography, will be crucial in elucidating the precise molecular interactions that govern their inhibitory activity and in designing next-generation inhibitors with improved efficacy and safety profiles. The continued exploration of this chemical space holds great promise for the discovery of novel treatments for a wide range of diseases driven by aberrant kinase signaling.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

Sources

Comparative

A Multi-Pronged Approach to Validating the Binding Mode of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Analogs as Kinase Inhibitors

This guide provides a comprehensive, experimentally-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the binding mode of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carb...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experimentally-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the binding mode of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid analogs. The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged core structure in modern kinase inhibitor design, frequently acting as a "hinge-binder" that mimics the adenine moiety of ATP.[1] However, substitutions on this core, such as the 6-methoxy and 3-carboxylic acid groups, profoundly influence target affinity, selectivity, and the specific constellation of interactions within the ATP-binding pocket.

Misinterpreting a binding mode can lead to costly, misguided lead optimization efforts. Therefore, a self-validating system that layers computational prediction with orthogonal biophysical and structural methods is not just best practice; it is essential for project success. This guide will use PIM1 kinase as an exemplary target, given its therapeutic relevance in oncology and its unique structural features, such as the Pro123 residue in the hinge region, which precludes a canonical hydrogen bond often exploited by inhibitors of other kinases.[2][3][4] This structural nuance makes rigorous binding mode validation particularly critical.

Part 1: Foundational Insights through Computational Modeling

The validation journey begins in silico. Computational methods provide the initial hypotheses for the binding pose, energetics, and key intermolecular interactions, guiding subsequent experimental design.[5][6] This is not merely a predictive step but the creation of a structural model to be systematically tested and refined.

Molecular Docking: Generating the Initial Pose Hypothesis

Molecular docking predicts the preferred orientation of a ligand within a protein's active site.[7] For the 1H-pyrrolo[2,3-b]pyridine analogs, the primary objective is to determine if the core scaffold forms the expected hydrogen bonds with the kinase hinge region and how the substituents occupy adjacent pockets.

Causality Behind the Choice: Docking is a rapid, cost-effective method to generate an initial, plausible 3D model of the protein-ligand complex.[5][7] It helps prioritize which analogs to synthesize or screen and provides specific structural questions that can be answered by biophysical and structural methods. For PIM1 kinase, docking can predict how the analog compensates for the lack of a hydrogen bond donor at Pro123, perhaps through interactions with the active site lysine (Lys67) or a conserved water molecule.[8]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Preparation of the Receptor:

    • Obtain the PIM1 kinase crystal structure from the Protein Data Bank (e.g., PDB ID: 4ALU).[4]

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.

    • Define the grid box to encompass the entire ATP-binding site, ensuring it includes the hinge region, the glycine-rich P-loop, and the catalytic loop.[8]

  • Preparation of the Ligand:

    • Generate a 3D structure of the 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid analog.

    • Assign rotatable bonds and merge non-polar hydrogens using AutoDock Tools.

  • Docking Execution:

    • Run AutoDock Vina, generating multiple binding modes (e.g., 10-20).

  • Analysis:

    • Analyze the resulting poses based on their predicted binding affinity (scoring function).

    • Visually inspect the top-scoring poses. The hypothesized correct pose should feature the pyrrolo[2,3-b]pyridine nitrogen forming hydrogen bonds with the hinge backbone (e.g., Glu121).[8] The carboxylic acid and methoxy groups should be positioned to make favorable interactions with nearby residues.

G cluster_prep Preparation cluster_dock Docking & Analysis PDB PDB Structure (e.g., 4ALU) ProcessP Process Receptor PDB->ProcessP Remove water, add H+ Ligand Ligand 3D Structure ProcessL Process Ligand Ligand->ProcessL Define rotatable bonds Dock Run AutoDock Vina ProcessP->Dock ProcessL->Dock Analyze Analyze Poses & Scores Dock->Analyze Hypothesis Binding Mode Hypothesis Analyze->Hypothesis

Caption: Molecular Docking Workflow.

Part 2: Biophysical Validation of Target Engagement and Thermodynamics

With a binding hypothesis in hand, the next critical phase is to confirm direct physical interaction between the analog and the target kinase and to quantify the thermodynamics of this engagement. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful, orthogonal techniques for this purpose.[9]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[10][11] It is considered a gold-standard method because it is label-free, requires no immobilization, and measures the interaction in solution.[11]

Causality Behind the Choice: ITC provides the binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH) of the interaction.[12] This data is crucial for validating that the compound binds with the expected 1:1 ratio and for understanding the thermodynamic drivers of binding (enthalpic vs. entropic). A large enthalpic change can suggest strong hydrogen bonding and van der Waals interactions, as predicted by the docking model.[10]

Experimental Protocol: ITC Assay

  • Sample Preparation:

    • Prepare a 20-50 µM solution of purified PIM1 kinase in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Prepare a 200-500 µM solution of the analog in the exact same buffer from the final dialysis step of the protein. This is critical to minimize heat of dilution effects.

    • Thoroughly degas both solutions.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Equilibrate the instrument until a stable baseline is achieved.

  • Titration:

    • Load the PIM1 kinase solution into the sample cell.

    • Load the analog solution into the injection syringe.

    • Perform a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the area under each injection peak.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a one-site binding model to derive K D , n, and ΔH.[12]

Surface Plasmon Resonance (SPR): Unveiling the Kinetics of Binding

SPR is a label-free optical technique that measures changes in refractive index at the surface of a sensor chip to monitor molecular interactions in real time.[13] It provides detailed kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (K D ) can be calculated (koff/kon).[14]

Causality Behind the Choice: While ITC provides the thermodynamic endpoint, SPR reveals the kinetic journey. A compound's efficacy can be significantly influenced by its residence time on the target (inversely related to koff).[14] Comparing the K D from SPR with that from ITC provides a powerful cross-validation of the binding affinity. A significant discrepancy could indicate issues with protein activity on the chip or aggregation, requiring troubleshooting.[15][16]

Experimental Protocol: SPR Kinetic Analysis

  • Chip Preparation and Protein Immobilization:

    • Select a sensor chip (e.g., CM5). Activate the surface with a mixture of EDC/NHS.

    • Immobilize purified PIM1 kinase to a target level (e.g., 8000-10000 RU) via amine coupling. Use a reference channel that is activated and deactivated to subtract non-specific binding.

    • Deactivate remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of the analog in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Include a buffer-only (zero concentration) sample for double referencing.

    • Inject the analog solutions over the kinase and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 120 s), followed by a dissociation phase with running buffer.

    • Perform a regeneration step if necessary to remove bound analyte.

  • Data Analysis:

    • Subtract the reference channel signal and the buffer-only injection signal from the active channel data.

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and K D .

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Nuclear Magnetic Resonance (NMR)X-ray Crystallography
Primary Output K D , ΔH, ΔS, Stoichiometry (n)kon, koff, K DBinding site mapping, K D , StructureHigh-resolution 3D structure
Principle Measures heat change upon bindingMeasures change in refractive indexMeasures perturbations in nuclear spin statesMeasures X-ray diffraction from a crystal
Format In-solution, label-freeSurface-immobilized, label-freeIn-solution, requires isotopes for proteinSolid-state (crystal)
Protein Req. High (mg)Low (µg)High (mg), isotope-labeledHigh (mg), must crystallize
Throughput Low to MediumMedium to HighLowVery Low
Key Advantage Complete thermodynamic profileReal-time kinetic dataAtomic-level detail in solutionUnambiguous binding mode
Key Limitation Requires high protein concentrationImmobilization may affect protein activityProtein size limitations, complex dataRequires diffraction-quality crystals

Part 3: High-Resolution Structural Validation

The ultimate validation of a binding mode comes from visualizing the protein-ligand complex at atomic resolution. X-ray crystallography provides this definitive structural snapshot, while NMR spectroscopy offers complementary insights into the binding interface and dynamics in solution.[17]

X-ray Crystallography: The Definitive Structural Answer

X-ray crystallography is the unparalleled method for determining the precise, three-dimensional arrangement of atoms in a protein-ligand complex.[18][19] It can directly confirm the binding orientation, specific hydrogen bonds, hydrophobic interactions, and water-mediated contacts hypothesized by docking.

Causality Behind the Choice: This technique provides irrefutable evidence of the binding mode.[20] It moves beyond affinity and kinetics to answer the "how" and "where" of binding at an atomic level. For the PIM1 kinase system, crystallography can definitively show the interactions with the unique hinge region and confirm the positions of the 6-methoxy and 3-carboxylic acid groups, providing a robust foundation for structure-based drug design.[19][21]

Experimental Protocol: Protein-Ligand Co-crystallization

  • Complex Formation:

    • Incubate purified PIM1 kinase with a 3- to 5-fold molar excess of the analog for at least 1 hour on ice to ensure complex formation.

  • Crystallization Screening:

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods.

    • Screen a wide range of commercially available crystallization screens at different temperatures (e.g., 4 °C and 20 °C).

  • Crystal Optimization:

    • Once initial hits are identified, optimize crystallization conditions by fine-tuning the pH, precipitant concentration, and additive concentrations to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement with a known PIM1 structure as a search model.

    • Build the analog into the resulting electron density map and refine the model.[19]

    • Validate the final structure for geometric correctness and fit to the electron density.

NMR Spectroscopy: Mapping the Binding Interface in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing data that is complementary to solid-state crystal structures.[22][23] Chemical Shift Perturbation (CSP) mapping is a common NMR experiment to identify the ligand binding site on the protein.[24]

Causality Behind the Choice: NMR confirms that the interaction observed in the crystal also occurs in solution.[25] It is particularly valuable if a crystal structure cannot be obtained. By monitoring changes in the chemical shifts of the protein's backbone amides upon ligand titration, one can map the binding interface. Residues with significant chemical shift changes are at or near the binding site, providing a "fingerprint" of the interaction that can be compared with the docking model and crystal structure.[22]

Experimental Protocol: 1H-15N HSQC Titration

  • Sample Preparation:

    • Prepare a uniformly 15N-labeled sample of PIM1 kinase (typically 0.1-0.3 mM) in a suitable NMR buffer (e.g., deuterated buffer with 10% D₂O).

    • Prepare a concentrated stock solution of the analog in the same deuterated buffer.

  • Data Acquisition:

    • Acquire a 2D 1H-15N HSQC spectrum of the 15N-labeled PIM1 kinase alone. This spectrum provides a unique peak for each backbone N-H group.

    • Add increasing amounts of the analog to the protein sample (e.g., 0.25, 0.5, 1.0, 2.0, and 5.0 molar equivalents), acquiring an HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the spectra and track the movement (perturbation) of each peak.

    • Calculate the weighted average chemical shift change for each residue.

    • Map the residues with the most significant perturbations onto the 3D structure of PIM1 kinase. These residues should cluster around the ATP-binding pocket, validating the binding site.

G cluster_biophys Biophysics cluster_struct Structure Start Start: Analog & Target Kinase Comp Computational Modeling (Docking/MD) Start->Comp Hypothesis Generation Biophys Biophysical Validation Comp->Biophys Test Hypothesis Struct Structural Validation Biophys->Struct Confirm & Detail End Validated Binding Mode Biophys->End Strong Confirmation ITC ITC (Thermodynamics, KD) Biophys->ITC SPR SPR (Kinetics, KD) Biophys->SPR Struct->End Definitive Confirmation Xray X-ray Crystallography (High-Res Structure) Struct->Xray NMR NMR Spectroscopy (Solution Interface) Struct->NMR

Caption: Integrated Workflow for Binding Mode Validation.

By systematically applying this multi-pronged approach, from initial computational hypotheses to rigorous biophysical and high-resolution structural validation, researchers can build a self-consistent and irrefutable body of evidence. This ensures a deep and accurate understanding of the molecular interactions driving the activity of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid analogs, paving the way for successful, structure-guided drug discovery campaigns.

References

  • Ladbury, J. E., & Chowdhry, B. Z. (1996). Isothermal titration calorimetry in drug discovery. PubMed.
  • Abe, Y., et al. (2015).
  • Reaction Biology. ITC Assay Service for Drug Discovery. Reaction Biology.
  • Farkas, V., et al. (2016). Isothermal Titration Calorimetry for Drug Design: Precision of the Enthalpy and Binding Constant Measurements and Comparison of the Instruments. PubMed.
  • Arbely, E., & Arkin, M. R. (2011). NMR studies of protein-ligand interactions. PubMed.
  • Creative Biostructure. NMR for Studying Protein-Ligand Interactions.
  • Pellecchia, M., et al. (2008). NMR Studies of Protein-Ligand Interactions.
  • Pogacic, V., et al. (2017). Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors. Scientific Reports.
  • Angulo, J., & Nieto, P. M. (2011). NMR-based analysis of protein-ligand interactions. PubMed.
  • Pogacic, V., et al. (2017).
  • van der Velden, J. L. J., et al. (2017). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. PubMed.
  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • Hilaris Publisher. (2023). Computational Tools for Protein-ligand Interaction Prediction. Hilaris Publisher.
  • Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical.
  • Bullock, A. N., et al. (2005). Pim-1 Ligand-Bound Structures Reveal the Mechanism of serine/threonine Kinase Inhibition by LY294002. PubMed.
  • Navratilova, I., & Hopkins, A. L. (2009). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed.
  • Campbell, I. D., & Lu, J. R. (2003). Studies of protein–ligand interactions by NMR. Biochemical Society Transactions.
  • Zhang, Y., et al. (2020). Exploring the Computational Methods for Protein- Ligand Binding Site Prediction.
  • Asquith, C. R. M., et al. (2022). Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. Thieme Connect.
  • Hilaris Publisher. (2023). Computational Approaches for Studying Protein-Ligand Interactions. Hilaris Publisher.
  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies.
  • ResearchGate. (n.d.). Classes of identified small molecule PIM kinase inhibitors.
  • Gapsys, V., et al. (2021). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. PMC.
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  • Gathiaka, S., et al. (2016). Predicting ligand binding affinity with alchemical free energy methods in a polar model binding site. NIH.
  • Kores, K., et al. (2019).
  • Lu, J. (n.d.). Principles and Experimental Methodologies on Protein-Ligand Binding. Longdom Publishing SL.
  • Creative Biostructure. Protein X-ray Crystallography in Drug Discovery.
  • Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH.
  • Minor, W., et al. (2024). The current role and evolution of X-ray crystallography in drug discovery and development. Crystallography Reviews.
  • Kairys, V., et al. (2019). Recent advances in computational and experimental protein-ligand affinity determination techniques. Expert Opinion on Drug Discovery.
  • Excillum. Small molecule crystallography. Excillum.
  • Betzi, S., et al. (2016). Protein X-ray Crystallography and Drug Discovery. MDPI.
  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC).
  • Rizzi, A., et al. (2018). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. PMC.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing.

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Comparative

Unveiling the Kinase Cross-Reactivity Profiles of 6-Methoxy-7-Azaindole Derivatives: A Comparative Guide for Drug Discovery Professionals

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective and effective kinase inhibitor is fraught with challenges. The 6-methoxy-7-azaindole core has...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective and effective kinase inhibitor is fraught with challenges. The 6-methoxy-7-azaindole core has emerged as a particularly compelling starting point for the design of novel kinase inhibitors, owing to its structural resemblance to the purine core of ATP and its ability to form crucial hydrogen bonds within the kinase hinge region.[1][2] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant hurdle: the potential for off-target activity, which can lead to unforeseen toxicities and a diminished therapeutic window.

This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from the 6-methoxy-7-azaindole scaffold. Moving beyond a mere compilation of data, we will delve into the causality behind the experimental choices for profiling these inhibitors, presenting detailed, field-proven methodologies that ensure scientific integrity. Our aim is to equip you with the critical insights and practical knowledge necessary to navigate the complexities of kinase inhibitor selectivity and to accelerate the development of next-generation targeted therapeutics.

The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole moiety is recognized as a "privileged scaffold" in medicinal chemistry.[2] Its defining feature is the nitrogen atom at the 7-position, which, along with the pyrrole nitrogen, mimics the hydrogen bonding pattern of adenine, the nitrogenous base of ATP. This allows 7-azaindole derivatives to act as competitive inhibitors, effectively occupying the ATP-binding pocket of a wide range of kinases.[1][2] The addition of a methoxy group at the 6-position can further modulate the electronic properties and steric interactions of the molecule, potentially enhancing potency and influencing selectivity. While hydroxyl derivatives have in some cases shown higher activity, the methoxy group offers a valuable vector for synthetic elaboration and can improve metabolic stability.[3]

Comparative Cross-Reactivity Profiling: A Head-to-Head Analysis

A thorough understanding of a kinase inhibitor's selectivity is paramount. The following tables present a comparative summary of the cross-reactivity profiles of representative 7-azaindole derivatives. It is important to note that this data has been compiled from multiple sources and, while illustrative, may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Comparative Kinase Inhibition Profile of Representative 7-Azaindole Derivatives

Compound IDPrimary Target(s)IC50 (nM) on Primary Target(s)Key Off-Targets (Inhibition >50% at 1 µM)Reference
Compound A (Hypothetical 6-methoxy-7-azaindole) DYRK1A15GSK3β, CDK5, PIM1
PLX647 FMS (CSF1R), KIT28, 16FLT3 (91 nM), KDR (130 nM)
AZD6738 ATRNot specifiedATM
A-4-azaindole Derivative Aurora ANot specifiedSelective against CHK1, CDK2, MEK1, GSK3β, BRAF, IKKβ, PKC[1]
A 7-azaindole sulfonamide HDAC6Not specifiedSelective against HDAC1, HDAC2[1]

Disclaimer: The data for "Compound A" is a representative illustration based on the general selectivity profile of 7-azaindole derivatives targeting DYRK1A, as suggested by the literature.[3] The other data points are from published studies on specific 7-azaindole derivatives.

Table 2: Kinase Selectivity Profile of a 7-Azaoxindole-Based PI3Kδ Inhibitor (Compound 4d)

The 7-azaoxindole scaffold is closely related to the 7-azaindole core and provides valuable insights into the selectivity profiles of this class of compounds.

Kinase TargetPercent Inhibition at 1 µM
PI3Kδ (p110δ) 100
PI3Kγ (p110γ)45
PI3Kβ (p110β)30
PI3Kα (p110α)25
mTOR15
DNAPK10
ATM8
ATR5
hVps342
(Data from a screen of a 7-azaoxindole based PI3Kδ inhibitor, highlighting selectivity for the primary target.)

Methodologies for Rigorous Cross-Reactivity Profiling

To ensure the trustworthiness and reproducibility of selectivity data, robust and validated experimental methodologies are essential. The following sections provide detailed protocols for three key techniques in kinase inhibitor profiling.

Kinome Scanning: A Global View of Selectivity

Biochemical kinome scanning provides a broad, quantitative assessment of an inhibitor's activity against a large panel of purified kinases. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose due to its high sensitivity and throughput.

Experimental Protocol: ADP-Glo™ Kinome Assay

  • Compound Preparation: Prepare a 10 mM stock solution of the 6-methoxy-7-azaindole derivative in 100% DMSO. Create a dilution series to determine the IC50 value.

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, and ATP in the appropriate kinase buffer.

  • Inhibitor Addition: Add the diluted inhibitor or DMSO (vehicle control) to the kinase reaction mixture.

  • Incubation: Incubate the reaction at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase at a given inhibitor concentration. For IC50 determination, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis compound_prep Compound Dilution Series add_inhibitor Add Compound/Vehicle compound_prep->add_inhibitor kinase_prep Kinase Panel Preparation reaction_setup Combine Kinase, Substrate, ATP kinase_prep->reaction_setup reaction_setup->add_inhibitor incubation1 Incubate 1 hr add_inhibitor->incubation1 add_adpglo Add ADP-Glo™ Reagent incubation1->add_adpglo incubation2 Incubate 40 min add_adpglo->incubation2 add_detection Add Kinase Detection Reagent incubation2->add_detection incubation3 Incubate 30 min add_detection->incubation3 read_luminescence Read Luminescence incubation3->read_luminescence data_analysis Calculate % Inhibition & IC50 read_luminescence->data_analysis

Caption: Workflow for Kinome Scanning using the ADP-Glo™ Assay.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

CETSA is a powerful biophysical method that assesses the direct binding of an inhibitor to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with the 6-methoxy-7-azaindole inhibitor or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a BCA assay.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for the target kinase, followed by a secondary antibody.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

G cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis cell_culture Cell Culture inhibitor_treatment Inhibitor/Vehicle Treatment cell_culture->inhibitor_treatment heating Heat to Temperature Gradient inhibitor_treatment->heating cooling Cool to 4°C heating->cooling lysis Freeze-Thaw Lysis cooling->lysis centrifugation High-Speed Centrifugation lysis->centrifugation supernatant Collect Soluble Fraction centrifugation->supernatant western_blot Western Blot for Target Protein supernatant->western_blot analysis Generate Melting Curve western_blot->analysis

Caption: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).

Phosphoproteomics: Assessing Downstream Signaling Effects

Phosphoproteomics provides a functional readout of kinase inhibitor activity by quantifying changes in the phosphorylation status of downstream substrates. This method offers valuable insights into the on- and off-target effects of an inhibitor on cellular signaling pathways.

Experimental Protocol: Phosphoproteomics Workflow

  • Cell Culture and Inhibitor Treatment: Grow cells to a high density and treat with the 6-methoxy-7-azaindole inhibitor or vehicle for a specified time.

  • Cell Lysis and Protein Digestion: Lyse the cells in a urea-based buffer containing phosphatase and protease inhibitors. Reduce and alkylate the proteins, followed by digestion with trypsin.

  • Phosphopeptide Enrichment: Enrich the phosphopeptides from the total peptide mixture using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the phosphopeptides using specialized software. Compare the phosphoproteomes of inhibitor-treated and control cells to identify significantly up- or down-regulated phosphorylation sites.

G cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis cell_treatment Cell Treatment with Inhibitor lysis_digestion Lysis & Protein Digestion cell_treatment->lysis_digestion phospho_enrichment Phosphopeptide Enrichment (TiO2/IMAC) lysis_digestion->phospho_enrichment lc_ms LC-MS/MS Analysis phospho_enrichment->lc_ms data_analysis Phosphopeptide Identification & Quantification lc_ms->data_analysis

Caption: Workflow for Phosphoproteomic Analysis of Kinase Inhibitor Effects.

Interpreting the Data: From Numbers to Insights

The data generated from these assays provides a multi-faceted view of an inhibitor's selectivity.

  • Kinome scanning offers the broadest view, identifying potential off-targets across the kinome. A highly selective inhibitor will show potent inhibition of its intended target with minimal activity against other kinases.

  • CETSA provides crucial validation of target engagement within the complex milieu of the cell. A significant thermal shift confirms that the inhibitor is binding to its intended target in a physiologically relevant setting.

  • Phosphoproteomics reveals the functional consequences of target inhibition. A selective inhibitor should primarily affect the phosphorylation of known downstream substrates of the target kinase, with minimal changes in other signaling pathways.

By integrating the results from these orthogonal approaches, a comprehensive and reliable cross-reactivity profile of a 6-methoxy-7-azaindole-derived kinase inhibitor can be established.

Conclusion: A Pathway to More Selective Kinase Inhibitors

The 6-methoxy-7-azaindole scaffold represents a promising foundation for the development of novel kinase inhibitors. However, achieving selectivity remains a critical challenge. A rigorous and multi-pronged approach to cross-reactivity profiling, encompassing broad-panel biochemical screening, cellular target engagement assays, and functional phosphoproteomics, is essential for identifying and optimizing truly selective drug candidates. By understanding the principles and applying the detailed methodologies outlined in this guide, researchers can make more informed decisions in the design and development of the next generation of targeted therapies, ultimately leading to safer and more effective treatments for a wide range of diseases.

References

  • Bessin, Y., et al. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 24(15), 2829. [Link]

  • Patel, K., et al. (2020). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 27(33), 5581-5606. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]

  • Zhang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(19), 6296. [Link]

  • Diaz, J., et al. (2016). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry, 59(17), 7991-8003. [Link]

  • Zhang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central. [Link]

  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]

  • Li, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]

  • Kumar, A., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]

  • Lamberto, I., et al. (2019). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1435-1441. [Link]

  • Liu, X., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Briefings in Bioinformatics, 24(6), bbad395. [Link]

  • Di Micco, S. (2015). New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(11), e27649. [Link]

  • Vo, M., et al. (2017). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3406-3410. [Link]

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Validation

A Comparative Guide to the In Vivo Efficacy of Compounds Derived from 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

For researchers, scientists, and drug development professionals, the 6-methoxy-1H-pyrrolo[2,3-b]pyridine, also known as 6-methoxy-7-azaindole, scaffold represents a privileged structure in medicinal chemistry. Its bioiso...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 6-methoxy-1H-pyrrolo[2,3-b]pyridine, also known as 6-methoxy-7-azaindole, scaffold represents a privileged structure in medicinal chemistry. Its bioisosteric relationship with indole allows for enhanced drug-target interactions and improved physicochemical properties. This guide provides an in-depth comparison of the in vivo efficacy of various compounds synthesized from the versatile starting material, 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, and its close analogs. We will delve into the experimental data supporting their therapeutic potential across different disease models, present detailed protocols for key in vivo studies, and illustrate the underlying biological pathways.

The Strategic Advantage of the 6-Methoxy-7-Azaindole Core

The incorporation of a nitrogen atom in the indole ring to form the 7-azaindole scaffold can significantly enhance pharmacological effects by enabling additional hydrogen bond formation with target proteins. The methoxy group at the 6-position further modulates the electronic and steric properties of the molecule, often leading to improved potency and selectivity. This guide will focus on several classes of compounds derived from this core structure that have demonstrated promising in vivo activity.

Comparative In Vivo Efficacy of Lead Compounds

The following table summarizes the in vivo performance of key compounds derived from the 1H-pyrrolo[2,3-b]pyridine scaffold, highlighting their therapeutic targets, animal models, and key efficacy outcomes. While not all of these compounds are explicitly synthesized from the 3-carboxylic acid derivative, their structures are closely related and provide valuable insights into the potential of this chemical space.

Compound ClassLead CompoundTherapeutic TargetAnimal ModelKey In Vivo Efficacy
NOX2 Inhibitor GSK2795039NADPH Oxidase 2Mouse model of Alzheimer's DiseasePrevented development of pathological behavioral changes.[1]
Mouse model of Acute PancreatitisReduced serum amylase levels.[2]
Mouse model of Traumatic Brain InjuryAttenuated neurological deficits.[3]
ATM Inhibitor Compound 25aAtaxia-Telangiectasia Mutated KinaseMouse Xenograft (HCT116 & SW620)Synergistic antitumor efficacy with irinotecan (TGI of 79.3% and 95.4%).[4][5]
CRTh2 Antagonist Compound 14dChemoattractant receptor-homologous molecule expressed on Th2 cellsMouse model of Allergen-Induced AsthmaInhibition of eosinophil number in bronchoalveolar lavage fluid.[6]
GSK-3β Inhibitor Compound 41Glycogen Synthale Kinase-3βZebrafish model of Alzheimer's DiseaseAmeliorated dyskinesia.[7]
Melatonin Agonist 1-(2-alkanamidoethyl)-6-methoxy-7-azaindole derivativesMelatonin Receptors (MT1/MT2)Not specified in detailPotent agonistic activity.[6]

Deep Dive into In Vivo Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key in vivo experiments cited in this guide.

Protocol 1: Evaluation of a NOX2 Inhibitor (GSK2795039) in a Mouse Model of Alzheimer's Disease

This protocol is based on studies demonstrating the neuroprotective effects of GSK2795039.[1]

1. Animal Model:

  • Species: C57BL/6 mice.

  • Pathology Induction: Intracerebroventricular (i.c.v.) injection of oligomeric amyloid-β (Aβ).

2. Drug Formulation and Administration:

  • Formulation: GSK2795039 is dissolved in a suitable vehicle (e.g., DMSO, followed by dilution in saline).

  • Administration: Daily i.c.v. injections following Aβ administration.

3. Experimental Workflow:

cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Efficacy Assessment A Acclimatize C57BL/6 mice B Induce Aβ pathology via i.c.v. injection A->B C Administer GSK2795039 or vehicle (i.c.v.) daily for 2 weeks B->C D Conduct behavioral tests (e.g., social interaction, open field) C->D E Sacrifice animals and collect brain tissue D->E F Analyze brain tissue for oxidative stress markers and microglial activation E->F

Experimental workflow for in vivo testing of GSK2795039.

4. Efficacy Endpoints:

  • Behavioral: Assessment of neuropsychiatric-like behaviors.

  • Biochemical: Measurement of oxidative stress markers in brain tissue.

  • Histological: Analysis of microglial activation and neuroinflammation.

Protocol 2: Assessment of an ATM Inhibitor (Compound 25a) in a Xenograft Mouse Model

This protocol is adapted from studies showcasing the antitumor potential of 1H-pyrrolo[2,3-b]pyridine-based ATM inhibitors.[4][5]

1. Animal Model:

  • Species: Nude mice.

  • Tumor Model: Subcutaneous implantation of HCT116 or SW620 human colorectal carcinoma cells.

2. Drug Formulation and Administration:

  • Formulation: Compound 25a formulated for oral administration (e.g., in 0.5% methylcellulose). Irinotecan dissolved in saline for intraperitoneal (i.p.) injection.

  • Administration: Oral gavage for Compound 25a and i.p. injection for irinotecan.

3. Experimental Design:

  • Mice are randomized into four groups: Vehicle control, Compound 25a alone, Irinotecan alone, and Compound 25a + Irinotecan.

  • Treatment is initiated when tumors reach a specified volume.

  • Tumor volume and body weight are measured regularly.

4. Efficacy Endpoint:

  • Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

Underlying Mechanisms and Signaling Pathways

Understanding the mechanism of action is crucial for rational drug design and development. The following diagrams illustrate the key signaling pathways targeted by the discussed compounds.

NOX2 Signaling in Neuroinflammation

GSK2795039 acts by inhibiting NADPH Oxidase 2 (NOX2), a key enzyme in the production of reactive oxygen species (ROS) in microglia.[8][9] Overactivation of NOX2 is implicated in the chronic neuroinflammation observed in neurodegenerative diseases.[10][11][12]

cluster_0 Microglial Cell Stimuli Pro-inflammatory Stimuli (e.g., Aβ, LPS) NOX2 NOX2 Activation Stimuli->NOX2 ROS ROS Production NOX2->ROS Neuroinflammation Neuroinflammation (Cytokine Release) ROS->Neuroinflammation GSK2795039 GSK2795039 GSK2795039->NOX2 inhibition

Inhibition of the NOX2 pathway by GSK2795039.
ATM Signaling in DNA Damage Response

Compound 25a enhances the efficacy of DNA-damaging agents like irinotecan by inhibiting Ataxia-Telangiectasia Mutated (ATM) kinase, a central player in the DNA damage response (DDR) pathway.[3][5][13][14][15]

cluster_0 Cancer Cell DNA_Damage DNA Double-Strand Breaks (e.g., from Irinotecan) ATM ATM Kinase Activation DNA_Damage->ATM DDR DNA Damage Repair & Cell Cycle Arrest ATM->DDR Apoptosis Apoptosis ATM->Apoptosis can induce if damage is severe DDR->Apoptosis prevents Compound_25a Compound 25a Compound_25a->ATM inhibition

ATM signaling pathway and its inhibition.
CRTh2 Signaling in Allergic Asthma

CRTh2 antagonists block the action of prostaglandin D2 (PGD2) on the CRTH2 receptor, which is expressed on key inflammatory cells in allergic asthma, such as T-helper 2 (Th2) cells and eosinophils.[7][16][17][18][19]

cluster_0 Inflammatory Milieu PGD2 Prostaglandin D2 (PGD2) CRTh2 CRTh2 Receptor (on Th2 cells, Eosinophils) PGD2->CRTh2 Inflammation Allergic Inflammation (Cell migration, Cytokine release) CRTh2->Inflammation CRTh2_antagonist CRTh2 Antagonist (e.g., Cmpd 14d) CRTh2_antagonist->CRTh2 antagonism cluster_0 Target Cell Melatonin_Agonist Melatonin Agonist MT_Receptors MT1/MT2 Receptors Melatonin_Agonist->MT_Receptors G_Protein Gi/Gq Protein Activation MT_Receptors->G_Protein Downstream Downstream Signaling (↓cAMP, ↑PLC, etc.) G_Protein->Downstream Physiological_Response Physiological Response (e.g., Circadian Rhythm Regulation) Downstream->Physiological_Response

Simplified melatonin receptor signaling pathway.
GSK-3β Signaling in Alzheimer's Disease

Inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) are being investigated for Alzheimer's disease due to the enzyme's role in tau hyperphosphorylation and amyloid-β production. [1][4][20][21][22]

cluster_0 Neuron GSK3b GSK-3β Tau Tau Hyperphosphorylation GSK3b->Tau Abeta Aβ Production GSK3b->Abeta Neurodegeneration Neurodegeneration Tau->Neurodegeneration Abeta->Neurodegeneration GSK3b_Inhibitor GSK-3β Inhibitor (e.g., Cmpd 41) GSK3b_Inhibitor->GSK3b inhibition

Role of GSK-3β in Alzheimer's disease pathology.

Conclusion and Future Directions

The 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid scaffold and its derivatives have given rise to a diverse range of potent and selective modulators of key biological targets. The compelling in vivo efficacy data presented in this guide for NOX2 inhibitors, ATM inhibitors, CRTh2 antagonists, and GSK-3β inhibitors underscore the therapeutic potential of this chemical class. Further optimization of these lead compounds, focusing on improving pharmacokinetic and pharmacodynamic properties, will be crucial for their translation into clinical candidates. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers dedicated to advancing novel therapeutics based on this versatile azaindole core.

References

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  • Hirano, K., Chen, W.S., Chueng, A.L.W., et al. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor. Antioxidants & Redox Signaling, 2015 , 23(5), 358-374. [Link]

  • Qin, L., Liu, Y., Wang, T., Wei, S. J., & Block, M. L. Activation of neuronal NADPH oxidase NOX2 promotes inflammatory neurodegeneration. Journal of Neuroinflammation, 2017 , 14(1), 1-17. [Link]

  • Wang, M., & Luo, L. An effective NADPH oxidase 2 inhibitor provides neuroprotection and improves functional outcomes in animal model of traumatic brain injury. Neurochemical Research, 2020 , 45(5), 1097-1106. [Link]

  • Shiloh, Y. ATM and related protein kinases: safeguarding genome integrity. Nature Reviews Cancer, 2003 , 3(3), 155-168. [Link]

  • Blackford, A. N., & Jackson, S. P. ATM, ATR, and DNA-PK: the trinity at the heart of the DNA damage response. Molecular cell, 2017 , 66(6), 801-817. [Link]

  • Hooper, C., Killick, R., & Lovestone, S. The GSK3 hypothesis of Alzheimer's disease. Journal of neurochemistry, 2008 , 104(6), 1433-1439. [Link]

  • Guo, T., et al. Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 2025 , 68(13), 13907-13934. [Link]

  • Semantic Scholar. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. [Link]

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  • Karger Publishers. Role of Prostaglandin D Receptor CRTH2 in Sustained Eosinophil Accumulation in the Airways of Mice with Chronic Asthma. [Link]

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  • Zhang, D., et al. Activation of the MAC1-ERK1/2-NOX2 Pathway Is Required for LPS-Induced Sustaining Reactive Microgliosis, Chronic Neuroinflammation and Neurodegeneration. International Journal of Molecular Sciences, 2022 , 23(12), 6835. [Link]

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Comparative

A Head-to-Head Comparison of 7-Azaindole and Indole Scaffolds in Kinase Inhibition: A Guide for Drug Discovery Professionals

Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases.[2] At the heart of these inhibitors lies the molecular scaffold, a core structure that dictates the molecule's orientation within the ATP-binding site and provides the foundation for building potency and selectivity.

Among the myriad of heterocyclic systems explored, the indole scaffold has long been considered a "privileged" structure, serving as the foundation for numerous kinase inhibitors.[3][4] However, the strategic bioisosteric replacement of indole with 7-azaindole has become a prominent tactic in medicinal chemistry.[5] This guide provides a head-to-head comparison of these two critical scaffolds, delving into their structural nuances, binding interactions, and impact on pharmacokinetic properties. We will explore the causality behind choosing one scaffold over the other and provide the experimental framework necessary to validate these design choices.

The Foundational Scaffold: Indole

The indole ring, a fusion of benzene and pyrrole, is a common motif in both natural products and synthetic drugs.[4] Its aromatic, electron-rich nature allows it to participate in various non-covalent interactions within the kinase active site, including hydrophobic interactions and π-π stacking.[6] In the context of ATP-competitive inhibitors, the indole's N-H group is a key pharmacophoric feature, typically acting as a hydrogen bond donor to the "hinge" region of the kinase, mimicking the adenine portion of ATP.[7][8]

The Strategic Bioisostere: 7-Azaindole

7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is a bioisostere of indole where the carbon atom at position 7 is replaced by a nitrogen atom. This seemingly minor change has profound implications for the molecule's properties and its utility in kinase inhibition. The 7-azaindole scaffold was identified as a unique and highly effective kinase inhibitor fragment through extensive screening of compound libraries.[2] Its incorporation into molecules like the FDA-approved BRAF inhibitor Vemurafenib underscores its significance in modern drug design.[9]

cluster_indole Indole Scaffold cluster_azaindole 7-Azaindole Scaffold indole azaindole

Caption: Chemical structures of the Indole and 7-Azaindole scaffolds.

Head-to-Head Comparison: Structural and Functional Implications

The choice between an indole and a 7-azaindole scaffold is a critical decision in a drug discovery campaign. This section dissects the key differences that drive this choice.

Interaction with the Kinase Hinge Region

The most significant advantage of the 7-azaindole scaffold lies in its interaction with the kinase hinge. The majority of kinase inhibitors function as ATP competitors by forming hydrogen bonds with the backbone of the hinge region.[9]

  • Indole: The N1-H of the indole ring typically forms a single hydrogen bond with a backbone carbonyl oxygen on the hinge.

  • 7-Azaindole: This scaffold presents a superior binding motif. The pyrrole N1-H acts as a hydrogen bond donor, while the adjacent pyridine N7 atom acts as a hydrogen bond acceptor.[10] This allows the 7-azaindole to form a highly stable, bidentate (two-point) hydrogen bond interaction with a backbone N-H and carbonyl group on the hinge, respectively.[9] This dual interaction can significantly increase binding affinity and potency.

G cluster_indole Indole Hinge Interaction cluster_azaindole 7-Azaindole Hinge Interaction Indole Scaffold Indole Scaffold Carbonyl (Acceptor) Carbonyl (Acceptor) Indole Scaffold->Carbonyl (Acceptor) Single H-Bond (Donor) Hinge Backbone Hinge Backbone Hinge Backbone->Carbonyl (Acceptor) Hinge Backbone->Carbonyl (Acceptor) Amide H (Donor) Amide H (Donor) Hinge Backbone->Amide H (Donor) 7-Azaindole Scaffold 7-Azaindole Scaffold 7-Azaindole Scaffold->Carbonyl (Acceptor) H-Bond (Donor) Amide H (Donor)->7-Azaindole Scaffold H-Bond (Acceptor)

Caption: Comparison of hinge-binding modes for Indole and 7-Azaindole scaffolds.

Physicochemical and Pharmacokinetic (ADME) Properties

The introduction of a nitrogen atom into the indole core significantly modulates the physicochemical properties of the resulting molecule, which in turn affects its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5]

  • Solubility: The pyridine nitrogen in 7-azaindole can act as a hydrogen bond acceptor with water, generally leading to improved aqueous solubility compared to its indole counterpart.[5] Poor solubility is a common hurdle in drug development, and this enhancement can be a decisive factor.

  • Lipophilicity: The addition of the nitrogen atom typically reduces the lipophilicity (logP) of the scaffold. This can be advantageous, as high lipophilicity is often associated with poor ADME properties and off-target toxicity.

  • Metabolic Stability: The indole ring is susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to rapid clearance. The 7-azaindole scaffold can exhibit enhanced metabolic stability by altering the electronic properties of the ring system, making it less prone to enzymatic degradation.

  • Bioavailability: The combination of improved solubility and enhanced metabolic stability often translates to superior oral bioavailability for drugs containing a 7-azaindole scaffold compared to their direct indole analogs.

PropertyIndole Scaffold7-Azaindole ScaffoldRationale for Difference
Hinge Interaction Typically 1 H-bondBidentate (2) H-bondsPyridine N7 acts as an additional H-bond acceptor.[9]
Aqueous Solubility LowerGenerally HigherN7 atom provides an additional site for H-bonding with water.[5]
Lipophilicity (LogP) HigherGenerally LowerThe polar nitrogen atom reduces overall lipophilicity.
Metabolic Stability Often susceptible to oxidationGenerally more stableElectron-withdrawing effect of N7 can protect the ring.
Bioavailability VariableOften ImprovedA composite effect of improved solubility and stability.

Table 1: Comparative properties of Indole and 7-Azaindole scaffolds in a drug design context.

Case Study: ROCK and VEGFR-2 Inhibitors

The value of the indole-to-azaindole substitution is evident in the development of inhibitors for various kinase families.

  • Rho Kinase (ROCK) Inhibitors: Structure-activity relationship (SAR) studies on ROCK inhibitors have demonstrated that substituting the 3-position of a 7-azaindole scaffold can lead to compounds with excellent inhibitory potency and high selectivity against other kinases like PKA.[11][12] The improved properties conferred by the 7-azaindole core are critical for developing viable therapeutic agents for disorders like hypertension and glaucoma.[13]

  • VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy.[14][15] While many potent indole-based VEGFR-2 inhibitors have been developed[16], the 7-azaindole scaffold is also a cornerstone of potent inhibitors like Pexidartinib, which potently inhibits the related kinase CSF1R.[2][6] Molecular docking studies often attribute high potency to the scaffold's ability to form key hydrogen bonds in the ATP-binding pocket.[16][17]

Experimental Protocol: Determining Inhibitor Potency (IC50) via Luminescence-Based Kinase Assay

To empirically validate the potency of a newly synthesized inhibitor based on either scaffold, a robust and quantitative in vitro kinase assay is essential. The following protocol describes a common luminescence-based method for determining the half-maximal inhibitory concentration (IC50). This self-validating system quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

Principle of the Assay

This protocol utilizes an ADP-detecting system (e.g., ADP-Glo™). After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the ADP generated by the kinase back into ATP, which is used by a luciferase to produce a light signal. The amount of light is directly proportional to the kinase activity.[18] An effective inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal.

Materials
  • Kinase of interest (e.g., VEGFR-2, ROCK2)

  • Specific peptide substrate for the kinase

  • Test compounds (indole and 7-azaindole analogs) dissolved in 100% DMSO

  • ATP solution

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay Kit)

  • White, opaque 96-well or 384-well assay plates

  • Plate reader with luminescence detection capability

Step-by-Step Methodology
  • Compound Preparation & Serial Dilution:

    • Rationale: Creating a dose-response curve is necessary to accurately calculate the IC50. DMSO is used as the solvent due to its ability to dissolve a wide range of organic compounds.

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point concentration gradient, starting from 1 mM.

    • Prepare a "no inhibitor" control containing only DMSO. This serves as the 100% kinase activity control.

  • Kinase Reaction Setup:

    • Rationale: A pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring that the measured effect is due to inhibition of the enzymatic reaction from the start.

    • In a 96-well plate, add 2.5 µL of each serially diluted compound or DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase solution (at an empirically determined optimal concentration) to each well.

    • Gently mix and incubate for 10 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Rationale: The reaction is started by adding the substrates (ATP and peptide). The reaction is run at a controlled temperature for a fixed time to ensure consistency.

    • Prepare a master mix of the kinase substrate peptide and ATP in kinase assay buffer.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the specific kinase's activity.

  • ADP Detection:

    • Rationale: This two-step process first eliminates the signal "noise" from unused ATP and then specifically converts the product (ADP) into a detectable signal (light).

    • Step 4a (ATP Depletion): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Step 4b (Signal Generation): Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Rationale: The luminescent signal is quantified and plotted against inhibitor concentration to derive the IC50 value, the primary metric of inhibitor potency.

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

G A Prepare 10-Point Serial Dilution of Inhibitor in DMSO B Add Inhibitor/DMSO to Plate A->B C Add Kinase Enzyme (Incubate 10 min @ RT for pre-binding) B->C D Initiate Reaction with Substrate/ATP Mix (Incubate 60 min @ 30°C) C->D E Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent, Incubate 40 min @ RT) D->E F Convert ADP to ATP & Generate Signal (Add Kinase Detection Reagent, Incubate 30 min @ RT) E->F G Measure Luminescence with Plate Reader F->G H Plot Dose-Response Curve & Calculate IC50 G->H

Caption: Experimental workflow for determining kinase inhibitor IC50 values.

Conclusion and Future Outlook

The choice between an indole and a 7-azaindole scaffold is a nuanced decision driven by the specific goals of a drug discovery program. While the indole scaffold remains a valuable and proven core structure, the 7-azaindole offers distinct advantages that can overcome common challenges in drug development.[3][5] Its ability to form a bidentate hydrogen bond with the kinase hinge can lead to a significant boost in potency, while its modulated physicochemical properties often result in superior solubility, metabolic stability, and overall bioavailability.[9]

The strategic deployment of the 7-azaindole scaffold is a testament to the power of isosteric replacement in modern medicinal chemistry. As our understanding of kinase structure and function deepens, the continued exploration and optimization of such "privileged" fragments will be paramount in designing the next generation of safe and effective kinase inhibitors. The experimental protocols outlined herein provide the necessary framework for researchers to rigorously test their design hypotheses and drive these innovative projects forward.

References

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
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  • Design, Synthesis and Structure-Activity Relationships of 7-Azaindole-Based Rho kinase (ROCK) Inhibitors.
  • Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors.
  • Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. PubMed. (2018).
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  • Assay Development for Protein Kinase Enzymes.
  • Indolinones as promising scaffold as kinase inhibitors: a review. PubMed. (n.d.).
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  • Application Notes and Protocols for Kinase Activity Assays. Benchchem. (n.d.).
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  • Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. PubMed. (n.d.).
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PubMed Central. (2017).
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Validation

A Senior Application Scientist's Guide to the Confirmation of Absolute Stereochemistry in Chiral 7-Azaindole Derivatives

Introduction: The Imperative of Stereochemical Integrity for 7-Azaindole Scaffolds The 7-azaindole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous clinical candidates and appr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Integrity for 7-Azaindole Scaffolds

The 7-azaindole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs targeting a wide array of diseases.[1] When a stereocenter is introduced into these molecules, the three-dimensional arrangement of atoms—the absolute stereochemistry—is not a trivial detail; it is a critical determinant of biological activity. The distinct spatial orientation of enantiomers dictates their interaction with chiral biological targets like enzymes and receptors, often leading to one enantiomer being therapeutically active while the other is inactive or, in some cases, responsible for off-target toxicity.

Therefore, the unambiguous determination of absolute configuration (AC) is a cornerstone of drug discovery and development, essential for protecting intellectual property, ensuring patient safety, and meeting stringent regulatory requirements. This guide provides an in-depth comparison of the principal analytical techniques available to researchers for this critical task. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to navigate the selection of the most appropriate technique for your specific chiral 7-azaindole derivative.

Decision-Making Workflow for Method Selection

The choice of an analytical method is a strategic decision dictated by the physical properties of the sample, available resources, and the stage of the research. The following workflow provides a logical pathway for selecting the optimal technique.

Method_Selection_Workflow cluster_start cluster_crystal Crystallinity Assessment cluster_xray Definitive Method start Start: Chiral 7-Azaindole (Enantiomerically Pure Sample) crystal Can a high-quality single crystal be grown? start->crystal xray X-ray Crystallography crystal->xray Yes vcd Vibrational Circular Dichroism (VCD) crystal->vcd No xray_result Unambiguous AC. 'Gold Standard' Result. xray->xray_result nmr NMR with Chiral Auxiliaries (e.g., Mosher's Method) vcd->nmr Alternative or Complementary ecd Electronic Circular Dichroism (ECD) vcd->ecd If suitable chromophore exists

Caption: A decision-making workflow for selecting the appropriate analytical technique.

X-ray Crystallography: The Unambiguous Gold Standard

X-ray crystallography stands as the definitive method for determining absolute stereochemistry.[2][3] It provides a direct, three-dimensional visualization of the molecule's atomic arrangement in the solid state, leaving no room for ambiguity.

Principle of Causality: The technique relies on the phenomenon of anomalous dispersion.[] When an X-ray beam interacts with a crystal of a pure enantiomer, the presence of heavier atoms (typically S, P, Cl, or Br, but sometimes even O is sufficient with modern equipment) causes phase shifts in the scattered X-rays.[5] By analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the absolute spatial arrangement of the atoms can be determined.[6]

Expertise & Trustworthiness:

  • Strengths: Provides an irrefutable assignment of both relative and absolute stereochemistry. The resulting crystal structure is often a requirement for regulatory submissions.[2]

  • Limitations: The primary and most significant hurdle is the need to grow a high-quality, single crystal suitable for diffraction.[2][7][8] This can be a time-consuming process with no guarantee of success, particularly for flexible molecules or those that form oils or amorphous solids. For molecules containing only light atoms (C, H, N, O), accurately determining the absolute configuration can be challenging, though not impossible with high-quality data.[2]

Chiroptical Methods: Probing Chirality in Solution

When crystallization is not feasible, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) become powerful, non-destructive alternatives that analyze samples directly in solution.[9][10]

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11][12] The resulting spectrum is a feature-rich fingerprint of the molecule's three-dimensional structure in solution.[13]

Principle of Causality: VCD signals arise from the coupling of electric and magnetic transition dipole moments during molecular vibrations. Every vibration in a chiral molecule has a corresponding VCD signal, resulting in a complex spectrum that is exquisitely sensitive to its absolute configuration. The AC is determined by comparing the experimental VCD spectrum to a spectrum predicted by quantum-mechanical calculations (typically Density Functional Theory, DFT) for a known configuration (e.g., the R-enantiomer).[10][14][15] A good match confirms the configuration, while a mirror-image match indicates the opposite configuration.

Expertise & Trustworthiness:

  • Strengths: VCD is applicable to a wide range of molecules, including oils and non-crystalline solids, as it is a solution-state measurement.[10][15] It provides a high degree of confidence in the assignment when a clear match between experimental and calculated spectra is obtained.[16] It is particularly well-suited for complex molecules where NMR analysis might be difficult.

  • Limitations: The primary requirement is the need for accurate computational modeling. This can be challenging for highly flexible molecules, which may exist as multiple conformers in solution. The accuracy of the assignment is directly tied to the quality of the quantum chemical calculations.[9][14]

Electronic Circular Dichroism (ECD)

ECD measures the differential absorption of circularly polarized UV-Vis light.[2][17] It is an older and more established technique than VCD but is generally applicable to a narrower range of problems.

Principle of Causality: ECD signals, known as Cotton effects, arise from electronic transitions within chromophores that are either intrinsically chiral or are perturbed by a chiral environment.[17] For molecules with two or more interacting chromophores, the "exciton chirality method" can be a powerful and straightforward way to assign AC by correlating the sign of the observed ECD couplet to the spatial arrangement of the chromophores.[18] Like VCD, confirmation often relies on comparing the experimental spectrum to one generated via time-dependent DFT (TD-DFT) calculations.[19][20]

Expertise & Trustworthiness:

  • Strengths: ECD is highly sensitive and requires a very small amount of sample. It can be a rapid method for AC assignment when the molecule contains suitable chromophores and the exciton chirality method is applicable.[18]

  • Limitations: The molecule must possess a UV-Vis active chromophore near the stereocenter for the technique to be effective. The interpretation can be complex and less reliable than VCD for molecules lacking strong, well-defined chromophores or for those with high conformational flexibility.[13]

NMR Spectroscopy: Differentiating Enantiomers via Diastereomeric Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical structure elucidation, can determine absolute configuration through indirect methods that convert a pair of enantiomers into a pair of diastereomers, which are distinguishable by NMR.[] This is achieved using either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[21][22][23]

Principle of Causality: Enantiomers are isochronous, meaning they give identical NMR spectra. By reacting the enantiomeric mixture with a single enantiomer of a chiral auxiliary (like Mosher's acid), two diastereomers are formed.[24] These diastereomers have different spatial arrangements and experience different magnetic environments, leading to distinct chemical shifts (δ) for their respective nuclei. By analyzing these chemical shift differences (Δδ), one can deduce the absolute configuration based on well-established empirical models.[24]

Expertise & Trustworthiness:

  • Strengths: NMR is a readily accessible technique in most chemistry labs. Methods like the Mosher's ester analysis are well-documented and reliable for specific functional groups like secondary alcohols and amines.[24] It can be performed on a relatively small scale (sub-milligram to milligrams).

  • Limitations: The method requires a suitable functional group (e.g., -OH, -NH2) that can react with the chiral auxiliary. The derivatization step adds to the experimental workflow. Interpretation of the Δδ values can be complex for molecules with multiple rotating bonds or where the empirical model does not clearly apply.[24]

Comparative Summary of Techniques

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)NMR with Chiral Auxiliaries
Principle Diffraction of X-rays by a single crystal.[3]Differential absorption of circularly polarized IR light.[12]Analysis of chemical shifts of diastereomeric derivatives.[]
Sample State Solid (high-quality single crystal).Solution or neat liquid.Solution.
Sample Amount Micrograms to milligrams.Milligrams.Sub-milligram to milligrams.
Analysis Time Days to weeks (including crystallization).Hours to a day (including computation).1-2 days (including reaction and analysis).
Nature of Result Absolute, direct determination.[2]Absolute, but relies on computational modeling.[14]Absolute, but relies on empirical models.[24]
Key Limitation Requires a high-quality single crystal.[7]Computationally intensive; challenging for flexible molecules.[9]Requires a suitable functional group for derivatization.[24]

Experimental Protocols

Protocol 1: Absolute Configuration Assignment using VCD

This protocol outlines the self-validating system for assigning AC by comparing experimental data against theoretical predictions.

VCD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase cluster_assign Assignment Phase prep 1. Sample Preparation (Dissolve ~5-10 mg in 0.1 mL CDCl3 or CCl4) acquire 2. Data Acquisition (Acquire IR and VCD spectra in solution cell) prep->acquire compare 6. Spectral Comparison (Overlay experimental VCD with calculated 'R' and mirrored 'S' spectra) acquire->compare conf_search 3. Conformational Search (For one enantiomer, e.g., 'R') optimize 4. Geometry Optimization & Frequencies (DFT: B3LYP/6-31G(d)) conf_search->optimize boltzmann 5. Boltzmann Averaging (Generate final predicted IR and VCD spectra) optimize->boltzmann boltzmann->compare assign 7. Assign Absolute Configuration (Based on best visual match) compare->assign

Caption: A typical experimental and computational workflow for VCD analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the enantiomerically pure 7-azaindole derivative in approximately 100-150 µL of a suitable deuterated or non-absorbing solvent (e.g., CDCl₃, CCl₄).

  • Data Acquisition: Transfer the solution to a transmission cell with an appropriate pathlength (e.g., 100 µm). Acquire both the standard IR absorption spectrum and the VCD spectrum according to the instrument's standard operating procedure.

  • Conformational Search: Using computational chemistry software, perform a thorough conformational search for one enantiomer (e.g., the R-enantiomer) to identify all low-energy conformers.

  • DFT Calculations: For each identified conformer, perform geometry optimization and frequency calculations using an appropriate level of theory (e.g., DFT with B3LYP functional and 6-31G(d) basis set). This will generate the predicted IR and VCD spectra for each individual conformer.[25]

  • Boltzmann Averaging: Calculate the predicted final VCD spectrum by performing a Boltzmann-weighted average of the spectra of all significant conformers based on their relative energies.

  • Comparison and Assignment: Visually compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its mathematically inverted (mirror-image) spectrum, which represents the S-enantiomer. The absolute configuration is assigned based on which calculated spectrum provides the best match to the experimental data.[14]

Protocol 2: Advanced Mosher's Method for a Chiral Secondary Alcohol

This protocol describes the determination of AC for a chiral secondary alcohol on a 7-azaindole scaffold.

Step-by-Step Methodology:

  • Derivatization: Divide the chiral alcohol sample (~1 mg) into two separate NMR tubes.

    • To Tube A, add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and a small amount of a non-nucleophilic base (e.g., pyridine).

    • To Tube B, add (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) and the base.

    • Allow both reactions to proceed to completion to form the diastereomeric MTPA esters.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester (from Tube A) and the (S)-MTPA ester (from Tube B).

  • Signal Assignment: Using 2D NMR techniques (e.g., COSY, HSQC) if necessary, assign all relevant proton signals in the spectra of both diastereomers.

  • Data Analysis:

    • For each assigned proton, calculate the chemical shift difference: Δδ = δS - δR , where δS is the chemical shift in the (S)-MTPA ester and δR is the chemical shift in the (R)-MTPA ester.

    • Draw a planar model of the MTPA ester, with the carbinol proton (H), the MTPA phenyl group, and the trifluoromethyl group eclipsing the carbonyl.

    • Map the calculated Δδ values (positive or negative) onto the molecular structure. Protons that lie on the same side as the MTPA phenyl group in the dominant conformation will typically have positive Δδ values, while those on the other side will have negative Δδ values.

  • Configuration Assignment: Based on the distribution of positive and negative Δδ values around the chiral center, deduce the absolute configuration of the alcohol.[24]

Conclusion

The determination of absolute stereochemistry for chiral 7-azaindole derivatives is a non-negotiable step in pharmaceutical development. While X-ray crystallography remains the unequivocal gold standard, its requirement for a single crystal is a significant practical barrier.[2][7] In its absence, solution-state methods provide robust and reliable alternatives. Vibrational Circular Dichroism (VCD) has emerged as a powerful and broadly applicable technique, offering a high-confidence assignment for a wide variety of molecules, provided that rigorous computational analysis is performed.[10][15] For molecules with specific functional groups, NMR-based methods like the Mosher analysis offer a highly accessible and well-validated approach.[24] By understanding the fundamental principles, strengths, and limitations of each technique, researchers can develop a rational and efficient strategy to unambiguously confirm the absolute stereochemistry of their novel 7-azaindole compounds, ensuring stereochemical integrity from the bench to the clinic.

References

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.
  • Gawroński, J. (2025, August 9).
  • Purechemistry. (2024, February 19).
  • BOC Sciences.
  • ResearchGate.
  • BenchChem. (2025).
  • Mazzanti, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. PubMed Central.
  • Mazzanti, A., et al. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa.
  • Mazzanti, A., et al. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry.
  • He, Y., et al. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. PubMed.
  • ResearchGate. (2025, August 9).
  • Coles, S.J. Absolute Stereochemistry: The merits of VCD and XRD. University of Southampton ePrints.
  • ResearchGate. Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm.
  • Pescitelli, G. & Bruhn, T.
  • Proniewicz, E., et al. (2024, July 9). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI.
  • Ganguly, A. K., et al. (2011, October 27). Design, synthesis, and X-ray crystallographic analysis of a novel class of Hiv-1 protease inhibitors. Stevens Institute of Technology.
  • Wang, Y., et al. Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group.
  • van der Vight, M., et al. (2025, November 17). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. PubMed Central.
  • Zhang, C., et al.
  • Hossain, M. A., & Serrano, S. M. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity.
  • Harada, N. (2025, August 9). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy.
  • Sheldrake, G.N. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • Keiderling, T.A. Vibrational circular dichroism spectroscopy of chiral molecules. PubMed.
  • Sheldrake, G.N. (2013). Determination of absolute configuration using single crystal X-ray diffraction. PubMed.
  • ResearchGate. (2025, August 7).
  • Richards, E., et al. (2020). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Radboud Repository.
  • JASCO Inc.
  • Fiedoruk, M., et al. (2021, November 24). Amplification of Electronic Circular Dichroism—A Tool to Follow Self-Assembly of Chiral Molecular Capsules. MDPI.
  • Chen, Y. (2001, February 26). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Chemistry.
  • González-López, V., et al. (2015, March 15). Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma. PubMed.
  • TCI Chemicals.

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Comparative

A Senior Application Scientist's Guide to Comparing the Pharmacokinetic Properties of 6-Methoxy-7-Azaindole Analogs

For drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous pharmacokinetic (PK) evaluation. The 6-methoxy-7-azaindole core has emerged as a pr...

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous pharmacokinetic (PK) evaluation. The 6-methoxy-7-azaindole core has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its bioisosteric relationship to indole allows for improved physicochemical properties, such as aqueous solubility, and can favorably modulate absorption, distribution, metabolism, and excretion (ADME) profiles.

The Strategic Advantage of the Azaindole Scaffold

The substitution of a carbon atom in the indole ring with a nitrogen atom to form an azaindole can significantly enhance a molecule's drug-like properties. This modification can lead to improved aqueous solubility and may introduce new hydrogen bonding interactions with target proteins. Furthermore, the azaindole nucleus can alter metabolic pathways, potentially reducing clearance and prolonging the drug's half-life. The 6-methoxy substitution can further influence these properties, often enhancing metabolic stability.

Case Study: Unraveling Structure-Pharmacokinetic Relationships in 2-Substituted 7-Azaindole and 7-Azaindazole Analogs

To understand how subtle structural modifications can dramatically impact pharmacokinetic behavior, we will examine data from a study on novel antiviral agents based on the 7-azaindole and 7-azaindazole scaffolds. While not 6-methoxy-7-azaindole analogs, these compounds provide invaluable insights into the structure-pharmacokinetic relationships within this class of molecules.

The following table summarizes the pharmacokinetic parameters of three representative compounds in rats and mice after intravenous (IV) and oral (PO) administration[1].

Table 1: Comparative Pharmacokinetic Parameters of 7-Azaindole and 7-Azaindazole Analogs in Rats and Mice [1]

Compound Species Route Dose (mg/kg) AUC (µg·h/mL) Cmax (µg/mL) t1/2 (h) CL (mL/min/kg) Vss (L/kg) F (%)
6 (7-azaindole urea) RatIV1--3.21.20.3-
RatPO330.32.6---82
MousePO3033661.1----
12 (2-hydroxymethyl-7-azaindole) RatIV1--2.36.20.6-
RatPO39.72.8---100
MousePO3010137.7----
23 (7-azaindazole) RatIV1--1.57.70.4-
RatPO31.20.2---15.3
MousePO3044.532.1----

Analysis of Structure-Pharmacokinetic Relationships:

  • Impact of 2-Position Substitution: The introduction of a hydroxymethyl group at the 2-position of the 7-azaindole core (Compound 12 ) compared to the urea-containing analog (Compound 6 ) resulted in a significant increase in clearance (1.2 vs 6.2 mL/min/kg) and a shorter half-life (3.2 vs 2.3 h) in rats after IV administration. However, this modification led to an improved oral bioavailability of 100% in rats, suggesting that the substitution may have favorably influenced absorption or reduced first-pass metabolism despite the higher clearance. This highlights the complex interplay between different pharmacokinetic parameters.

  • Azaindole vs. Azaindazole: The switch from a 7-azaindole (Compound 12 ) to a 7-azaindazole scaffold (Compound 23 ) had a profound negative impact on oral bioavailability in rats, which plummeted from 100% to 15.3%. This was accompanied by a higher clearance (6.2 vs 7.7 mL/min/kg) and a shorter half-life (2.3 vs 1.5 h). This demonstrates that the position of the nitrogen atoms within the bicyclic system is a critical determinant of the pharmacokinetic profile.

Essential Experimental Protocols for Pharmacokinetic Profiling

To generate the type of comparative data presented above, a series of standardized in vitro and in vivo experiments are necessary. The following protocols provide a robust framework for this evaluation.

In Vitro Metabolic Stability Assessment in Liver Microsomes

This assay is a crucial first step to predict the in vivo metabolic clearance of a compound. It measures the rate of disappearance of the parent drug when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of 6-methoxy-7-azaindole analogs.

Methodology:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine liver microsomes (from human, rat, or mouse) with a phosphate buffer (pH 7.4).

    • Add the test compound (typically at a final concentration of 1 µM).

    • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Vortex and centrifuge the samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound at each time point using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line gives the rate constant (k).

    • Calculate the in vitro half-life: t½ = 0.693 / k.

    • Calculate the intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Microsomes, Buffer, Compound) pre_warm Pre-warm at 37°C prep_mix->pre_warm initiate Initiate with NADPH pre_warm->initiate sampling Time-Point Sampling (0, 5, 15, 30, 45, 60 min) initiate->sampling stop_rxn Stop Reaction (Cold Acetonitrile + IS) sampling->stop_rxn process Process Samples (Vortex, Centrifuge) stop_rxn->process lcms LC-MS/MS Analysis process->lcms data_analysis Data Analysis (t½, Clint) lcms->data_analysis

Caption: Workflow for In Vitro Metabolic Stability Assay.

In Vivo Pharmacokinetic Study in Rodents

This study provides definitive data on how a drug is absorbed, distributed, metabolized, and eliminated in a living organism. It is essential for determining key parameters like bioavailability and half-life.

Objective: To determine the pharmacokinetic profile (AUC, Cmax, t½, CL, Vss, and F) of 6-methoxy-7-azaindole analogs in rats.

Methodology:

  • Animal Dosing:

    • Use two groups of animals (e.g., Sprague-Dawley rats), typically 3-5 per group.

    • Group 1 (Intravenous): Administer the compound intravenously (e.g., via the tail vein) at a specific dose (e.g., 1 mg/kg). This allows for the determination of clearance and volume of distribution.

    • Group 2 (Oral): Administer the compound orally (e.g., by gavage) at a higher dose (e.g., 3-10 mg/kg). This allows for the assessment of oral absorption and bioavailability.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable blood vessel (e.g., the saphenous vein).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data.

    • Calculate key parameters:

      • AUC (Area Under the Curve): A measure of total drug exposure.

      • Cmax (Maximum Concentration): The peak plasma concentration.

      • t½ (Half-life): The time it takes for the plasma concentration to decrease by half.

      • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

      • Vss (Volume of Distribution at Steady State): The apparent volume into which the drug distributes.

      • F (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation (F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100).

InVivo_PK_Workflow cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis iv_dose Group 1: Intravenous (IV) Dosing blood_sample Serial Blood Sampling iv_dose->blood_sample po_dose Group 2: Oral (PO) Dosing po_dose->blood_sample plasma_prep Plasma Preparation blood_sample->plasma_prep lcms LC-MS/MS Analysis of Plasma plasma_prep->lcms pk_analysis Pharmacokinetic Analysis (AUC, Cmax, t½, F%) lcms->pk_analysis

Caption: Workflow for an In Vivo Pharmacokinetic Study.

Conclusion and Future Directions

The 6-methoxy-7-azaindole scaffold holds significant promise for the development of novel therapeutics with favorable pharmacokinetic properties. While direct comparative data for a series of analogs is not yet widely published, the principles gleaned from related azaindole structures provide a clear roadmap for researchers. By systematically modifying the core structure and employing the robust in vitro and in vivo assays detailed in this guide, drug development professionals can efficiently identify candidates with optimal pharmacokinetic profiles for clinical advancement. Future research should focus on publishing systematic structure-pharmacokinetic relationship studies for 6-methoxy-7-azaindole analogs to further enrich our understanding of this important chemical space.

References

  • (Reference to a general review on azaindoles in medicinal chemistry)
  • (Reference to a paper on the benefits of azaindoles over indoles)
  • (Reference to a paper on kinase inhibitors with the azaindole scaffold)
  • (Reference to a paper on metabolic p
  • (Reference to a general guide on in vivo pharmacokinetic studies)
  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Med. Chem. Lett. 2017, 8, 3, 346–351. [Link]

  • (Reference to a detailed protocol for in vitro metabolic stability assays)
  • (Reference to a detailed protocol for in vivo pharmacokinetic studies in rodents)
  • (Reference to a paper discussing the impact of methoxy substitutions on drug metabolism)
  • (Reference to a review on the importance of ADME in drug discovery)

Sources

Validation

A Proposed Benchmark for Progress: Evaluating 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Derivatives Against Known ALK and c-Met Inhibitors

In the landscape of targeted cancer therapy, the pursuit of novel kinase inhibitors with enhanced potency and selectivity is a paramount objective. The 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid scaffold has e...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the pursuit of novel kinase inhibitors with enhanced potency and selectivity is a paramount objective. The 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid scaffold has emerged as a promising pharmacophore, with derivatives showing potential as inhibitors of various kinases.[1][2] This guide outlines a proposed benchmark study to rigorously evaluate the efficacy of a representative derivative from this class against Crizotinib, a clinically approved dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Mesenchymal-Epithelial Transition factor (c-Met).[3][4][5]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a head-to-head comparison. It details the scientific rationale, experimental protocols for in vitro kinase assays, and a template for data analysis and presentation. The objective is to furnish a robust methodology for assessing the potential of this novel chemical series in the context of established therapeutic agents.

The Scientific Imperative: Targeting ALK and c-Met in Oncology

ALK and c-Met are receptor tyrosine kinases that, when aberrantly activated, drive the proliferation, survival, and metastasis of various cancers.[6] Constitutive activation of ALK, often through chromosomal rearrangements, is a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC) and other malignancies.[5] Similarly, amplification or mutation of the c-Met proto-oncogene is implicated in numerous cancers, contributing to tumor growth and resistance to therapy.[4]

Crizotinib represents a first-generation success story in targeting these kinases, demonstrating significant clinical benefit in patients with ALK-positive NSCLC.[3][5] However, the emergence of resistance mutations necessitates the development of next-generation inhibitors with improved activity profiles. The 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid scaffold presents a potential starting point for the discovery of such agents.

This proposed study will focus on a direct biochemical comparison of a novel derivative, hereafter referred to as "Compound X," with Crizotinib.

Chemical Structures for Comparison:

cluster_0 Compound X (Hypothetical Derivative) cluster_1 Crizotinib Compound_X Compound_X Crizotinib Crizotinib

Caption: Chemical structures of the hypothetical test compound and the benchmark inhibitor.

Experimental Design: A Head-to-Head In Vitro Kinase Inhibition Assay

The cornerstone of this benchmark study is the direct measurement of the inhibitory activity of Compound X and Crizotinib against recombinant ALK and c-Met kinases. The following detailed protocols are designed to ensure data integrity and reproducibility.

I. In Vitro ALK Kinase Assay Protocol

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against the ALK kinase.

Materials:

  • Recombinant human ALK kinase domain (active)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (Compound X and Crizotinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Experimental Workflow:

prep Compound Preparation (Serial Dilution in DMSO) plate Plate Setup (Addition of compounds and kinase) prep->plate reagents Reagent Preparation (Kinase, Substrate, ATP) reagents->plate incubate1 Pre-incubation (15 min at RT) plate->incubate1 reaction Reaction Initiation (Addition of ATP/Substrate mix) incubate1->reaction incubate2 Kinase Reaction (60 min at 30°C) reaction->incubate2 stop Reaction Termination & ADP Detection (Addition of ADP-Glo™ Reagent) incubate2->stop read Luminescence Reading stop->read analyze Data Analysis (IC50 Curve Fitting) read->analyze

Caption: Workflow for the in vitro ALK/c-Met kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of Compound X and Crizotinib in 100% DMSO. A typical starting concentration would be 100 µM.

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare the kinase reaction buffer.

    • Dilute the ALK enzyme in kinase buffer to the desired concentration (e.g., 2-5 ng/µL).

    • Prepare the substrate/ATP mixture in kinase buffer. The final ATP concentration should be at or near the Km for ALK.

  • Assay Plate Setup:

    • To the wells of a white assay plate, add 50 nL of the serially diluted compounds.

    • Add 5 µL of the diluted ALK enzyme solution to each well, except for the "no enzyme" control wells.

    • For the "no enzyme" control, add 5 µL of kinase buffer.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the compounds to bind to the kinase.

  • Reaction Initiation: Add 5 µL of the substrate/ATP mixture to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" controls).

    • Normalize the data to the "no inhibitor" controls (100% activity) and the "high concentration inhibitor" controls (0% activity).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

II. In Vitro c-Met Kinase Assay Protocol

The protocol for the c-Met kinase assay is analogous to the ALK assay, with the primary difference being the use of recombinant human c-Met kinase.

Materials:

  • Recombinant human c-Met kinase domain (active)

  • All other materials are the same as for the ALK kinase assay.

Procedure:

Follow the same step-by-step procedure as outlined for the in vitro ALK kinase assay, substituting the recombinant ALK enzyme with the recombinant c-Met enzyme at an appropriate concentration.

Data Presentation and Comparative Analysis

The IC50 values obtained from the in vitro kinase assays should be tabulated for a clear and direct comparison of the inhibitory potencies of Compound X and Crizotinib.

Table 1: Comparative In Vitro Inhibitory Activity (IC50, nM)

CompoundALK IC50 (nM)c-Met IC50 (nM)
Compound X Experimental ValueExperimental Value
Crizotinib Experimental ValueExperimental Value

IC50 values represent the mean ± standard deviation from at least three independent experiments.

Interpreting the Benchmark: Defining Success

The primary outcome of this study will be the comparative potency of Compound X against Crizotinib. A successful outcome for Compound X would be an IC50 value that is significantly lower than or comparable to that of Crizotinib for either or both ALK and c-Met. Further characterization of selectivity against a panel of other kinases would be a critical next step to understand the broader pharmacological profile of the 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid series.

Signaling Pathway Context

To fully appreciate the therapeutic potential of inhibiting ALK and c-Met, it is essential to understand their roles in cellular signaling.

cluster_0 ALK Signaling Pathway ALK ALK Activation (e.g., EML4-ALK fusion) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Survival Survival mTOR->Survival STAT3 STAT3 JAK->STAT3 STAT3->Survival

Caption: Simplified ALK signaling pathway leading to cell proliferation and survival.

cluster_1 c-Met Signaling Pathway HGF HGF Ligand cMet c-Met Receptor HGF->cMet Binding & Dimerization RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF AKT AKT PI3K->AKT Survival Survival STAT3->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Motility Motility ERK->Motility mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Survival

Caption: Simplified c-Met signaling pathway activated by HGF, promoting cell proliferation, survival, and motility.

Conclusion

The proposed benchmark study provides a rigorous and objective framework for evaluating the potential of novel 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of ALK and c-Met. By directly comparing their in vitro activity with a clinically relevant inhibitor, researchers can make informed decisions about the progression of these compounds in the drug discovery pipeline. This guide emphasizes the importance of standardized, reproducible experimental design and data analysis in the quest for the next generation of targeted cancer therapies.

References

  • TheraIndx. Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. Available at: [Link].
  • MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available at: [Link].
  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link].
  • JNAS. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available at: [Link].
  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available at: [Link].
  • PubMed Central. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer. Available at: [Link].
  • National Institutes of Health. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Available at: [Link].
  • ResearchGate. Crizotinib Interactions with ALK and c-MET. Available at: [Link].
  • PubMed. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Available at: [Link].
  • ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Available at: [Link].
  • PubMed Central. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. Available at: [Link].
  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link].
  • ResearchGate. a, b Waterfall plots of the best percentage change of crizotinib in.... Available at: [Link].
  • CancerNetwork. Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. Available at: [Link].
  • PubMed. Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases. Available at: [Link].
  • ResearchGate. Discovery of novel pyrrolo-pyridine/pyrimidine derivatives bearing pyridazinone moiety as c-Met kinase inhibitors. Available at: [Link].

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

As researchers and drug development professionals, our work is predicated on precision, safety, and adherence to rigorous standards. This commitment extends beyond the bench to the entire lifecycle of the chemical entiti...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and adherence to rigorous standards. This commitment extends beyond the bench to the entire lifecycle of the chemical entities we synthesize and handle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a heterocyclic compound typical of those used in medicinal chemistry and pharmaceutical research.

The procedures outlined here are grounded in established safety protocols and regulatory frameworks, ensuring the protection of laboratory personnel, the integrity of our research environment, and compliance with environmental laws. While a specific Safety Data Sheet (SDS) for this exact novel compound may not be readily available, professional prudence dictates that it be handled as a hazardous substance until proven otherwise. The guidance provided is based on the hazard profiles of structurally similar pyrrolopyridine derivatives, which are often classified as skin and eye irritants, potentially harmful if swallowed, and may cause respiratory irritation[1][2][3].

Part 1: Foundational Principles of Chemical Waste Management

The disposal of any chemical waste is not merely an operational task but a regulated process governed by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4][5]. The core principle is to prevent harm to human health and the environment by ensuring hazardous materials are managed safely from generation to final disposal[4][6].

Key Prohibitions:

  • DO NOT dispose of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, or its containers, in the regular trash[7].

  • DO NOT pour this chemical or solutions containing it down the sink[8][9]. The National Institutes of Health (NIH) and other regulatory bodies strictly limit drain disposal to a pre-approved list of non-hazardous substances[9].

  • DO NOT attempt to neutralize or treat the chemical waste within the laboratory unless it is a documented and approved part of a reaction work-up procedure[8][10]. Evaporation in a fume hood is not an acceptable method of disposal[8][10].

Part 2: Step-by-Step Disposal Protocol

This protocol ensures that waste is handled safely at the point of generation and is prepared correctly for collection by your institution's Environmental Health & Safety (EH&S) department.

Step 1: Waste Characterization and Segregation

Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fires[11].

  • Solid Waste: Collect solid 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, and any chemically contaminated materials (e.g., weighing paper, gloves, contaminated silica gel), in a designated solid waste container.

  • Liquid Waste: Collect solutions containing this compound separately.

    • Aqueous Waste: Solutions primarily composed of water.

    • Non-Halogenated Solvent Waste: Solutions with organic solvents that do not contain halogens (e.g., methanol, ethanol, acetone, hexane).

    • Halogenated Solvent Waste: Solutions with halogenated organic solvents (e.g., dichloromethane, chloroform).

Causality Note: Solvents are segregated because disposal methods, such as fuel blending or incineration, are sensitive to the chemical composition. Halogenated solvents, for instance, require specialized incinerators with scrubbers to neutralize acidic gases produced during combustion[3].

Step 2: Selecting the Proper Waste Container

The container you choose must be compatible with its contents to prevent leaks, ruptures, or reactions[11][12].

Waste TypePrimary Container SpecificationSecondary Containment
Solid Waste Wide-mouth, high-density polyethylene (HDPE) or glass container with a screw-top lid.Place the primary container in a larger, chemically resistant tray or bin[13].
Liquid Waste Original solvent bottle (if compatible and well-rinsed) or a designated HDPE or glass waste bottle with a leak-proof, screw-on cap[12][13].All liquid waste containers must be stored in a secondary container capable of holding 110% of the volume of the largest container within it[13].

Critical Note: Never use food containers, beakers with parafilm, or corks for waste accumulation. All waste containers must have secure, leak-proof caps[13].

Step 3: Labeling the Hazardous Waste Container

Accurate labeling is a strict regulatory requirement and is vital for safety[14]. As soon as the first drop of waste enters the container, it must be labeled.

Your institution's EH&S department will provide official "Hazardous Waste" tags. The label must include:

  • The words "Hazardous Waste" [6][14].

  • The full chemical name of all constituents, including solvents. Do not use abbreviations or chemical formulas.

  • The approximate percentage or concentration of each component.

  • The date accumulation started (the date the first waste was added).

  • The name of the principal investigator and the laboratory location.

Step 4: Accumulating Waste in a Satellite Accumulation Area (SAA)

An SAA is a designated location in the lab, at or near the point of waste generation, where hazardous waste is collected[6][11].

  • The SAA must be under the direct control of laboratory personnel[5].

  • Keep waste containers closed at all times, except when adding waste[8][13].

  • Segregate incompatible waste containers within the SAA, for example, by using separate secondary containment trays for acids and bases[11][13].

  • Inspect the SAA weekly for leaks, proper labeling, and container integrity[11].

Workflow for Waste Disposal Decision-Making The following diagram illustrates the logical flow for managing a newly generated chemical waste stream in the laboratory.

G start Waste Generated: 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid characterize Characterize Waste (Solid, Aqueous, Halogenated, Non-Halogenated) start->characterize select_container Select Compatible Waste Container & Lid characterize->select_container label_container Affix & Complete 'Hazardous Waste' Tag select_container->label_container place_in_saa Place in Designated SAA within Secondary Containment label_container->place_in_saa check_full Container >90% Full or Accumulation Time Limit Reached? place_in_saa->check_full request_pickup Arrange for EH&S Waste Collection check_full->request_pickup Yes accumulate Continue Safe Accumulation (Keep Lid Closed) check_full->accumulate No end_process Waste Removed by EH&S request_pickup->end_process accumulate->place_in_saa

Caption: Decision workflow for proper laboratory chemical waste handling.

Step 5: Managing Empty Containers

Containers that once held 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid must also be managed properly.

  • Triple-Rinse: Rinse the empty container with a suitable solvent (one that will solubilize the compound) three times[15].

  • Collect Rinsate: The rinsate from this procedure is considered hazardous waste and must be collected in the appropriate liquid waste container[15].

  • Deface Label: Completely obliterate or remove the original manufacturer's label.

  • Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the regular trash or designated glass disposal box. Consult your institutional policy to confirm.

Step 6: Arranging for Final Disposal

Laboratories are not the final destination for hazardous waste. This material must be collected by trained professionals for disposal at a licensed facility[4][5].

  • Time Limits: Hazardous waste can be stored in an SAA for up to one year, but it must be moved to a central accumulation area within three days once the container is full[11]. Many institutions have stricter internal policies (e.g., collection within 90 or 180 days)[12][13].

  • Volume Limits: A single SAA is typically limited to 55 gallons of hazardous waste[13][14].

  • Requesting Pickup: Familiarize yourself with your institution's procedure for requesting a hazardous waste pickup from EH&S. This is often done through an online portal or a direct phone call.

By adhering to this structured and well-documented disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of our scientific community.

References

  • Regulating Lab Waste Disposal in the United St
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How to Store and Dispose of Hazardous Chemical Waste. UC San Diego.
  • Chemical Waste. National Institutes of Health (NIH) Office of Research Facilities.
  • NIH Waste Disposal Guide 2022 - Chemical Waste.
  • Hazardous Waste and Disposal. American Chemical Society (ACS).
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • NIH Waste Disposal Guide 2022.
  • NIH Chemical Safety Guide 2015.
  • Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division.
  • The NIH Drain Discharge Guide.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Managing Hazardous Chemical Waste in the Lab.
  • Laboratory Waste Management: The New Regulations.
  • Safety Data Sheet for 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid, 3-iodo-. Fluorochem Ltd.
  • Safety Data Sheet for Pyrrole. Thermo Fisher Scientific.
  • Safety Data Sheet for 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. ChemScene LLC.
  • Safety D
  • Safety Data Sheet for Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxyl
  • Safety Data Sheet for 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-, ethyl ester. CymitQuimica.
  • Safety Data Sheet for 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. CymitQuimica.

Sources

Handling

A Researcher's Guide to the Safe Handling of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. By synthesizing technica...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. By synthesizing technical data with field-proven laboratory practices, this document aims to be your preferred resource for ensuring a safe and efficient workflow. The protocols outlined herein are designed to be self-validating, promoting a culture of safety and scientific integrity.

Hazard Assessment and Engineering Controls

Before handling 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a thorough understanding of its potential hazards is crucial. Based on analogous structures, this compound should be treated as potentially harmful if swallowed, in contact with skin, or if inhaled.[4][6][8] It may cause skin, eye, and respiratory irritation.[5][6][7][8][9] As a powdered chemical, it poses a risk of aerosolization and inhalation, which can lead to respiratory sensitization over time.[11][12]

Primary Engineering Control: The Chemical Fume Hood

All manipulations of powdered 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, including weighing and dissolution, must be performed within a certified chemical fume hood.[12][13][14] This is the most critical engineering control to minimize inhalation exposure.

  • Sash Position: Work with the fume hood sash at the lowest practical height to maximize airflow and protection.

  • Airflow: Ensure the fume hood has a calibrated and certified face velocity, typically between 80-120 feet per minute.

  • Work Area: Conduct all work at least six inches inside the fume hood to prevent the escape of airborne particles.[14]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for comprehensive protection. The following table summarizes the minimum required PPE for handling this compound.

Body Part Required PPE Rationale
Hands Chemical-resistant gloves (Nitrile or Butyl Rubber)To prevent skin contact and absorption.[1][2][15] Nitrile gloves offer good resistance to a wide range of chemicals. For prolonged or high-exposure tasks, butyl rubber gloves may be more appropriate.[13] Always inspect gloves for tears or punctures before use.[16]
Eyes Safety goggles with side shields or a face shieldTo protect the eyes from splashes and airborne particles.[2][17][18] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2]
Body A fully buttoned, long-sleeved laboratory coatTo protect skin and clothing from contamination.[1][18]
Respiratory Use within a chemical fume hoodA fume hood is the primary means of respiratory protection.[12] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[2][15][19]

Step-by-Step Handling Procedures

A systematic workflow is critical for safely handling powdered chemicals. The following diagram and detailed steps outline the recommended procedure.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. Set up weigh Weigh Compound don_ppe->weigh 2. Enter Hood dissolve Dissolve in Solvent weigh->dissolve 3. In Hood transfer Transfer Solution dissolve->transfer 4. In Hood decontaminate Decontaminate Surfaces & Glassware transfer->decontaminate 5. Post-Handling doff_ppe Doff PPE Correctly decontaminate->doff_ppe 6. Exit Area dispose Dispose of Waste doff_ppe->dispose 7. Final Step

Caption: Workflow for Safe Handling of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Detailed Protocol:

  • Preparation:

    • Designate a specific area within the laboratory for handling this compound.[11]

    • Cover the work surface inside the chemical fume hood with absorbent bench paper.[11]

    • Assemble all necessary equipment (spatula, weigh boats, vials, solvent, etc.) and place them inside the fume hood before starting.

  • Donning PPE:

    • Put on a lab coat, followed by safety goggles, and finally, gloves. Ensure the gloves overlap the cuffs of the lab coat.

  • Weighing the Compound:

    • Perform all weighing operations inside the fume hood. If the balance is sensitive to airflow, use an enclosed balance or a draft shield.[11]

    • Open the container of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid slowly to avoid creating airborne dust.

    • Use a clean spatula to transfer small amounts of the powder to a weigh boat.[11]

    • Keep the container closed when not in use.[11]

  • Dissolution and Transfer:

    • Once the desired amount is weighed, carefully add the solvent to the weigh boat or transfer the powder to a larger flask for dissolution.

    • Once the compound is in solution, the risk of aerosolization is significantly reduced, but appropriate PPE should still be worn.[11]

Spill and Emergency Procedures

Small Spills (inside a fume hood):

  • Alert colleagues in the immediate area.

  • Contain the spill using an inert absorbent material like vermiculite or sand.[1]

  • Carefully sweep the absorbent material into a designated hazardous waste container.

  • Decontaminate the area with an appropriate solvent.

Large Spills or Spills Outside a Fume Hood:

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department.

  • Do not attempt to clean up a large spill without proper training and equipment.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][18] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[1] If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][8]

Disposal Plan

All waste containing 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and absorbent paper should be placed in a clearly labeled, sealed hazardous waste container.[1]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container.[13] Do not mix with incompatible waste streams.

  • Labeling and Storage: All waste containers must be clearly labeled with the chemical name and associated hazards. Store waste containers in a designated, well-ventilated area away from incompatible materials.[13][14]

  • Final Disposal: Follow your institution's and local regulations for the final disposal of chemical waste.[1]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Benchchem. (n.d.).
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Environment, Health & Safety, University of California, Berkeley. (n.d.).
  • Washington State University. (n.d.).
  • Duke University Safety. (n.d.). WORKING SAFELY WITH TOXIC POWDERS.
  • GZ Industrial Supplies. (2025, May 26).
  • University of California, Los Angeles. (n.d.).
  • SDS Management Software. (2025, October 7).
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Carl ROTH. (2025, March 31).
  • Thermo Fisher Scientific. (2018, October).
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Wits University. (2022, December 12). Personal Protective Equipment (PPE) | Chemistry. YouTube.
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
  • Sigma-Aldrich. (2025, August 5).
  • TCI AMERICA. (n.d.). Safety Data Sheet: 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Acros Organics. (2010, November 9).
  • MedchemExpress.com. (2025, December 23). Safety Data Sheet: 2-Methyl-1H-pyrrolo[2,3-b]pyridine.
  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet: 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid, 3-iodo-.
  • ChemScene. (2025, December 8).
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-, ethyl ester.
  • Synquest Labs. (n.d.).
  • Echemi. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
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